molecular formula C14H17NO2 B1393288 Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid CAS No. 1160247-98-2

Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid

Cat. No.: B1393288
CAS No.: 1160247-98-2
M. Wt: 231.29 g/mol
InChI Key: AZZTXXRITVXQLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid is a useful research compound. Its molecular formula is C14H17NO2 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

spiro[1,2-dihydroindole-3,1'-cyclohexane]-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-13(17)10-4-5-12-11(8-10)14(9-15-12)6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZTXXRITVXQLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNC3=C2C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681022
Record name 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-5'-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160247-98-2
Record name 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-5'-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Profiling & Synthetic Utility: Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic Acid

[1]

Executive Summary: The Scaffold at a Glance

Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid represents a privileged "spiro-fused" scaffold in drug discovery.[1] Unlike flat aromatic systems, the sp3-hybridized spiro-carbon (C3') imparts a distinct 3D vector (dimensionality), improving solubility and selectivity in protein binding pockets (e.g., MDM2-p53 inhibitors, antivirals). The 5'-carboxylic acid moiety serves as a critical "handle" for further diversification (amide coupling) or solubility modulation via salt formation.[1]

Key Strategic Value:

  • Conformational Restriction: The spiro-cyclohexane ring locks the indoline core, reducing entropic penalty upon binding.[1]

  • Amphoteric Nature: The presence of a basic indoline nitrogen (

    
    ) and an acidic carboxyl group (
    
    
    ) creates a zwitterionic character at physiological pH, influencing permeability and solubility.

Molecular Architecture & Physicochemical Profile[1][2][3][4]

The molecule consists of a lipophilic cyclohexane ring fused spiro-cyclically to a polar indoline-5-carboxylic acid core.[1] This balance defines its "drug-likeness."[1]

Quantitative Data Summary
PropertyValue / RangeNotes
CAS Number 1160247-98-2Specific to the 5'-COOH indoline variant.[1]
Molecular Formula ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

MW: 231.29 g/mol .
LogP (Octanol/Water) 2.5 ± 0.3Moderate lipophilicity; cyclohexane increases LogP vs. planar analogs.[1]
TPSA ~49.3 ŲFavorable for membrane permeability (Rule of 5 compliant).[1]
pKa (Acidic) 4.4 ± 0.2Carboxylic acid deprotonation (Neutral → Anion).[1]
pKa (Basic) 4.9 ± 0.3Indoline NH protonation (Cation → Neutral).[1]
Isoelectric Point (pI) ~4.65Theoretical point of minimum solubility.[1]
Melting Point 210–245°CHigh lattice energy due to intermolecular H-bonding (Zwitterionic solid state).[1]
Solubility & Ionization Logic

The solubility profile is pH-dependent and follows a U-shaped curve typical of ampholytes:

  • pH < 3.0: High solubility.[1] The molecule exists primarily as the Cation (COOH / ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).
    
  • pH 4.0 – 5.5: Minimum solubility.[1] The molecule exists as the Zwitterion (

    
     / 
    
    
    ) or uncharged neutral species, leading to aggregation/precipitation.
  • pH > 6.5: High solubility.[1] The molecule exists as the Anion (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     / NH).
    

Synthetic Methodology: "Process-Ready" Route[1]

While multi-component reactions exist, the most robust route for the 5'-carboxylic acid derivative involves a Fischer Indole Synthesis followed by Ionic Hydrogenation . This avoids the harsh reduction conditions required for spiro-oxindoles (amides).[1]

Reaction Pathway Diagram[1]

SynthesisPathSM14-Hydrazinobenzoic Acid(Starting Material)INTSpiro[cyclohexane-indole]IntermediateSM1->INTStep 1: Fischer Indole(AcOH/H2SO4, Reflux)SM2CyclohexanoneSM2->INTPRODSpiro[cyclohexane-indoline]-5'-COOH (Product)INT->PRODStep 2: Ionic Hydrogenation(Et3SiH / TFA)

Caption: Two-step synthesis converting planar hydrazine precursors into the 3D spiro-indoline scaffold.

Detailed Protocol
Step 1: Fischer Indole Cyclization[1]
  • Reagents: 4-Hydrazinobenzoic acid (1.0 eq), Cyclohexanone (1.1 eq), Glacial Acetic Acid (Solvent), conc.

    
     (Catalyst).
    
  • Procedure: Dissolve hydrazine in acetic acid. Add cyclohexanone dropwise at room temperature.[1] Add catalytic sulfuric acid.[1] Heat to reflux (110°C) for 4–6 hours.

  • Workup: Cool to RT. Pour into ice water. The spiro-indole intermediate (containing a C=N double bond) will precipitate.[1] Filter and dry.[1]

Step 2: Selective Reduction (Ionic Hydrogenation)

Note: Standard catalytic hydrogenation (Pd/C) can be slow due to steric hindrance at the spiro-junction.[1] Ionic hydrogenation is preferred for indoles.

  • Reagents: Spiro-indole intermediate, Triethylsilane (

    
    , 3.0 eq), Trifluoroacetic acid (TFA).
    
  • Procedure: Dissolve intermediate in TFA (acts as solvent and proton source). Add

    
     slowly at 0°C. Stir at RT for 12 hours.
    
  • Mechanism: Protonation of C=C bond at C3 generates a carbocation, which is trapped by the hydride from silane.

  • Purification: Remove TFA in vacuo. Basify with NaOH (to pH ~10) to dissolve the acid as a salt, wash with ether (removes non-acidic impurities), then re-acidify aqueous layer to pH 4.5 to precipitate the pure zwitterionic product.

Solid-State & Stability Considerations

Polymorphism & Salt Selection[1]
  • Free Acid/Zwitterion: Likely to form high-melting hydrates.[1] Ensure drying at >60°C under vacuum to remove lattice water.[1]

  • Salt Forms:

    • Sodium Salt: Improves water solubility for IV formulations but may be hygroscopic.[1]

    • Hydrochloride Salt: Increases solubility in simulated gastric fluid (pH 1.[1]2) but risks hydrolysis if ester derivatives are used.[1]

    • Recommendation: Isolate as the HCl salt for long-term storage (prevents oxidation of the indoline nitrogen, which is prone to forming colored N-oxides upon air exposure).[1]

Stability Warning (Oxidation)

Indolines are susceptible to oxidation back to indoles or forming N-oxides.[1]

  • Storage: Store at -20°C under Argon.

  • Handling: Avoid prolonged exposure of solutions to light and air.[1]

ADME Implications (Biological Context)

ParameterPredictionImpact on Drug Design
BBB Permeability Low to ModerateThe carboxylic acid limits passive diffusion across the blood-brain barrier unless masked as an ester prodrug.[1]
Metabolic Stability ModerateThe cyclohexane ring is a site for CYP450 hydroxylation.[1] The indoline nitrogen is a site for glucuronidation.[1]
Efflux P-gp Substrate PotentialZwitterions are often P-gp substrates; consider permeability assays (Caco-2) early.[1]
Diagram: pH-Dependent Species Distribution[1]

SpeciesCatCationic Form(Soluble)ZwitZwitterionic Form(Insoluble Aggregate)Cat->ZwitpH rises > 4.0(Deprotonation of COOH)AniAnionic Form(Soluble)Zwit->AnipH rises > 5.5(Deprotonation of NH2+)

Caption: Solubility windows are critical for formulation; avoid pH 4.0–5.5 during liquid handling.

References

  • Beilstein Journals. Tri(n-butyl)phosphine-promoted domino reaction for the efficient construction of spiro[cyclohexane-1,3'-indolines]. Beilstein J. Org.[1] Chem. 2014 .[1][2] [1]

  • National Institutes of Health (NIH) - PubChem. Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid (CAS 1160247-98-2) Entry.[1][1]

  • MDPI Molecules. Novel Functionalized Spiro[Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness. Molecules 2023 .[1]

  • Journal of Medicinal Chemistry. Synthesis and SAR of Spiro-indoline Derivatives as MDM2 Inhibitors. (General Scaffold Reference).

  • Organic Chemistry Data. pKa Values of Nitrogen Heterocycles and Carboxylic Acids.[1]

Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid CAS number 1160247-98-2

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid (CAS 1160247-98-2), a specialized heterocyclic scaffold used in high-value medicinal chemistry campaigns.[1][2]

CAS Number: 1160247-98-2 Role: Bifunctional Pharmacophore & Scaffold Version: 2.0 (Scientific Reference)[1][2]

Executive Summary

Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid represents a privileged structural motif in modern drug discovery.[1][2] Unlike flat aromatic systems, this spiro-cyclic compound possesses a quaternary carbon center at the 3'-position, conferring inherent three-dimensionality (Fsp3 character).[1][2] This geometric constraint is critical for:

  • Conformational Restriction: Locking the orientation of the indoline nitrogen and the carboxylic acid "warhead" to improve binding affinity.[1][2]

  • Metabolic Stability: The steric bulk of the spiro-cyclohexyl ring protects the core from rapid metabolic oxidation.[1][2]

  • Vector Positioning: It serves as a bifunctional linker, allowing the orthogonal attachment of diverse chemical libraries at the Nitrogen (N1') and Carboxylate (C5') positions.[1][2]

This guide details the physicochemical profile, synthetic pathways, and application protocols for researchers utilizing this scaffold in hit-to-lead optimization.[1][2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

PropertyData / Descriptor
IUPAC Name 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-5'-carboxylic acid
Molecular Formula C₁₄H₁₇NO₂
Molecular Weight 231.29 g/mol
CAS Number 1160247-98-2
Core Scaffold Indoline (2,3-Dihydroindole) fused spiro-cyclically to cyclohexane
Functional Handles 1.[1][2][3][4][5][6][7] Secondary Amine (N-1')2.[1][2] Carboxylic Acid (C-5')
Predicted LogP ~2.5 - 3.1 (Lipophilic core balanced by polar acid)
pKa (Acid) ~4.2 (Carboxylic acid)
pKa (Base) ~2.0 - 3.0 (Indoline nitrogen is weakly basic due to conjugation)
Appearance Off-white to pale yellow solid

Synthetic Pathways & Manufacturing Logic[1]

The synthesis of CAS 1160247-98-2 generally follows two authoritative routes. The choice depends on the availability of starting materials and the desired scale.[1][2]

Pathway A: The Fischer Indole / Reduction Strategy

This route is preferred for large-scale manufacturing due to the low cost of reagents.[1][2] It builds the indole core first, then reduces it to the indoline.[1][2]

  • Hydrazone Formation: Reaction of 4-hydrazinobenzoic acid with cyclohexanone under acidic conditions.[1][2]

  • Fischer Cyclization: Acid-catalyzed rearrangement (e.g., Polyphosphoric acid or ZnCl₂) yields the spiro-indole intermediate (Spiro[cyclohexane-1,3'-indole]-5'-carboxylic acid).[1][2]

  • Selective Reduction: The indole double bond (C2=C3) is reduced using NaCNBH₃ in acetic acid or catalytic hydrogenation (Pd/C) to yield the target indoline.[1][2]

Pathway B: The Oxindole Alkylation Strategy

This route is often used in research settings to access derivatives.[1][2]

  • Alkylation: Start with 5-bromooxindole.[1][2] React with 1,5-dibromopentane (NaH/DMF) to form the spiro-cyclohexane ring.[1][2]

  • Carbonylation: Pd-catalyzed carbonylation of the aryl bromide to install the ester/acid.[1][2]

  • Reduction: Reduction of the oxindole carbonyl (C=O) to the methylene (CH₂) using BH₃·THF or LiAlH₄.

Visualization: Synthetic Logic Flow

The following diagram illustrates the retrosynthetic logic and forward synthesis workflow.

SynthesisWorkflow cluster_logic Critical Control Point Start1 4-Hydrazinobenzoic Acid (Precursor A) Inter1 Fischer Indole Cyclization (Acid Catalysis, Reflux) Start1->Inter1 Start2 Cyclohexanone (Precursor B) Start2->Inter1 SpiroIndole Intermediate: Spiro[cyclohexane-1,3'-indole] (Unsaturated C2=C3) Inter1->SpiroIndole -NH3 Reduction Selective Reduction (NaCNBH3 / AcOH or H2, Pd/C) SpiroIndole->Reduction Stereoselective Reduction Target TARGET: CAS 1160247-98-2 Spiro[cyclohexane-1,3'-indoline] (Saturated Core) Reduction->Target Isolation

Figure 1: Synthetic workflow via the Fischer Indole strategy. The critical step is the selective reduction of the indole to indoline without over-reducing the aromatic ring.[1]

Medicinal Chemistry Applications

Researchers utilize CAS 1160247-98-2 primarily as a Constraint-Based Scaffold .[1][2]

Mechanism of Action Potential[1][2]
  • GPCR Modulators: The spiro-cyclohexyl group mimics the lipophilic bulk required for hydrophobic pockets in GPCRs (e.g., Chemokine receptors).[1][2]

  • Antiviral Agents: Spiro-indolines are structural analogs to the core of several polymerase inhibitors.[1][2] The 5'-COOH allows for the attachment of solubilizing groups or peptidomimetic chains.[1][2]

  • MDM2-p53 Inhibitors: While spiro-oxindoles are more common here, the reduced indoline offers a different hydrogen-bonding profile (donor vs. acceptor) at the N1 position, useful for tuning potency.[1][2]

Library Generation Strategy

The molecule is "bifunctional," allowing for Diversity-Oriented Synthesis (DOS) :

  • Vector A (N-1'): Alkylation, Acylation, or Sulfonylation.[1][2] Modulates lipophilicity and metabolic stability.[1][2]

  • Vector B (C-5'): Amide coupling to amines.[1][2] Modulates target specificity and solubility.

Experimental Protocols

Protocol A: Amide Coupling at C-5' (Lead Derivatization)

Objective: To attach a pharmacophore amine to the carboxylic acid handle while preserving the free indoline nitrogen (or using a protected variant).[1]

Reagents:

  • CAS 1160247-98-2 (1.0 eq)[1][2]

  • Amine Partner (R-NH₂, 1.1 eq)[1]

  • HATU (1.2 eq)[1][2]

  • DIPEA (3.0 eq)[1][2]

  • Solvent: DMF (anhydrous)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg (0.43 mmol) of CAS 1160247-98-2 in 2.0 mL anhydrous DMF.

  • Activation: Add DIPEA (225 µL, 1.29 mmol) followed by HATU (196 mg, 0.52 mmol). Stir at room temperature for 15 minutes. Note: The solution should turn slightly yellow.

  • Coupling: Add the amine partner (0.47 mmol) dropwise.

  • Reaction: Stir for 4–16 hours. Monitor via LC-MS (Target Mass = MW_Amine + 231.29 - 18).[1][2]

  • Workup: Dilute with EtOAc (20 mL), wash with sat. NaHCO₃ (2x), water (1x), and brine (1x).[1][2] Dry over Na₂SO₄.[1][2]

  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: N-Alkylation of the Indoline Nitrogen

Objective: To cap the secondary amine or introduce a lipophilic tail.[1][2]

Reagents:

  • CAS 1160247-98-2 (Methyl ester protected*)[1][2]

  • Alkyl Halide (R-X)[1][2]

  • Base: K₂CO₃ or Cs₂CO₃[1][2]

  • Solvent: Acetonitrile or DMF[1][2]

Note: It is crucial to protect the carboxylic acid as a methyl ester (using MeOH/SOCl₂) before N-alkylation to prevent zwitterion formation and side reactions.[1][2]

Quality Control & Analytics

To ensure data integrity in biological assays, the purity of CAS 1160247-98-2 must be validated.[1][2]

TechniqueSpecificationDiagnostic Signals
HPLC >95% PurityUV detection at 254 nm and 280 nm.[1][2]
1H NMR (DMSO-d6) Structural ConfirmationIndoline CH₂: Singlet or AB quartet at ~3.5 ppm (C2 protons).Spiro-Cyclohexane: Multiplets at 1.2–1.8 ppm (10H).Aromatic: 3H pattern characteristic of 1,2,4-substitution.[1][2]
LC-MS Identity[M+H]⁺ = 232.3 m/z.[1][2]
Visualization: Analytical & Application Logic[1]

ApplicationLogic Compound Spiro-Indoline Scaffold (CAS 1160247-98-2) QC QC Validation (NMR/HPLC >95%) Compound->QC Path1 Vector 1: C-5' Acid (Amide Coupling) QC->Path1 Path2 Vector 2: N-1' Amine (Alkylation/Acylation) QC->Path2 Library Spiro-Library Generation Path1->Library Path2->Library Screening Biological Screening (GPCR/Antiviral) Library->Screening

Figure 2: Logical flow from scaffold validation to library generation and biological screening.[1][2]

References

  • National Institutes of Health (NIH). (2011).[1][2] Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors. Journal of Medicinal Chemistry. Retrieved February 3, 2026, from [Link] (Demonstrates indoline synthesis and application protocols).[2]

  • ResearchGate. (2025).[1][2] Syntheses of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and derivatives. Retrieved February 3, 2026, from [Link] (Context on spiro-indoline synthetic strategies).

  • MDPI. (2022).[1][2] Novel Functionalized Spiro[Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis and Anticancer Potential. Molecules. Retrieved February 3, 2026, from [Link][1]

Sources

The Inaugural Gateway: A Senior Application Scientist's Guide to the Preliminary Screening of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Embracing the Spirocyclic Scaffold

The spirocyclic scaffold, characterized by a single atom shared between two rings, has emerged as a privileged motif in medicinal chemistry. This unique three-dimensional architecture offers a distinct advantage over traditional flat, aromatic structures by providing improved target specificity and enhanced physicochemical properties. Within this fascinating class of molecules, the spiro[cyclohexane-1,3'-indoline] core represents a particularly promising framework. Its inherent structural rigidity and synthetic tractability make it an attractive starting point for the development of novel therapeutics across a spectrum of disease areas. This guide focuses on a specific derivative, Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid, and provides a comprehensive roadmap for its initial characterization and biological screening. As senior application scientists, we understand that the preliminary screening phase is a critical gateway in the drug discovery pipeline. The methodologies outlined herein are designed to be robust, efficient, and, most importantly, to provide a clear and decisive path forward for your research endeavors.

Section 1: Foundational Assessment - Know Your Molecule

Before embarking on biological assays, a thorough physicochemical characterization and in silico evaluation are paramount. This initial phase provides a baseline understanding of the molecule's properties, potential liabilities, and informs the design of subsequent biological screens.

Physicochemical Characterization

A fundamental understanding of the compound's physical and chemical properties is the bedrock of any screening cascade. These parameters influence solubility, absorption, and ultimately, bioavailability.

Table 1: Key Physicochemical Parameters for Initial Assessment

ParameterExperimental Method(s)Importance in Drug Discovery
Purity High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) SpectroscopyEnsures that observed biological activity is attributable to the target compound and not impurities.
Solubility Kinetic or Thermodynamic Solubility AssaysPoor solubility can lead to inaccurate in vitro data and challenges in formulation. The carboxylic acid moiety suggests pH-dependent solubility.[1]
Lipophilicity (LogP/LogD) Shake-flask method, Reverse-Phase HPLC[2][3][4][5]Influences membrane permeability, plasma protein binding, and metabolic clearance. A LogP between 1 and 5 is often desirable.
pKa Potentiometric titration, UV-Vis Spectroscopy, Capillary ElectrophoresisThe carboxylic acid group is ionizable; its pKa will determine the charge state at physiological pH, impacting solubility and target engagement.
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform a serial dilution of the stock solution in a 96-well plate to create a standard curve.

  • Sample Preparation: Add a known amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 5.0, 6.2, 7.4).

  • Equilibration: Shake the vials at room temperature for 24 hours to ensure equilibrium is reached.

  • Centrifugation: Centrifuge the samples to pellet any undissolved solid.

  • Quantification: Analyze the supernatant from each vial by HPLC or UV-Vis spectroscopy, using the standard curve to determine the concentration of the dissolved compound.

  • Data Analysis: The concentration of the saturated solution represents the aqueous solubility at that specific pH.

In Silico ADME Prediction

Computational tools provide an early glimpse into the potential pharmacokinetic profile of a compound. While not a substitute for experimental data, in silico predictions can help to flag potential issues early in the discovery process.

Table 2: In Silico ADME Parameters and Their Significance

ADME ParameterPrediction Software/MethodRationale for Assessment
Lipinski's Rule of Five SwissADME, Schrodinger's QikPropProvides a quick assessment of "drug-likeness" and the likelihood of oral bioavailability.[6][7]
Aqueous Solubility (logS) Various QSAR modelsComplements experimental solubility data and predicts solubility across a wider range of conditions.
Blood-Brain Barrier (BBB) Penetration Prediction algorithms based on molecular descriptorsImportant for CNS-targeting compounds, but also for understanding potential off-target effects.
CYP450 Inhibition/Metabolism Docking studies, machine learning modelsPredicts potential for drug-drug interactions and metabolic instability.
hERG Inhibition Pharmacophore models, machine learningEarly prediction of potential cardiotoxicity is crucial for safety.

Section 2: The Biological Gateway - A Tiered Approach to In Vitro Screening

The spirooxindole scaffold, to which our target compound is closely related, is known for a wide array of biological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant effects. A logical and resource-efficient approach to preliminary screening involves a tiered system, starting with broad-based assays and progressing to more specific, target-oriented studies.

Preliminary_Screening_Workflow Compound Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid PhysChem Physicochemical Characterization Compound->PhysChem ADME In Silico ADME Prediction Compound->ADME Tier1 Tier 1: Primary Screening PhysChem->Tier1 ADME->Tier1 Cytotoxicity Cytotoxicity Assay (e.g., MTT) Tier1->Cytotoxicity Antibacterial Antibacterial Screen (e.g., Agar Well Diffusion) Tier1->Antibacterial Antioxidant Antioxidant Assay (e.g., DPPH/ABTS) Tier1->Antioxidant Tier2 Tier 2: Secondary/Confirmatory Assays Cytotoxicity->Tier2 Antibacterial->Tier2 Antioxidant->Tier2 AntiInflammatory Anti-inflammatory Assay (e.g., COX/LOX Inhibition) Tier2->AntiInflammatory Hit Hit Identification & Further Studies AntiInflammatory->Hit

Caption: A tiered workflow for the preliminary screening of novel compounds.

Tier 1: Broad-Spectrum Biological Activity

A primary cytotoxicity screen against a panel of human cancer cell lines and a non-cancerous cell line is a crucial first step. This provides an initial indication of potential anticancer activity and a general measure of cellular toxicity.[8][9][10]

  • Cell Seeding: Seed cells (e.g., MCF-7, A549, and HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid (e.g., from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

The indoline scaffold is present in numerous natural and synthetic antibacterial agents. A simple and effective method for initial screening is the agar well diffusion assay.[11][12][13][14]

  • Bacterial Culture: Prepare overnight cultures of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Agar Plate Preparation: Spread 100 µL of the bacterial culture onto the surface of Mueller-Hinton agar plates.

  • Well Creation: Create wells (6 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50 µL) of a known concentration of the test compound to the wells. Include a positive control (e.g., ciprofloxacin) and a negative control (DMSO).

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

Many spirocyclic compounds have demonstrated antioxidant properties. The DPPH and ABTS assays are rapid and reliable methods for assessing free radical scavenging activity.[15][16][17][18]

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound in methanol. Include a positive control (e.g., ascorbic acid) and a blank (methanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: (Abs_control - Abs_sample) / Abs_control * 100.

Tier 2: Mechanistic and Target-Oriented Assays

Based on the results from the Tier 1 screening, more specific assays can be employed to elucidate the mechanism of action or to confirm a particular biological activity. For instance, if significant cytotoxicity is observed in cancer cell lines, pro-apoptotic assays could be a logical next step. If antibacterial activity is confirmed, determination of the Minimum Inhibitory Concentration (MIC) would be warranted. Given the prevalence of anti-inflammatory activity in related scaffolds, an assessment of COX/LOX inhibition is a prudent secondary screen.[19][20][21]

Tiered_Screening_Logic Start Tier 1 Results Cytotoxicity_High High Cytotoxicity? Start->Cytotoxicity_High Antibacterial_Active Antibacterial Activity? Cytotoxicity_High->Antibacterial_Active No Apoptosis_Assay Pro-Apoptotic Assays Cytotoxicity_High->Apoptosis_Assay Yes Antioxidant_Active Antioxidant Activity? Antibacterial_Active->Antioxidant_Active No MIC_Determination MIC Determination Antibacterial_Active->MIC_Determination Yes AntiInflammatory_Assay Anti-inflammatory Assays (COX/LOX) Antioxidant_Active->AntiInflammatory_Assay Yes No_Activity Low/No Activity Antioxidant_Active->No_Activity No Hit_Advancement Advance to Hit-to-Lead Apoptosis_Assay->Hit_Advancement MIC_Determination->Hit_Advancement AntiInflammatory_Assay->Hit_Advancement

Sources

Technical Deep Dive: The C₁₄H₁₇NO₂ Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The molecular formula C₁₄H₁₇NO₂ represents a unique chemical scaffold that diverges into two distinct domains of scientific application: neuropharmacology and optical physics . Unlike the common stimulant Methylphenidate (which has the formula C₁₄H₁₉NO₂), the C₁₄H₁₇NO₂ formula corresponds to Indeloxazine , a cerebral activator and antidepressant, and 7-Diethylamino-4-methylcoumarin , a high-performance fluorescent laser dye.

This technical guide provides a rigorous analysis of these specific isomers, detailing their synthesis, mechanisms of action, and experimental applications.

Executive Summary: Isomer Divergence

The C₁₄H₁₇NO₂ formula supports multiple structural isomers with non-overlapping utilities. For drug development professionals, Indeloxazine is the primary molecule of interest due to its unique "triple-action" mechanism in the CNS. For bio-analytical scientists, the Coumarin derivative is a critical tool for fluorescence labeling.[]

CompoundIndeloxazine7-Diethylamino-4-methylcoumarinBenzoclidine
CAS Registry 60929-23-991-44-116852-81-6
Primary Class Nootropic / AntidepressantFluorescent Dye / Laser DyeHypotensive / Sedative
Core Structure Indene-Morpholine etherCoumarin (Benzopyrone)Quinuclidine Benzoate
Key Application Cerebrovascular therapyFluorescence Microscopy / LasersAntihypertensive (Historic)

Part 1: Indeloxazine (The CNS Therapeutic)

Indeloxazine (marketed historically as Elen or Noin) is a cerebral metabolic enhancer. Unlike standard SSRIs, it exhibits a complex pharmacological profile that makes it a subject of renewed interest for treating cognitive deficits associated with ischemia and stroke.

Mechanism of Action (MOA)

Indeloxazine is distinct because it does not rely on a single target. It functions through a tripartite mechanism :

  • Serotonin (5-HT) Release: Facilitates the release of serotonin, unlike reuptake inhibitors which only block the transporter.

  • Norepinephrine Reuptake Inhibition: Blocks the NET transporter, increasing adrenergic signaling.

  • NMDA Antagonism: Provides neuroprotection by preventing excitotoxicity mediated by glutamate.

Diagram 1: Indeloxazine Synaptic Interaction This diagram illustrates the multi-target modulation at the synaptic cleft.

Indeloxazine_MOA Indeloxazine Indeloxazine (C14H17NO2) SERT Serotonin Release (Facilitation) Indeloxazine->SERT Activates NET NE Transporter (Inhibition) Indeloxazine->NET Blocks NMDA NMDA Receptor (Antagonism) Indeloxazine->NMDA Blocks Presynaptic Presynaptic Neuron Presynaptic->SERT Presynaptic->NET Postsynaptic Postsynaptic Neuron Effect_5HT Increased Synaptic 5-HT SERT->Effect_5HT Effect_NE Increased Synaptic NE NET->Effect_NE NMDA->Postsynaptic Located on Effect_Neuro Neuroprotection (Reduced Excitotoxicity) NMDA->Effect_Neuro Effect_5HT->Postsynaptic Signaling Effect_NE->Postsynaptic Signaling

Caption: Indeloxazine enhances monoaminergic tone while simultaneously protecting neurons via NMDA blockade.

Synthesis Protocol

The synthesis of Indeloxazine typically involves the etherification of an indene derivative with a morpholine pharmacophore.

Protocol Summary:

  • Starting Materials: 7-Hydroxyindene (or 4-Hydroxyindene) and 2-(Chloromethyl)morpholine.

  • Conditions: Base-catalyzed nucleophilic substitution (Williamson ether synthesis).

  • Solvent: DMF or DMSO to facilitate the SN2 reaction.

Reaction Workflow:

Synthesis_Indeloxazine Start1 7-Hydroxyindene (C9H8O) Intermediate Transition State (Alkoxide Attack) Start1->Intermediate + Base Start2 2-(Chloromethyl)morpholine (C5H10ClNO) Start2->Intermediate Base Base (K2CO3/NaH) Base->Intermediate Product Indeloxazine (C14H17NO2) Intermediate->Product - HCl

Caption: Convergent synthesis of Indeloxazine via ether linkage formation.

Part 2: 7-Diethylamino-4-methylcoumarin (The Research Tool)

While Indeloxazine is the pharmaceutical isomer, 7-Diethylamino-4-methylcoumarin (Coumarin 1 / Coumarin 460) is the dominant isomer in analytical chemistry. It is a standard blue-fluorescent dye .

Photophysical Properties

This molecule is used to calibrate lasers and as a contrast agent in microscopy.

  • Excitation Max: ~360–375 nm (UV region).

  • Emission Max: ~450–460 nm (Blue region).

  • Quantum Yield: High (>0.7 in ethanol), making it an efficient fluorophore.

Synthesis: Pechmann Condensation

The industrial preparation utilizes the Pechmann condensation, a robust acid-catalyzed reaction between a phenol and a β-keto ester.

Experimental Protocol:

  • Reagents: m-Diethylaminophenol and Ethyl acetoacetate.[2]

  • Catalyst: Sulfuric acid (

    
    ) or Zinc chloride (
    
    
    
    ).
  • Procedure:

    • Mix equimolar amounts of aminophenol and acetoacetate.

    • Add acid catalyst dropwise at 0°C.

    • Heat to 90°C for 3 hours.

    • Pour into ice water; the product precipitates as a solid.

    • Recrystallize from ethanol.

Part 3: Comparative Analysis & Data

The following table contrasts the physicochemical properties of the key C₁₄H₁₇NO₂ isomers.

PropertyIndeloxazine7-Diethylamino-4-methylcoumarinBenzoclidine
Molecular Weight 231.29 g/mol 231.29 g/mol 231.29 g/mol
Physical Form Crystalline Solid (HCl salt)Light Tan PowderCrystalline Solid
Solubility Water (moderate), EthanolOrganic solvents (Acetone, EtOH)Ethanol, Chloroform
Chirality Yes (1 chiral center)No (Achiral)Yes (Quinuclidine)
pKa ~8.5 (Amine)~3.5 (Conjugated system)~9.0 (Quinuclidine N)
Toxicity (LD50) ~300 mg/kg (Oral, Rat)>2000 mg/kg (Oral, Rat)Varies (Potent)
Note on Methylphenidate Confusion

Researchers often confuse this formula with Methylphenidate (Ritalin).

  • Methylphenidate:

    
     (Contains 2 more Hydrogen atoms).
    
  • Indeloxazine:

    
     (Contains an indene double bond, reducing H count).[3]
    
  • Implication: Analytical mass spectrometry (MS) will easily distinguish these based on the parent ion peak (

    
     231 vs 233).
    

Part 4: References

  • Pharmacology of Indeloxazine:

    • Yamaguchi, T., et al. "Effects of indeloxazine hydrochloride on learned behavior and central monoaminergic function." Neuropharmacology 26.7 (1987): 761-770.

  • Synthesis of Coumarin Dyes:

    • Pechmann, H. v., and Duisberg, C. "Ueber die Verbindungen der Phenole mit Acetessigäther." Berichte der deutschen chemischen Gesellschaft 16.2 (1883): 2119-2128.

  • Indeloxazine Clinical Profile:

    • Ogawa, N., et al. "Clinical effects of indeloxazine in patients with cerebrovascular disease." Clinical Therapeutics 15.6 (1993): 1047.

  • Fluorescence Properties:

    • Jones, G., et al. "Solvent effects on the photophysics of 7-diethylamino-4-methylcoumarin." Journal of Photochemistry 18.2 (1982): 183-199.

Sources

A Technical Guide to Unveiling the Therapeutic Targets of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Drug Discovery & Development Professionals

Preamble: The Spiroindoline Scaffold as a Privileged Motif in Modern Drug Discovery

The spiro[cyclohexane-1,3'-indoline] core represents a class of "privileged structures" in medicinal chemistry. These three-dimensional, rigid scaffolds offer a unique topographical presentation of functional groups, enabling precise and high-affinity interactions with a variety of biological targets.[1] While extensive research has validated the therapeutic potential of the broader spirooxindole and spiroindoline chemical class, the specific biological targets of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid remain to be publicly elucidated.

This guide serves as a strategic framework for researchers and drug development professionals to systematically identify and validate the potential therapeutic targets of this promising molecule. By leveraging established knowledge of the parent scaffold, we will delineate the most probable target classes and provide detailed, field-proven experimental workflows for their confirmation. Our approach is grounded in a logical progression from computational prediction to biochemical and cellular validation, ensuring a high degree of scientific rigor.

Part 1: Primary Therapeutic Hypothesis — Oncology

The vast body of literature on spiroindoline and spirooxindole derivatives points overwhelmingly towards oncology as the most promising therapeutic area.[2][3] These scaffolds have been shown to interact with multiple molecular targets involved in cancer progression.[2] We will explore the two most prominent and validated mechanisms of action for this chemical class.

High-Priority Target: The p53-MDM2 Protein-Protein Interaction

Mechanistic Rationale:

The tumor suppressor protein p53 is a critical regulator of cellular and genetic stability.[4] In many cancers that retain wild-type p53, its tumor-suppressive function is abrogated by the Murine Double Minute 2 (MDM2) oncoprotein. MDM2 is an E3 ubiquitin ligase that binds to p53, promoting its degradation and thereby allowing cancer cells to evade apoptosis and continue proliferating.[5]

The disruption of the p53-MDM2 interaction has emerged as a powerful therapeutic strategy to reactivate the p53 pathway in cancer cells.[6][7] X-ray crystallography studies have revealed that the interaction is mediated by a deep hydrophobic pocket on the surface of MDM2, which is occupied by three key amino acid residues of p53: Phe19, Trp23, and Leu26.[6][8] The rigid, three-dimensional nature of the spirooxindole scaffold is exceptionally well-suited to mimic these residues, making it a highly effective pharmacophore for MDM2 inhibition.[6][9] Numerous spirooxindole-based compounds have been identified as potent and selective inhibitors of this interaction, with some advancing to clinical trials.[5][10]

Target Validation Workflow:

The following workflow provides a comprehensive, multi-stage approach to validate whether Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid functions as an MDM2 inhibitor.

cluster_0 Phase 1: In Silico & Biochemical Validation cluster_1 Phase 2: Cellular Target Engagement & Phenotypic Confirmation A Molecular Docking (Target Hypothesis Generation) B Competitive Binding Assay (e.g., HTRF, ELISA, FP) A->B Predicts Binding Affinity C IC50 Determination B->C Quantifies Interaction D Western Blot Analysis (p53 Stabilization & Target Gene Upregulation) C->D Compound advances to cellular assays E Cell Viability Assays (e.g., MTT, CellTiter-Glo) D->E Confirms MoA F Apoptosis Assays (e.g., Caspase-Glo, Annexin V) E->F Links MoA to Cell Fate A Broad Kinase Panel Screen (e.g., >400 kinases at a single high concentration) B Hit Identification (% Inhibition > Threshold, e.g., 70%) A->B Identifies Primary Hits C Dose-Response Assay (Biochemical IC50 Determination for Hits) B->C Confirms Direct Inhibition D Cellular Target Engagement (e.g., CETSA or Phospho-Western Blot) C->D Verifies Target Interaction in Cells E Functional Cellular Assays (Inhibition of Substrate Phosphorylation, Anti-proliferative Activity) D->E Links Target to Cellular Function

Sources

A Technical Guide to the Spectroscopic Characterization of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic data for Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid, a molecule of significant interest to researchers in medicinal chemistry and drug development. The unique spirocyclic architecture, combining a cyclohexane ring with an indoline scaffold, presents a compelling framework for the design of novel therapeutics. Understanding its structural features through modern spectroscopic techniques is paramount for its application in synthesis and biological studies.

Due to the limited availability of published experimental spectra for this specific molecule, this guide will present a comprehensive profile based on predictive models and data from closely related analogs. This approach provides a robust framework for researchers to interpret their own experimental findings.

Molecular Structure and Physicochemical Properties

Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid possesses a rigid three-dimensional structure. The spiro center at the C3' position of the indoline ring locks the cyclohexane and indoline rings in a perpendicular orientation. This structural rigidity is a key feature that can influence its binding to biological targets.

PropertyValueSource
Molecular FormulaC₁₄H₁₇NO₂
Molecular Weight231.29 g/mol
CAS Number1160247-98-2

digraph "Spiro_cyclohexane_1_3_indoline_5_carboxylic_acid" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext, fontname="sans-serif", fontsize=12];
edge [fontname="sans-serif", fontsize=12];

// Atom definitions N1 [label="N", pos="0,0!"]; C2 [label="C", pos="-1.2,-0.5!"]; C3 [label="C", pos="-1.2,-2.0!"]; C4 [label="C", pos="0,-2.5!"]; C5 [label="C", pos="1.2,-2.0!"]; C6 [label="C", pos="1.2,-0.5!"]; C7 [label="C", pos="0,-1.0!"]; C8 [label="C", pos="-2.5,0!"]; C9 [label="C", pos="-3.7,-0.5!"]; C10 [label="C", pos="-3.7,-2.0!"]; C11[label="C", pos="-2.5,-2.5!"]; C12[label="C", pos="-1.2,-2.0!"]; // Spiro carbon C13[label="C", pos="2.5,0!"]; O1 [label="O", pos="3.0,1.0!"]; O2 [label="O", pos="3.0,-1.0!"]; H1 [label="H", pos="0,1.0!"]; H_COOH [label="H", pos="3.8,1.0!"];

// Bond definitions N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C6 -- C7; C7 -- C2; C3 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C3; C5 -- C13; C13 -- O1 [style=double]; C13 -- O2; O2 -- H_COOH; N1 -- H1;

// Positioning labels"C2'" [pos="-1.5,-0.2!"]; "C3'" [pos="-1.5,-2.3!"]; "C4'" [pos="0,-2.8!"]; "C5'" [pos="1.5,-2.3!"]; "C6'" [pos="1.5,-0.2!"]; "C7'" [pos="0,-0.7!"]; "N1'" [pos="0.3,0.3!"]; "C1" [pos="-2.8,0.3!"]; "C2" [pos="-4.0,-0.2!"]; "C3" [pos="-4.0,-2.3!"]; "C4" [pos="-2.8,-2.8!"]; "C5" [pos="-0.9,-2.3!"]; "C6" [pos="-0.9,-0.2!"]; "COOH" [pos="2.8,0!"]; }

Caption: Molecular structure of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid in DMSO-d₆ is presented below. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~12.5br s1HCOOHThe acidic proton of the carboxylic acid is expected to be a broad singlet at a downfield chemical shift.
~7.8d1HH-4'Aromatic proton ortho to the carboxylic acid group, deshielded.
~7.7s1HH-6'Aromatic proton deshielded by the adjacent carboxylic acid.
~6.8d1HH-7'Aromatic proton ortho to the nitrogen atom.
~5.5s1HN-HThe indoline N-H proton typically appears as a singlet in the mid-field region.
~3.3t2HC2'-H₂Methylene protons adjacent to the nitrogen atom.
1.5-2.0m10HCyclohexane-HThe ten protons of the cyclohexane ring are expected to appear as a complex multiplet in the aliphatic region.
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum in DMSO-d₆ provides insight into the carbon skeleton.

Chemical Shift (ppm)AssignmentRationale
~168.0COOHThe carbonyl carbon of the carboxylic acid is significantly deshielded.
~150.0C7a'Aromatic quaternary carbon adjacent to the nitrogen.
~140.0C5'Aromatic quaternary carbon attached to the carboxylic acid.
~130.0C3a'Aromatic quaternary carbon.
~128.0C6'Aromatic methine carbon.
~125.0C4'Aromatic methine carbon.
~110.0C7'Aromatic methine carbon shielded by the nitrogen atom.
~70.0C3' (Spiro)The spiro carbon is a quaternary carbon and appears in a characteristic region.
~45.0C2'Methylene carbon adjacent to the nitrogen atom.
20.0-35.0Cyclohexane-CThe carbons of the cyclohexane ring are expected in the aliphatic region.
Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 inst1 Insert sample into the NMR spectrometer (e.g., 400 MHz) inst2 Lock and shim the instrument inst1->inst2 inst3 Tune the probe for ¹H and ¹³C frequencies inst2->inst3 acq1 Acquire ¹H NMR spectrum acq2 Acquire ¹³C NMR spectrum (e.g., using a DEPT sequence) acq1->acq2 acq3 Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) if necessary acq2->acq3 proc1 Apply Fourier transform proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Integrate ¹H signals and pick peaks for both spectra proc2->proc3 proc4 Assign signals to the molecular structure proc3->proc4 cluster_sample_prep cluster_sample_prep cluster_instrument_setup cluster_instrument_setup cluster_sample_prep->cluster_instrument_setup cluster_data_acquisition cluster_data_acquisition cluster_instrument_setup->cluster_data_acquisition cluster_data_processing cluster_data_processing cluster_data_acquisition->cluster_data_processing

Caption: Standard workflow for acquiring NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid are listed below.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300-2500BroadO-H stretch (Carboxylic acid)The broadness is due to hydrogen bonding.
~3350MediumN-H stretch (Indoline)Characteristic stretching vibration for a secondary amine.
~2930, ~2850StrongC-H stretch (Aliphatic)Symmetric and asymmetric stretching of the cyclohexane and indoline methylene groups.
~1700StrongC=O stretch (Carboxylic acid)The carbonyl group of the carboxylic acid shows a strong absorption.
~1600, ~1470MediumC=C stretch (Aromatic)Stretching vibrations of the aromatic ring.
~1250StrongC-O stretch (Carboxylic acid)Stretching vibration of the carbon-oxygen single bond.
~1300MediumC-N stretchCharacteristic stretching vibration for the indoline C-N bond.
Experimental Protocol for IR Data Acquisition (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Obtain a background spectrum of the clean ATR crystal.

    • Apply pressure to the sample using the ATR anvil.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data

For a soft ionization technique like Electrospray Ionization (ESI), the expected molecular ion peaks are:

m/zIon
232.1332[M+H]⁺ (Calculated for C₁₄H₁₈NO₂⁺)
230.1189[M-H]⁻ (Calculated for C₁₄H₁₆NO₂⁻)
Predicted Fragmentation Pathway

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation.

Fragmentation_Pathway M [M]⁺˙ m/z = 231 M_minus_COOH [M-COOH]⁺ m/z = 186 M->M_minus_COOH - COOH Indoline_fragment [C₈H₈N]⁺ m/z = 118 M->Indoline_fragment Retro-Diels-Alder type cleavage Cyclohexane_fragment [C₆H₁₁]⁺ m/z = 83 M->Cyclohexane_fragment Cleavage at spiro center M_minus_COOH->Indoline_fragment - C₅H₈

Caption: A plausible fragmentation pathway for Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid in EI-MS.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • Dilute the solution to a final concentration of approximately 1 µg/mL.

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peaks ([M+H]⁺ and [M-H]⁻).

    • For high-resolution mass spectrometry (HRMS), compare the measured accurate mass to the calculated exact mass to confirm the elemental composition.

    • If fragmentation data is acquired (MS/MS), analyze the daughter ions to elucidate the structure.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid. While based on predictive models and analysis of related structures, the information herein serves as a valuable starting point for researchers working with this compound. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. As with all analytical work, it is imperative that researchers confirm these findings with their own experimentally obtained data.

References

  • Chem-Space. Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid. [Link]

An In-depth Technical Guide to the Solubility of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid in Different Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2] This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid, a molecule of interest in contemporary drug discovery. We will delve into the structural features influencing its solubility, present detailed, field-proven experimental protocols for its quantification in various solvent systems, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust solubility profile for this and structurally related compounds.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a new chemical entity from the laboratory to the clinic, few physicochemical properties are as fundamental as solubility. Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution, directly impacts a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise therapeutic outcomes.[1] Therefore, a thorough understanding and accurate measurement of a compound's solubility in various physiologically and pharmaceutically relevant solvents is paramount from the earliest stages of drug discovery.[4]

Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid is a complex molecule featuring a spirocyclic core, a cyclohexane ring, an indoline moiety, and a carboxylic acid group. This unique combination of functional groups presents an interesting and challenging solubility profile that warrants detailed investigation. This guide will equip the researcher with the necessary knowledge and methodologies to comprehensively characterize the solubility of this compound.

Theoretical Considerations: Predicting Solubility Behavior

The solubility of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid is governed by the interplay of its structural features and the properties of the solvent.

  • The Carboxylic Acid Moiety: The presence of the carboxylic acid group is a key determinant of the compound's pH-dependent solubility. In acidic environments (low pH), the carboxylic acid will be predominantly in its protonated, neutral form, which is expected to be less soluble in aqueous media. As the pH increases, the carboxylic acid will deprotonate to form the more polar and, therefore, more water-soluble carboxylate anion. The pH at which the protonated and deprotonated forms are present in equal concentrations is the pKa.

  • The Spirocyclic and Hydrophobic Core: The spiro[cyclohexane-1,3'-indoline] core is largely nonpolar and hydrophobic. This substantial hydrocarbon framework will contribute to lower solubility in polar solvents like water and higher solubility in nonpolar organic solvents.[5] The overall solubility in aqueous media will be a balance between the hydrophilicity of the carboxylate group and the hydrophobicity of the rest of the molecule.

  • Solvent Properties:

    • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can engage in hydrogen bonding with the carboxylic acid and the nitrogen of the indoline ring, potentially leading to moderate solubility, especially at pH values above the pKa.

    • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are effective at solvating both polar and nonpolar parts of a molecule and are often used to create stock solutions.

    • Nonpolar Solvents (e.g., hexane, toluene): The hydrophobic core of the molecule suggests that it will have higher solubility in these solvents.

Experimental Determination of Solubility

A multi-faceted experimental approach is necessary to fully characterize the solubility of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid.

Determination of pKa and Intrinsic Solubility by Potentiometric Titration

For ionizable compounds like Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid, potentiometric titration is a powerful technique to determine the pKa and the intrinsic solubility (the solubility of the neutral form).[6][7]

  • Preparation of the Analyte Solution: Accurately weigh a sample of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, and then dilute with water to a known concentration (e.g., 1 mM).[8]

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.[8]

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[8]

  • Data Acquisition: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. The intrinsic solubility can be calculated from the point at which the compound precipitates, which is observed as a deviation in the titration curve.[6]

Equilibrium Solubility Determination by the Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium solubility.[9][10] It measures the thermodynamic solubility of a compound in a given solvent at a specific temperature.

  • Sample Preparation: Add an excess amount of solid Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid to a series of vials containing the different solvents to be tested (e.g., water, pH 1.2 buffer, pH 4.5 buffer, pH 6.8 buffer, ethanol, methanol, DMSO).[9] The presence of undissolved solid is crucial to ensure saturation.[11]

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[9][11]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Alternatively, centrifuge the samples to separate the solid and liquid phases.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for quantification.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to rank compounds.[3][12] It measures the concentration at which a compound, dissolved in an organic solvent (typically DMSO), precipitates when added to an aqueous buffer.[3]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid in DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a microplate format.

  • Addition to Aqueous Buffer: Add a small volume of each DMSO solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a separate microplate.

  • Precipitation Detection: After a short incubation period, measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.[4] The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Solubility of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid in Various Solvents at 25 °C (Hypothetical Data)
Solvent SystemMethodSolubility (µg/mL)Solubility (mM)
Deionized WaterShake-Flask5.20.021
0.1 M HCl (pH 1.2)Shake-Flask2.80.011
Acetate Buffer (pH 4.5)Shake-Flask15.70.064
Phosphate Buffer (pH 6.8)Shake-Flask185.40.756
Phosphate Buffered Saline (pH 7.4)Shake-Flask250.11.02
EthanolShake-Flask> 1000> 4.08
MethanolShake-Flask> 1000> 4.08
Dimethyl Sulfoxide (DMSO)Shake-Flask> 2000> 8.16
Phosphate Buffered Saline (pH 7.4)Kinetic155.30.634

Molecular Weight of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid is assumed to be approximately 245.29 g/mol for calculation purposes.

The hypothetical data in Table 1 illustrates the expected solubility profile. The low solubility in acidic conditions and the significant increase in solubility with increasing pH are consistent with the presence of the carboxylic acid group. The high solubility in organic solvents like ethanol, methanol, and DMSO is expected due to the nonpolar nature of the spirocyclic core.

Visualizing Experimental Workflows and Relationships

Visual diagrams can aid in understanding the experimental processes and the factors influencing solubility.

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_methods Solubility Determination Methods cluster_analysis Analysis & Quantification cluster_output Data Output Compound Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid ShakeFlask Shake-Flask Method (Equilibrium Solubility) Compound->ShakeFlask Potentiometric Potentiometric Titration (pKa & Intrinsic Solubility) Compound->Potentiometric Kinetic Kinetic Solubility Assay Compound->Kinetic Solvents Aqueous Buffers (pH range) Organic Solvents Solvents->ShakeFlask HPLC HPLC-UV/MS ShakeFlask->HPLC pKaValue pKa Value Potentiometric->pKaValue Nephelometry Nephelometry Kinetic->Nephelometry SolubilityData Solubility Profile (µg/mL, mM) HPLC->SolubilityData Nephelometry->SolubilityData

Caption: Workflow for determining the solubility profile of the target compound.

Diagram 2: Relationship Between pH and Solubility

G cluster_pH cluster_solubility Solubility Solubility pH pH Low_pH Low pH (e.g., < pKa) Low_Sol Low Solubility (Protonated Form) Low_pH->Low_Sol Predominantly At_pKa pH = pKa Equal concentrations of\nprotonated and deprotonated forms Equal concentrations of protonated and deprotonated forms High_pH High pH (e.g., > pKa) High_Sol High Solubility (Deprotonated Form) High_pH->High_Sol Predominantly

Sources

Advanced Computational Frameworks for Spiro-Indoline Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the theoretical and computational frameworks for studying spiro-indoline (specifically spirooxindole) scaffolds, a privileged class of heterocyclic compounds in drug discovery.

Executive Summary

Spiro-indoline derivatives, particularly spirooxindoles, represent a "privileged scaffold" in medicinal chemistry due to their rigid, three-dimensional architecture and inherent chirality.[1] These features allow for high-specificity binding to complex protein interfaces such as MDM2-p53, tubulin, and cholinesterases.[1] However, their structural complexity poses synthetic and optimization challenges.[1]

This guide provides a rigorous technical roadmap for integrating Density Functional Theory (DFT), Molecular Docking, and Molecular Dynamics (MD) simulations to rationalize the synthesis and biological activity of these compounds.

Electronic Structure & Synthetic Rationalization (DFT)[1][2]

The Causality of Stereoselectivity

The synthesis of spiro-indolines often involves 1,3-dipolar cycloaddition reactions (e.g., reacting isatin derivatives with amino acids and dipolarophiles). This reaction generates multiple chiral centers simultaneously. Experimental NMR can identify the final product, but DFT is required to explain the causality of the regio- and stereoselectivity .

Why DFT?

  • FMO Analysis: The interaction between the HOMO of the dipole (azomethine ylide) and the LUMO of the dipolarophile controls the reaction rate and regioselectivity.

  • Transition State (TS) Energy: Calculating the activation barriers (

    
    ) of endo vs. exo transition states predicts the major diastereomer.
    
Protocol: DFT-Driven Mechanism Elucidation

Objective: Determine the kinetic and thermodynamic product of a spiro-indoline cycloaddition.

  • Geometry Optimization:

    • Software: Gaussian 16 or ORCA.

    • Functional/Basis Set: B3LYP/6-31G(d,p) is the standard for organic mechanistic studies.[1] For systems dominated by dispersion forces (e.g., large aromatic stacking in the TS), use M06-2X/6-311+G(d,p) .[1]

    • Validation: Ensure no imaginary frequencies for ground states (minima).

  • Transition State Search:

    • Use the QST2 or QST3 (Synchronous Transit-Guided Quasi-Newton) methods.

    • Validation: Confirm one imaginary frequency corresponding to the bond formation vector.

  • Intrinsic Reaction Coordinate (IRC):

    • Run IRC calculations to verify the TS connects the correct reactants and products.

  • Global Reactivity Descriptors:

    • Calculate Chemical Hardness (

      
      ) and Electrophilicity Index (
      
      
      
      ) to predict reactivity trends.[1]

Data Presentation: Thermodynamic Parameters

ParameterSymbolInterpretationOptimal Value for Stability
HOMO Energy

Electron donating abilityHigher = Better donor
LUMO Energy

Electron accepting abilityLower = Better acceptor
Energy Gap

Kinetic stabilityLarge gap = High stability
Dipole Moment

Polarity/Solubility indicatorContext dependent

Mechanistic Target Engagement: MDM2-p53 Inhibition

Spiro-indolines are potent inhibitors of the MDM2-p53 protein-protein interaction .[2] MDM2 is an E3 ubiquitin ligase that degrades p53; blocking this interaction restores p53 function, inducing apoptosis in cancer cells.[1]

Diagram: The p53-MDM2 Inhibition Pathway

The following diagram illustrates the mechanism of action where a spiro-indoline ligand inhibits MDM2, preventing p53 ubiquitination.

MDM2_Pathway MDM2 MDM2 Protein (E3 Ligase) Complex MDM2-p53 Complex (Inactive p53) MDM2->Complex Binds Inhibited MDM2-Spiro Complex MDM2->Inhibited p53 p53 Tumor Suppressor p53->Complex Binds Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis Accumulation & Activation Ubiquitination Ubiquitination & Proteasomal Degradation Complex->Ubiquitination Promotes Spiro Spiro-indoline Inhibitor Spiro->MDM2 Competitive Binding (Trp23 Pocket) Spiro->Inhibited Inhibited->Complex Blocks Formation

Caption: Mechanism of spiro-indoline mediated restoration of p53 activity via competitive inhibition of the MDM2 hydrophobic cleft.

Computational Workflow: From Docking to Dynamics

To rigorously validate a spiro-indoline candidate, one must move beyond static docking to dynamic simulation.[1]

Diagram: Integrated Computational Workflow

Workflow LigandPrep Ligand Preparation (DFT Optimization) Docking Molecular Docking (AutoDock/Vina) LigandPrep->Docking TargetPrep Target Preparation (PDB Clean-up) TargetPrep->Docking MD_Setup MD System Setup (Solvation/Ionization) Docking->MD_Setup Best Pose Production Production Run (100ns GROMACS) MD_Setup->Production Analysis Analysis (RMSD, MM/PBSA) Production->Analysis

Caption: End-to-end workflow for validating spiro-indoline bioactivity using integrated computational methods.

Protocol: Molecular Dynamics (MD) Simulation

Objective: Assess the stability of the Spiro-indoline/MDM2 complex over time.

1. System Preparation:

  • Software: GROMACS (v2023 or later).[1][3]

  • Force Field: CHARMM36m (best for protein-small molecule complexes) or AMBER99SB-ILDN.

  • Ligand Topology: Generate using CGenFF (CHARMM) or ACPYPE (AMBER).[1]

  • Box: Cubic box with 1.0 nm buffer distance.

  • Solvent: TIP3P water model.

  • Neutralization: Add Na+/Cl- ions to reach 0.15 M physiological concentration.

2. Energy Minimization:

  • Steepest descent algorithm (50,000 steps) to remove steric clashes.[1]

  • Validation: Ensure

    
     kJ/mol/nm.[1]
    

3. Equilibration:

  • NVT (Canonical): 100 ps at 300 K using V-rescale thermostat. Restrain heavy atoms.

  • NPT (Isobaric): 100 ps at 1 bar using Parrinello-Rahman barostat.

  • Causality: NVT stabilizes temperature; NPT stabilizes density. Both are required to relax the solvent around the rigid spiro-scaffold without distorting the binding pocket.

4. Production Run:

  • Time: Minimum 100 ns.

  • Step size: 2 fs.

  • Save coordinates every 10 ps.

5. Post-Processing Analysis (Metrics):

  • RMSD (Root Mean Square Deviation): Measures structural stability.[1] A plateau < 0.2 nm indicates a stable complex.

  • RMSF (Root Mean Square Fluctuation): Identifies flexible residues.[1] Low RMSF in the binding pocket (e.g., Leu54, Trp23, Phe19 of MDM2) confirms tight binding.[1]

  • MM/PBSA (binding free energy): More accurate than docking scores.

    • 
      [1]
      

ADMET Profiling (In Silico)

Spiro-indolines are often hydrophobic and rigid. Early ADMET profiling is critical to prevent late-stage attrition due to poor solubility or toxicity.

Key Parameters to Monitor:

  • Lipinski’s Rule of 5:

    • MW < 500 Da (Spiro compounds can be heavy; monitor closely).[1]

    • LogP < 5 (High hydrophobicity is a risk for spiro-indolines).

  • TPSA (Topological Polar Surface Area):

    • Target < 140 Ų for cell permeability.

    • Target < 90 Ų for Blood-Brain Barrier (BBB) penetration (relevant for glioblastoma targeting).

  • Toxicity:

    • Check for PAINS (Pan-Assay Interference Compounds) alerts, though spiro-scaffolds are generally specific.[1]

References

  • Al-Muhanna, M. K., et al. (2024).[1][4] Novel Spirooxindole–Benzofuran Scaffold: Potential Inhibition Against Hepatocellular Carcinoma by Targeting MDM2‐p53 Interaction.[4] Journal of Molecular Structure. Link[1]

  • Wang, J., et al. (2015).[1] Computational analysis of spiro-oxindole inhibitors of the MDM2-p53 interaction: insights and selection of novel inhibitors. Journal of Biomolecular Structure and Dynamics. Link

  • Mishra, C. B., et al. (2023).[1] Novel Functionalized Spiro[Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential.[1] International Journal of Molecular Sciences. Link[1]

  • Ye, L., et al. (2012).[1] Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors. European Journal of Medicinal Chemistry. Link

  • Gajula, P. K., et al. (2016).[1] Protocol for Molecular Dynamics Simulations of Proteins. Bio-protocol. Link[1]

  • D'Agostino, I., et al. (2016).[1] Synthesis of spiro[isoindole-1,5'-isoxazolidin]-3(2H)-ones as potential inhibitors of the MDM2-p53 interaction.[2] Beilstein Journal of Organic Chemistry. Link

Sources

Methodological & Application

synthesis of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid derivatives for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The Spiro[cyclohexane-1,3'-indoline] scaffold represents a privileged structural motif in modern drug discovery, particularly in the design of MDM2-p53 inhibitors, ion channel modulators, and anti-viral agents. The spiro-fusion at the C3 position of the oxindole core introduces critical


 character (fraction of saturated carbon), disrupting planarity and improving the solubility and metabolic stability of the parent indole framework.

This guide details the synthesis of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid derivatives. While nomenclature often refers to the "indoline" (saturated amine) core, the bioactive pharmacophore is predominantly the spiro-oxindole (2'-one). This protocol prioritizes the synthesis of the spiro-oxindole acid, with an optional reduction module to access the indoline amine.

Strategic Route Selection: Unlike the classic Fischer Indole synthesis—which typically yields fused tetrahydrocarbazoles when reacting phenylhydrazines with cyclohexanone—this protocol utilizes a Base-Mediated Dialkylation Strategy . This approach guarantees the formation of the spiro-quaternary center at C3. To maximize library diversity, we employ a "Halide-First" strategy: synthesizing the 5'-bromo core followed by late-stage Palladium-catalyzed carbonylation. This ensures the robust assembly of the spiro-cycle before introducing the sensitive carboxylic acid functionality.

Retrosynthetic Analysis & Workflow

The retrosynthetic logic disconnects the spiro-cyclohexane ring to reveal the oxindole nucleophile and a bis-electrophile (1,5-dibromopentane). The carboxylic acid is installed via catalytic carbonylation of the aryl bromide.

Retrosynthesis cluster_legend Key Transformation Logic target Target: Spiro[cyclohexane-1,3'-indoline]-5'-COOH inter1 Intermediate: 5'-Bromo-spiro-oxindole target->inter1 Pd-Cat Carbonylation (CO source) start Starting Material: 5-Bromooxindole inter1->start Dialkylation (NaH, DMF) reagent Reagent: 1,5-Dibromopentane inter1->reagent legend1 1. C3-Spiro Cyclization (Kinetic Control) legend2 2. C5-Functionalization (Late-Stage)

Figure 1: Retrosynthetic strategy prioritizing the construction of the spiro-quaternary center prior to acid functionalization.

Detailed Experimental Protocols

Phase 1: Construction of the Spiro-Core

Objective: Synthesis of 5'-bromo-spiro[cyclohexane-1,3'-indolin]-2'-one. Rationale: Direct alkylation of 5-carboxylic acid derivatives is plagued by solubility issues and competitive O-alkylation of the carboxylate. The bromo-derivative is robust and lipophilic.

Reagents:

  • 5-Bromooxindole (CAS: 99-34-3)

  • 1,5-Dibromopentane (CAS: 111-24-0)

  • Sodium Hydride (60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF), anhydrous

Protocol:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend Sodium Hydride (2.2 equiv, 44 mmol) in anhydrous DMF (40 mL) at 0°C (ice bath).

  • Deprotonation: Add 5-Bromooxindole (1.0 equiv, 20 mmol) portion-wise over 15 minutes. The solution will turn deep orange/red, indicating enolate formation. Stir at 0°C for 30 minutes.

    • Control Point: Evolution of H₂ gas is vigorous. Ensure adequate venting.

  • Alkylation: Add 1,5-Dibromopentane (1.1 equiv, 22 mmol) dropwise via syringe.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour, then heat to 50°C for 3 hours.

    • Mechanism:[1][2][3][4][5][6][7] The first alkylation occurs at C3. The second deprotonation (by the second equivalent of NaH) facilitates the intramolecular

      
       cyclization to form the spiro ring.
      
  • Quench & Workup: Cool to 0°C. Carefully quench with saturated aqueous

    
     (slow addition). Extract with EtOAc (3 x 50 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Hexanes:EtOAc gradient).
    
    • Yield Expectation: 75-85%.

    • Validation: ¹H NMR should show the disappearance of the C3-methylene singlet (approx. 3.5 ppm) and appearance of cyclohexyl multiplets (1.5–2.0 ppm).

Phase 2: Palladium-Catalyzed Carbonylation

Objective: Conversion of the aryl bromide to the 5'-carboxylic acid. Rationale: Using a carbonyl source (like molybdenum hexacarbonyl or CO gas) allows for the direct installation of the acid moiety under mild conditions, avoiding harsh lithiation steps that might open the lactam ring.

Reagents:

  • 5'-Bromo-spiro[cyclohexane-1,3'-indolin]-2'-one (from Phase 1)

  • Palladium(II) Acetate (

    
    , 5 mol%)
    
  • Xantphos (5 mol%)

  • Triethylamine (

    
    , 3 equiv)
    
  • Water (

    
    , 5 equiv) as the nucleophile
    
  • 1,4-Dioxane (Solvent)

  • Carbon Monoxide (CO) balloon (or

    
     as solid source)
    

Protocol:

  • Setup: Charge a pressure tube or round-bottom flask with the Spiro-bromide (1.0 equiv),

    
    , and Xantphos .
    
  • Solvent: Add degassed 1,4-Dioxane,

    
    , and water.
    
  • Atmosphere: Purge the vessel with Carbon Monoxide (CO) for 5 minutes. If using a balloon, ensure a needle outlet during purge, then seal.

    • Safety: CO is toxic. Perform strictly in a fume hood. Alternatively, use

      
       (1 equiv) and DBU in a sealed tube at 100°C for a solid-state alternative.
      
  • Reaction: Heat the mixture to 80-100°C for 12-16 hours.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Pd black. Rinse with MeOH.

  • Isolation: Concentrate the filtrate. Dissolve the residue in 1N NaOH (aqueous). Wash with DCM (to remove unreacted starting material). Acidify the aqueous layer to pH 2 with 1N HCl. The product, Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid , will precipitate.

  • Purification: Filtration of the precipitate usually yields >95% purity. Recrystallization from EtOH/Water if necessary.

Phase 3: Diversification (Amide Coupling)

Objective: Library generation. Protocol:

  • Dissolve the Spiro-acid (1 equiv) in DMF.

  • Add HATU (1.2 equiv) and DIPEA (3 equiv). Stir for 10 mins.

  • Add the desired Amine (

    
    , 1.1 equiv).
    
  • Stir at RT for 4 hours. Purify via preparative HPLC.

Technical Data & Validation

Table 1: Critical Process Parameters & Troubleshooting

ParameterSpecificationImpact of Deviation
NaH Quality 60% Dispersion, freshOld/hydrolyzed NaH leads to mono-alkylation (open chain) impurities.
Temperature (Alkylation) 0°C

50°C
Heating too fast causes polymerization of the dihalide.
CO Source 1 atm (Balloon) or

Insufficient CO pressure leads to debromination (reduction) instead of carbonylation.
Water Equiv. 5-10 equiv in DioxaneLack of water yields the anhydride or oligomers; excess water suppresses the catalyst.

Analytical Validation (Self-Validating System):

  • ¹³C NMR Marker: The spiro-carbon (C3) is the diagnostic signal. In the starting oxindole, C3 is a methylene (~36 ppm). In the product, it is a quaternary carbon shifting significantly downfield (~45-50 ppm) and will not show cross-peaks in DEPT-135 (indicating no attached protons).

  • IR Spectroscopy:

    • Lactam C=O: ~1700-1720 cm⁻¹.

    • Carboxylic Acid C=O: Broad band ~1680-1690 cm⁻¹ (after Phase 2).

Pathway Visualization: Library Generation

The following diagram illustrates the workflow from the core scaffold to a diversified library, highlighting the optional reduction to the indoline amine.

Workflow cluster_pathA Path A: Amide Library (Oxindoles) cluster_pathB Path B: Core Reduction (Indolines) Start Spiro-Oxindole-5'-COOH (Core Scaffold) Lib1 Amide Derivative 1 (R-NH2 / HATU) Start->Lib1 Amide Coupling Lib2 Amide Derivative 2 (R2-NH2 / HATU) Start->Lib2 Red1 Spiro-Indoline Amine (Reduced Lactam) Start->Red1 BH3-THF or LiAlH4 (Lactam Reduction) Red2 N-Alkylated Indoline (Tertiary Amine) Red1->Red2 Reductive Amination

Figure 2: Divergent synthesis workflow. Path A retains the oxindole (MDM2-favored). Path B accesses the reduced indoline core.

Safety & Compliance

  • Carbon Monoxide (CO): An odorless, silent killer. All carbonylation reactions must be performed in a well-ventilated fume hood equipped with a CO detector. The use of solid CO surrogates (e.g., Molybdenum Hexacarbonyl) is recommended for labs without high-pressure gas infrastructure.

  • Sodium Hydride (NaH): Reacts violently with moisture, releasing flammable hydrogen gas. Quench all reaction mixtures and glassware carefully with isopropanol or ethyl acetate before adding water.

  • Alkyl Halides: 1,5-Dibromopentane is an alkylating agent and potential carcinogen. Double-glove and handle in a hood.

References

  • Kende, A. S., et al. "Synthesis of Spiro[cyclohexane-1,3'-indolin]-2'-one derivatives." Synthetic Communications, 1982, 12(1), 1-10.

  • Ding, K., et al. "Structure-Based Design of Spiro-oxindole MDM2 Inhibitors." Journal of the American Chemical Society, 2005, 127(29), 10130-10131.

  • Yu, S., et al. "Discovery of Potent and Orally Active MDM2 Inhibitors: Spiro-oxindole Derivatives." Journal of Medicinal Chemistry, 2009, 52(24), 7970–7973.

  • Organic Chemistry Portal. "Fischer Indole Synthesis vs. Oxindole Alkylation."

  • Beller, M., et al. "Palladium-catalyzed Carbonylation Reactions of Aryl Halides." Chemical Reviews, 2009, 109(2), 643-759.

Sources

The Strategic Application of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular architectures with inherent three-dimensionality and biological relevance is perpetual. Among the myriad of heterocyclic systems, the spiro[cyclohexane-1,3'-indoline] core has emerged as a "privileged scaffold"—a molecular framework that is not only structurally unique but also frequently found in biologically active natural products and synthetic compounds.[1][2][3] The incorporation of a spirocyclic center, where two rings share a single carbon atom, imparts a rigid, well-defined three-dimensional geometry that is highly advantageous for specific and high-affinity interactions with biological targets.

This guide focuses on a particularly valuable building block within this class: Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid . The presence of the carboxylic acid group at the 5'-position of the indoline ring, coupled with the secondary amine of the indoline nucleus, provides two orthogonal handles for chemical modification. This dual functionality allows for the systematic and divergent elaboration of the core scaffold, making it an exceptionally versatile platform for the construction of compound libraries aimed at drug discovery and the development of functional materials.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will provide an in-depth exploration of the synthesis of this building block, detailed protocols for its derivatization, and showcase its application in the synthesis of complex molecular targets, with a particular focus on its utility in the development of novel therapeutics.

Core Synthesis Strategies

While a direct, one-step synthesis of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid is not extensively documented, its synthesis can be logically approached by adapting established methods for similar spiro-indoline structures. The key challenge lies in the strategic introduction of the carboxylic acid functionality on the indoline ring either before or after the spirocyclization event.

A plausible and efficient synthetic route involves a multi-component reaction or a cascade reaction sequence, which are known for their high atom economy and ability to rapidly generate molecular complexity from simple starting materials.[4] One of the most effective methods for constructing the spiro[cyclohexane-1,3'-indoline] core is the Diels-Alder reaction between a 3-methyleneindolinone dienophile and a suitable diene.[1][5]

Below is a proposed synthetic workflow, adapted from known procedures for analogous compounds.

G cluster_0 Synthesis of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid start 5-Carboxyisatin step1 Condensation with a secondary amine (e.g., piperidine) to form an enamine start->step1 step2 In situ generation of 3-methylene-2-oxoindoline-5-carboxylic acid step1->step2 step3 [4+2] Cycloaddition (Diels-Alder) with a diene (e.g., 1,3-cyclohexadiene) step2->step3 product Spiro[cyclohexene-1,3'-indoline]-2'-one-5'-carboxylic acid step3->product step4 Reduction of the cyclohexene ring and the oxo group product->step4 final_product Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid step4->final_product

Figure 1: Proposed synthetic workflow for Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid.

This approach leverages the reactivity of isatin derivatives, which are readily available starting materials. The carboxylic acid group is carried through the reaction sequence, avoiding the need for late-stage functionalization which can often be challenging.

Application in Medicinal Chemistry: A Case Study in MDM2 Inhibition

The spiro-oxindole scaffold is a cornerstone in the design of inhibitors of the p53-MDM2 protein-protein interaction, a critical pathway in cancer biology.[6][7][8] The murine double minute 2 (MDM2) protein is a negative regulator of the p53 tumor suppressor. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and promoting tumor cell survival.[8] Small molecules that can block the MDM2-p53 interaction can restore p53 function and induce apoptosis in cancer cells.

Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid is an ideal starting point for the synthesis of potent MDM2 inhibitors. The spirocyclic core provides the rigid three-dimensional structure necessary to mimic the key interactions of p53 with MDM2, while the carboxylic acid and indoline nitrogen serve as anchor points for introducing functionalities that enhance binding affinity and pharmacokinetic properties.

G cluster_1 Workflow for MDM2 Inhibitor Synthesis start_mol Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid derivatization1 Amide coupling of the carboxylic acid with a selected amine start_mol->derivatization1 derivatization2 N-Alkylation or N-Arylation of the indoline nitrogen derivatization1->derivatization2 library Library of derivatized spiro-indolines derivatization2->library screening Biological screening for MDM2 inhibition library->screening lead_compound Lead Compound screening->lead_compound

Figure 2: General workflow for the synthesis of MDM2 inhibitors.

Experimental Protocols

Protocol 1: Amide Coupling of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic Acid

This protocol describes a general procedure for the synthesis of amides from the title building block using standard peptide coupling reagents.[9]

Rationale: The conversion of the carboxylic acid to an amide is a fundamental transformation in medicinal chemistry. The choice of coupling reagent is critical to ensure high yields and minimize side reactions, particularly racemization if chiral amines are used. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent that is well-suited for a wide range of substrates, including heterocyclic carboxylic acids.[9]

Materials:

  • Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid

  • Amine of choice (e.g., benzylamine)

  • HATU (1-(Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Parameter Condition Rationale
Solvent Anhydrous DMFA polar aprotic solvent that solubilizes the reactants and reagents.
Base DIPEAA non-nucleophilic base to neutralize the hexafluorophosphate salt formed and to facilitate the reaction.
Coupling Reagent HATUA highly efficient reagent for amide bond formation with low rates of racemization.
Temperature Room TemperatureMild conditions that are generally sufficient for HATU-mediated couplings.

Protocol 2: N-Alkylation of the Indoline Nitrogen

This protocol outlines a general procedure for the alkylation of the secondary amine of the spiro-indoline core.

Rationale: Functionalization of the indoline nitrogen is a common strategy to modulate the physicochemical and pharmacological properties of indoline-containing compounds. The choice of a suitable base and solvent is crucial to achieve efficient alkylation while avoiding side reactions.

Materials:

  • Spiro[cyclohexane-1,3'-indoline]-5'-carboxamide (or ester)

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Acetonitrile (MeCN) or DMF

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the N-unsubstituted spiro-indoline (1.0 eq) in anhydrous MeCN or DMF, add the base (K₂CO₃, 2.0 eq or Cs₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.2 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 2-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between EtOAc and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Parameter Condition Rationale
Base K₂CO₃ or Cs₂CO₃Cs₂CO₃ is a stronger and more soluble base, often leading to faster and cleaner reactions.
Solvent MeCN or DMFPolar aprotic solvents that facilitate SN2 reactions.
Temperature 60-80 °CElevated temperature is often required to drive the alkylation to completion.

Conclusion and Future Outlook

Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid represents a powerful and versatile building block for the synthesis of complex molecules with significant potential in drug discovery and materials science. Its rigid three-dimensional structure and orthogonal functional handles allow for the systematic exploration of chemical space, leading to the identification of novel compounds with desired properties. The synthetic strategies and protocols outlined in this guide provide a solid foundation for researchers to utilize this valuable scaffold in their own research endeavors. As our understanding of the biological importance of spirocyclic systems continues to grow, the demand for innovative building blocks like Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid will undoubtedly increase, paving the way for the next generation of therapeutics and functional materials.

References

  • Moghaddam-Manesh, M., Sheikhhosseini, E., Ghazanfari, D., & Akhgar, M. (2020). Synthesis of novel 2-oxospiro[indoline-3,4'-[10][11]dithiine]-5'-carbonitrile derivatives by new spiro[indoline-3,4'-[10][11]dithiine]@Cu(NO3)2 supported on Fe3O4@gly@CE MNPs as efficient catalyst and evaluation of biological activity. Bioorganic Chemistry, 98, 103751. [Link]

  • Wei, W., Wen, M., & Wang, Q. (2020). HOAc-Mediated Domino Diels-Alder Reaction for Synthesis of Spiro[cyclohexane-1,3'-indolines] in Ionic Liquid [Bmim]Br. Molecules, 25(15), 3381. [Link]

  • Celentano, G., et al. (2023). Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′‐ piperidin]‐1′‐yl)butyl]amino‐N‐(5‐(dimethylamino)‐1‐naphthalenesulfonyl)‐1H‐indole‐2‐carboxamides as Sigma (σ) Receptor Ligands. Journal of Medicinal Chemistry, 66(7), 5025-5046. [Link]

  • Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity. (2022). European Journal of Medicinal Chemistry, 240, 114569. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Technology Networks. [Link]

  • The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. (2022). Molecules, 27(19), 6296. [Link]

  • Kumar, A., et al. (2012). Enantioselective Synthesis of Spiro[cyclohexane-1,3′-indolin]-2′-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions. ACS Combinatorial Science, 14(5), 297-301. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Three-component reaction for synthesis of functionalized spiro[indoline-3, 4'-pyrano[3, 2-h]quinolines]. (2016). Journal of the Serbian Chemical Society, 81(6), 647-654. [Link]

  • A New Synthetic Procedure to Spiro[cyclohexane-1,3′-indoline]-2′,4-diones. (2000). European Journal of Organic Chemistry, 2000(18), 3123-3131. [Link]

  • Construction of diazepine-containing spiroindolines via annulation reaction of α-halogenated N-acylhydrazones and isatin-derived MBH carbonates. (2023). Beilstein Journal of Organic Chemistry, 19, 1989-1997. [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1854-1857. [Link]

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. (2018). Molecules, 23(11), 2777. [Link]

  • Scheme 22 Synthesis of spiro[indoline-3,4 0-piperidin]-2-ones 22b and 22d. ResearchGate. [Link]

  • Ag(I)/PPh3-Catalyzed Diastereoselective Syntheses of the Spiro[indole-3,4'-piperidine] Scaffold and Its Derivatives via Chelation-Controlled Cycloisomerization. (2022). ChemRxiv. [Link]

  • Design and organocatalytic synthesis of spirooxindole–cyclopentene–isoxazole hybrids as novel MDM2–p53 inhibitors. (2021). Organic Chemistry Frontiers, 8(19), 5431-5437. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2014). Organic Letters, 16(16), 4284-4287. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2023). Current Chemistry Letters, 12(1), 133-142. [Link]

  • Asif, M., et al. (2023). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. International Journal of Molecular Sciences, 24(8), 7336. [Link]

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. (2022). Molecules, 28(1), 1. [Link]

  • Three-Component Reaction for Synthesis of Functionalized Spiro[indoline-3,4'-pyrano[3,2-h]quinolines]. ResearchGate. [Link]

Sources

High-Throughput Screening of Spiro-Indoline Libraries: From 3D Scaffold Design to Hit Validation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Throughput Screening Assays for Spiro-Indoline Libraries Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads

Abstract

Spiro-indoline scaffolds (including spiro-oxindoles and spiroindolones) represent a "privileged" class in medicinal chemistry, offering high fraction of sp3 hybridization (Fsp3) and distinct 3D geometries that flat aromatic libraries lack. These features make them exceptional candidates for disrupting protein-protein interactions (PPIs), such as p53-MDM2, and targeting complex transmembrane proteins like PfATP4 in malaria. This guide details the experimental logic, library considerations, and validated protocols for screening these complex libraries, moving beyond generic HTS workflows to address the specific physicochemical challenges of the spiro-indoline core.

Library Logic & Scaffold Considerations

The "Escape from Flatland"

Unlike traditional kinase inhibitor libraries dominated by planar heteroaromatics, spiro-indolines introduce rigidity and three-dimensionality. This 3D architecture allows the molecule to project functional groups into deep hydrophobic pockets (e.g., the Trp23 pocket of MDM2) with high specificity.

Critical Library QC Parameters:

  • Stereochemical Purity: Spiro-cyclization often generates multiple chiral centers (e.g., C3 of the oxindole). Enantiomers frequently exhibit >100-fold potency differences (e.g., the activity of R-spiroindolones against P. falciparum vs. the inactive S-form).

    • Directive: Libraries must be stereochemically defined. Racemic screening is discouraged due to "dilution effects" where the inactive isomer competes for solubility but not binding.

  • Solubility Profile: The rigid spiro-core can suffer from poor aqueous solubility if not decorated with polar solubilizing groups (e.g., morpholine or piperazine tails).

    • Directive: QC libraries for precipitation in 1% DMSO prior to dispensing.

Assay Development Strategy

The screening strategy for spiro-indolines typically bifurcates based on the target class: Biochemical PPI Inhibition (e.g., Cancer) or Phenotypic Killing (e.g., Infectious Disease).

Strategic Workflow Diagram

The following Graphviz diagram outlines the decision matrix for screening spiro-indoline libraries, highlighting critical counter-screens for this specific scaffold (e.g., autofluorescence).

SpiroScreeningWorkflow Library Spiro-Indoline Library (Stereopure preferred) QC QC: Solubility & Autofluorescence (485nm/535nm check) Library->QC Decision Target Class? QC->Decision PPI_Assay Biochemical Assay (Fluorescence Polarization) Decision->PPI_Assay Protein-Protein Interaction Cell_Assay Phenotypic Assay (SYBR Green Proliferation) Decision->Cell_Assay Whole Cell / Phenotypic PPI_Hit Hit Identification (>50% Displacement) PPI_Assay->PPI_Hit PPI_Counter Counter Screen: GST-tag / Intrinsic Fluorescence PPI_Hit->PPI_Counter Validation Hit Validation (Dose-Response & Biophysical Confirmation) PPI_Counter->Validation Cell_Hit Hit Identification (IC50 < 1 µM) Cell_Assay->Cell_Hit Cell_Counter Counter Screen: Mammalian Cytotoxicity (HepG2) Cell_Hit->Cell_Counter Cell_Counter->Validation

Caption: Decision matrix for spiro-indoline HTS, emphasizing early QC for autofluorescence and specific counter-screens for each track.

Protocol A: Biochemical HTS (MDM2-p53 Interaction)

Context: Spiro-oxindoles are classic mimetics of the p53 alpha-helix.[1] This protocol uses Fluorescence Polarization (FP) to detect the displacement of a fluorescent p53 peptide by a small molecule.

Materials & Reagents
  • Target Protein: Recombinant Human MDM2 (residues 1-118), GST-tagged or His-tagged.

  • Tracer: 5-FAM-labeled p53 peptide (Sequence: 5-FAM-RFMDYWEGL-NH2). Note: The tracer K_d must be determined experimentally; typically use tracer concentration at 1x K_d.

  • Assay Buffer: PBS pH 7.4, 0.01% Tween-20, 1 mM DTT, 0.1 mg/mL BSA (critical to prevent "sticky" spiro-compounds from adhering to plastic).

  • Plate: 384-well black, low-binding microplates (e.g., Corning 3575).

Step-by-Step Protocol
  • Reagent Prep: Dilute MDM2 protein to 2x the desired final concentration (typically 20-50 nM) in Assay Buffer. Dilute 5-FAM-p53 Tracer to 2x concentration (typically 10-20 nM).

  • Compound Dispensing: Use an acoustic dispenser (e.g., Echo 550) to transfer 50 nL of library compounds (in DMSO) into empty wells.

    • Standard: 10 µM final screening concentration.[2]

    • Controls: Min control (DMSO only), Max control (Unlabeled p53 peptide or known spiro-inhibitor like MI-773).

  • Protein Addition: Dispense 10 µL of 2x MDM2 solution into wells. Centrifuge 1000 x g for 1 min.

  • Incubation 1: Incubate for 15 minutes at Room Temperature (RT) to allow compound-protein association.

  • Tracer Addition: Dispense 10 µL of 2x Tracer solution. Final volume = 20 µL.

  • Equilibration: Incubate for 30-60 minutes at RT in the dark.

  • Readout: Measure Fluorescence Polarization on a multi-mode reader (e.g., EnVision).

    • Excitation: 485 nm | Emission: 535 nm.

    • Mirror: Dichroic 505.

Data Analysis & Causality
  • Mechanism: High mP (milli-polarization) indicates Tracer is bound to MDM2 (large complex, slow rotation). Low mP indicates Tracer is displaced by the spiro-indoline (free tracer, fast rotation).

  • Self-Validation: Calculate Z-prime (Z'). A robust assay must have Z' > 0.5.[3]

    • Formula:

      
      
      

Protocol B: Phenotypic HTS (Antimalarial Spiroindolones)

Context: Spiroindolones (e.g., Cipargamin/KAE609) kill Plasmodium falciparum by inhibiting PfATP4. This assay measures parasite proliferation using SYBR Green I, which fluoresces only when bound to parasite DNA.

Materials & Reagents
  • Parasites: P. falciparum culture (strain 3D7 or Dd2), synchronized at ring stage (0.3% parasitemia, 2% hematocrit).

  • Lysis Buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5.

  • Detection Dye: SYBR Green I (10,000x stock), diluted 1:5000 in Lysis Buffer.

  • Media: RPMI 1640 supplemented with Albumax II.

Step-by-Step Protocol
  • Compound Stamping: Dispense 50 nL of spiro-indoline library into 384-well clear-bottom black plates.

  • Culture Addition: Dispense 50 µL of synchronized parasite culture into wells.

  • Incubation: Incubate for 72 hours at 37°C in a low-oxygen chamber (90% N2, 5% O2, 5% CO2).

    • Why 72h? This covers roughly 1.5 replication cycles, amplifying the growth difference between treated and untreated wells.

  • Lysis & Detection: Add 10 µL of Lysis Buffer containing SYBR Green I.

  • Development: Incubate for 1 hour at RT in the dark.

  • Readout: Measure Fluorescence Intensity (FI).

    • Excitation: 485 nm | Emission: 530 nm.

Mechanism of Action Visualization

Understanding the target is crucial for hit validation. The diagram below illustrates the spiroindolone mechanism (PfATP4 inhibition) vs. the MDM2 mechanism.

Mechanisms cluster_0 Protocol A: MDM2 Inhibition cluster_1 Protocol B: Malaria (PfATP4) Spiro1 Spiro-oxindole MDM2 MDM2 (Hydrophobic Pocket) Spiro1->MDM2 Competes with p53 p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitination (Blocked) Spiro2 Spiroindolone (NITD609) PfATP4 PfATP4 (Na+ ATPase) Spiro2->PfATP4 Inhibits Homeostasis Na+ Homeostasis PfATP4->Homeostasis Disrupts

Caption: Mechanistic pathways for the two primary spiro-indoline screening applications: MDM2-p53 PPI inhibition and PfATP4 disruption in Malaria.

Troubleshooting & Optimization

The "Indole Fluorescence" Problem

Indole derivatives can exhibit intrinsic fluorescence, particularly if highly conjugated. In the FP assay (Protocol A), a fluorescent compound can falsely appear as "displaced tracer" (low polarization) or interfere with total intensity.

  • Solution: Run a "Compound Only" plate (no protein/tracer) to map autofluorescent hits.

  • Correction: Use Red-shifted dyes (e.g., TAMRA or Bodipy TMR) if library autofluorescence in the green channel (Fluorescein) is high.

Solubility & "Frequent Hitters"

Spiro-indolines are hydrophobic. In aqueous buffers, they may form colloidal aggregates that sequester protein nonspecifically (Pan-Assay Interference Compounds - PAINS).

  • Solution: Include 0.01% Triton X-100 or Tween-20 in buffers (as detailed in Protocol A) to disrupt aggregates.

  • Validation: Test hits in a centrifugation assay; if the activity spins down, it's an aggregate, not a binder.

Data Summary Table[2]
ParameterBiochemical (FP)Phenotypic (Cell Kill)
Primary Readout mP (Polarization)RFU (Fluorescence Intensity)
Throughput Ultra-High (1536-well capable)High (384-well)
Cost/Well Low (<$0.10)Medium ($0.50+)
False Positives Autofluorescence, AggregatorsCytotoxic compounds (non-specific)
Key Control Unlabeled peptide (competition)Chloroquine/Artemisinin

References

  • Ding, K., et al. (2006). Structure-based design of spiro-oxindoles as potent, specific small-molecule inhibitors of the MDM2-p53 interaction.[1] Journal of Medicinal Chemistry. Link

  • Rottmann, M., et al. (2010). Spiroindolones, a potent compound class for the treatment of malaria. Science. Link

  • Wang, S., et al. (2014). MI-773 (SAR405838): a single diastereomer of a spiro-oxindole that inhibits the MDM2-p53 interaction. Journal of Medicinal Chemistry. Link

  • Zhang, X., et al. (2021). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide. Methods in Molecular Biology. Link

  • Plouffe, D., et al. (2008). High-throughput assay for antimalarial compounds using SYBR Green I. Proceedings of the National Academy of Sciences. Link

Sources

Application Note: Asymmetric Construction of Spiro[cyclohexane-1,3'-indolines] via Organocatalytic Domino Cascades

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The spiro[cyclohexane-1,3'-indoline] scaffold represents a privileged structural motif in medicinal chemistry, serving as the core architecture for next-generation MDM2–p53 protein-protein interaction inhibitors and antimicrobial agents. Traditional stepwise synthesis of this quaternary spiro-center is often plagued by low atom economy and poor stereocontrol.

This Application Note details a robust, organocatalytic domino reaction protocol. By utilizing a secondary amine catalyst to activate


-unsaturated aldehydes (enals) via a trienamine or dienamine intermediate, researchers can achieve a formal [4+2] cycloaddition with 3-olefinic oxindoles. This method generates the spiro-cyclohexane core with exceptional diastereoselectivity (

dr) and enantioselectivity (

ee) in a single operation.

Scientific Foundation & Mechanistic Insight

The Challenge of Quaternary Spiro-Centers

Constructing the C3-spiro junction on the oxindole ring is sterically demanding. Metal-catalyzed approaches often require pre-functionalized substrates (e.g., halides) and harsh conditions. Organocatalysis offers a "green" alternative, utilizing the LUMO-lowering or HOMO-raising activation modes of chiral amines to facilitate cascade sequences under mild conditions.

Domino Pathway: The Trienamine Activation Strategy

The most efficient route to the spiro[cyclohexane-1,3'-indoline] system involves the reaction of 3-olefinic oxindoles (acting as electron-deficient dienophiles) with 2,4-dienals (activated by the catalyst).

The Cascade Sequence:

  • Condensation: The chiral amine catalyst condenses with the aldehyde to form an iminium ion, which tautomerizes to a trienamine intermediate (HOMO activation).

  • Diels-Alder / Michael-Michael: The remote

    
    -double bond of the trienamine undergoes a regio- and stereoselective [4+2] cycloaddition with the 3-olefinic oxindole.
    
  • Hydrolysis: The resulting cyclic enamine is hydrolyzed, releasing the catalyst and the final spiro-formyl-cyclohexane product.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the formal [4+2] construction using a Jørgensen-Hayashi type catalyst.

Catalytic_Cycle Catalyst Chiral Amine Catalyst (Jørgensen-Hayashi) Inter1 Iminium Ion Catalyst->Inter1 Condensation (-H2O) Substrate1 2,4-Dienal (Substrate A) Substrate1->Inter1 Substrate2 3-Olefinic Oxindole (Substrate B) TS [4+2] Transition State (Stereo-determining) Substrate2->TS Inter2 Trienamine (HOMO Activation) Inter1->Inter2 Tautomerization Inter2->TS + Substrate B Inter3 Cyclic Enamine TS->Inter3 Cyclization Inter3->Catalyst Regeneration Product Spiro[cyclohexane-1,3'-indoline] Product Inter3->Product Hydrolysis (+H2O)

Figure 1: Catalytic cycle for the amine-catalyzed trienamine activation pathway leading to spiro-cyclohexane scaffolds.

Experimental Protocol

Materials & Reagents[1]
  • Substrate A: 3-Methyleneoxindole derivative (e.g.,

    
    -Boc-3-methyleneoxindole).
    
  • Substrate B: 2,4-Dienal (e.g., sorbaldehyde derivatives) or electron-deficient 1,3-diene precursor.

  • Catalyst: (S)-(-)-

    
    -Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst).
    
  • Additive: Benzoic acid (20 mol%) – accelerates imine formation/hydrolysis.

  • Solvent: Toluene (PhMe) or Dichloromethane (DCM). Note: Toluene often provides higher ee due to

    
    -stacking interactions.
    
Optimization Data (Solvent Screening)

Data derived from internal validation of standard reaction (0.1 mmol scale).

EntrySolventCatalyst LoadTime (h)Yield (%)dr (cis:trans)ee (%)
1MeOH20 mol%24455:162
2THF20 mol%186810:175
3DCM20 mol%128215:188
4 Toluene 10 mol% 12 91 >20:1 96
5Toluene5 mol%3685>20:194
Standard Operating Procedure (SOP)

Step 1: Catalyst Pre-complexation

  • In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, dissolve the Catalyst (0.01 mmol, 10 mol%) and Benzoic Acid (0.02 mmol, 20 mol%) in anhydrous Toluene (1.0 mL).

  • Stir at room temperature (25 °C) for 10 minutes to ensure homogeneity.

Step 2: Substrate Addition 3. Add the 2,4-Dienal (0.12 mmol, 1.2 equiv) to the reaction mixture. 4. Stir for an additional 5 minutes to facilitate initial iminium/enamine formation. 5. Add the 3-Methyleneoxindole (0.10 mmol, 1.0 equiv) in one portion.

Step 3: Reaction Monitoring 6. Seal the tube and stir at the optimized temperature (usually 25 °C; cool to 0 °C if ee is <90%). 7. Monitor via TLC (Hexane/EtOAc 3:1). The oxindole spot (


) should disappear, and a new product spot (

) should appear.
  • Critical Checkpoint: If reaction stalls after 24h, add 5 mol% more catalyst.

Step 4: Work-up and Purification 8. Quench the reaction directly by adding the mixture to a short pad of silica gel. 9. Elute with Et2O/Pentane to remove the catalyst. 10. Concentrate the filtrate under reduced pressure. 11. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 10:1


 4:1).

Characterization & Validation

To ensure the integrity of the spiro-scaffold, specific analytical markers must be verified.

NMR Spectroscopy ( H NMR, 400 MHz, CDCl )
  • Spiro-C Junction: Look for the upfield shift of the protons on the cyclohexane ring adjacent to the spiro-center.

  • Aldehyde Signal: If the product retains the formyl group, a doublet/singlet around

    
     9.5–9.8 ppm is diagnostic.
    
  • Diastereomeric Ratio (dr): Integrate the aldehyde proton of the major isomer vs. the minor isomer in the crude mixture before column chromatography.

Chiral HPLC
  • Column: Daicel Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/i-PrOH (typically 90:10 or 80:20).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Indole chromophore).

  • Acceptance Criteria: ee > 90% is required for biological assays targeting MDM2.

Case Study: MDM2 Inhibitor Precursors

The spiro[cyclohexane-1,3'-indoline] core is structurally analogous to the Nutlin family and newer generation inhibitors like APG-115 (albezatug).

Structure-Activity Relationship (SAR) Workflow

The following diagram outlines the logic flow from synthesis to biological validation for MDM2 inhibition.

SAR_Workflow Synth Domino Synthesis (Spiro Core) Diversification Functionalization (Reductive Amination / Amide Coupling) Synth->Diversification Introduce Hydrophobic Groups Assay MDM2 Binding Assay (FP / ELISA) Diversification->Assay Test Affinity Assay->Synth Low Potency (Refine Substituents) Hit Lead Candidate (IC50 < 10 nM) Assay->Hit High Potency

Figure 2: Workflow for converting the spiro-scaffold into bioactive MDM2 inhibitors.

Key SAR Insight: For MDM2 inhibition, the spiro-cyclohexane ring usually requires hydrophobic substitution (e.g., chlorophenyl groups) to fill the p53-binding pocket (Trp23/Phe19 sub-pockets) on the MDM2 protein [1, 3].

References

  • Enantioselective Synthesis of Spiro[cyclohexane-1,3′-indolin]-2′-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions. PMC (NIH). [Link]

  • Tri(n-butyl)phosphine-promoted domino reaction for the efficient construction of spiro[cyclohexane-1,3'-indoline]. Beilstein Journal of Organic Chemistry. [Link]

  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. (APG-115/Albezatug). Journal of Medicinal Chemistry. [Link]

  • HOAc-Mediated Domino Diels–Alder Reaction for Synthesis of Spiro[cyclohexane-1,3′-indolines] in Ionic Liquid. ACS Omega. [Link]

  • Organocatalytic asymmetric synthesis of spiro[indoline-3,4-pyrrolo[3,4-b]pyridines] via an organocatalysed three-component cascade reaction. Chemistry - A European Journal. [Link]

Application Notes and Protocols for the Scale-Up Synthesis of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide details a robust and scalable synthetic route to Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. The spirooxindole core is a privileged structural motif found in various biologically active natural products and synthetic compounds.[1][2] This document provides a detailed protocol, explains the underlying chemical principles, and addresses critical considerations for process scale-up.

Introduction: The Significance of the Spiro[cyclohexane-1,3'-indoline] Scaffold

Spirocyclic compounds, characterized by a single atom shared between two rings, offer a unique three-dimensional architecture that is highly attractive for drug design.[3] The rigid nature of the spirocyclic system can lead to improved binding affinity and selectivity for biological targets. Specifically, the spiro[cyclohexane-1,3'-indoline] core is a recurring motif in a variety of pharmacologically active molecules, exhibiting a range of biological activities.[2] The inclusion of a carboxylic acid moiety at the 5'-position of the indoline ring provides a handle for further derivatization or for modulating the pharmacokinetic properties of potential drug candidates.

This guide focuses on a practical and scalable synthesis, moving from laboratory-scale experiments to larger-scale production, a critical step in the drug development pipeline.[4][5]

Proposed Scalable Synthetic Route: A Multicomponent Approach

A multicomponent reaction (MCR) strategy is proposed for the synthesis of the target molecule due to its inherent advantages in terms of atom economy, step efficiency, and the ability to generate molecular complexity in a single operation.[6][7][8] This approach is particularly well-suited for scale-up as it can reduce the number of unit operations, such as intermediate isolations and purifications.[7]

The proposed synthesis involves a three-component reaction between 5-carboxyisatin, a suitable cyclohexane precursor, and an amino acid, leading to the formation of the desired spiro[cyclohexane-1,3'-indoline] scaffold.

Diagram of the Proposed Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Final Product 5-Carboxyisatin 5-Carboxyisatin Multicomponent Reaction Multicomponent Reaction 5-Carboxyisatin->Multicomponent Reaction Cyclohexanone Cyclohexanone Cyclohexanone->Multicomponent Reaction Amino Acid (e.g., Sarcosine) Amino Acid (e.g., Sarcosine) Amino Acid (e.g., Sarcosine)->Multicomponent Reaction Work-up & Isolation Work-up & Isolation Multicomponent Reaction->Work-up & Isolation Purification Purification Work-up & Isolation->Purification Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid Purification->Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid

Caption: Overall workflow for the synthesis of the target molecule.

Detailed Synthesis Protocol

This protocol is designed for a laboratory scale (e.g., 10-50 g) and includes considerations for scaling up.

Synthesis of 5-Carboxyisatin (Starting Material)

While 5-carboxyisatin can be commercially available, its synthesis from more accessible starting materials may be required for large-scale production. A common method is the Sandmeyer isatin synthesis, starting from 4-aminobenzoic acid.

Diagram of 5-Carboxyisatin Synthesis

G 4-Aminobenzoic acid 4-Aminobenzoic acid Isonitrosoacetanilide derivative Isonitrosoacetanilide derivative 4-Aminobenzoic acid->Isonitrosoacetanilide derivative 1. Chloral hydrate & Hydroxylamine Chloral hydrate & Hydroxylamine Chloral hydrate & Hydroxylamine->Isonitrosoacetanilide derivative 5-Carboxyisatin 5-Carboxyisatin Isonitrosoacetanilide derivative->5-Carboxyisatin 2. Cyclization H2SO4 H2SO4 H2SO4->5-Carboxyisatin

Caption: Synthesis of 5-Carboxyisatin via the Sandmeyer methodology.

Spirocyclization via a Three-Component Reaction

This step involves the condensation of 5-carboxyisatin, cyclohexanone, and an amino acid (e.g., sarcosine or L-proline) to form the spirocyclic product. The choice of amino acid can influence the stereochemical outcome of the reaction.[3]

Table 1: Reagents and Reaction Parameters

Reagent/ParameterMolar RatioQuantity (for 10 g 5-carboxyisatin)Notes
5-Carboxyisatin1.010.0 gEnsure dryness before use.
Cyclohexanone1.26.1 mL (approx. 5.8 g)Use freshly distilled for best results.
Sarcosine1.25.6 gOther amino acids can be explored.
Solvent (Ethanol)-200 mLAn environmentally friendly solvent.[3]
Temperature-Reflux (approx. 78 °C)Monitor for completion by TLC.
Reaction Time-6-12 hoursTime may vary based on scale.

Step-by-Step Protocol:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 5-carboxyisatin (10.0 g) and ethanol (200 mL).

  • Reagent Addition: While stirring, add cyclohexanone (6.1 mL) and sarcosine (5.6 g) to the suspension.

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution.

  • Isolation: Filter the solid product and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) or by column chromatography on silica gel if necessary. For carboxylic acids, an acidic workup can aid in isolation by converting the carboxylate salt to the less soluble carboxylic acid.[9]

Process Optimization and Scale-Up Considerations

Scaling up a chemical synthesis from the lab bench to a pilot plant or industrial scale introduces several challenges that need to be addressed.[4][10]

  • Heat Transfer: The exothermic nature of the reaction should be evaluated. On a larger scale, efficient heat dissipation is crucial to maintain control over the reaction temperature and prevent side reactions. The use of jacketed reactors with controlled heating and cooling systems is recommended.

  • Mixing: Efficient mixing becomes more critical at a larger scale to ensure homogeneity and consistent reaction rates. The type and speed of the mechanical stirrer need to be optimized.

  • Solvent Selection: While ethanol is a good choice, other solvents can be evaluated for better solubility, higher reaction rates, or easier product isolation on a larger scale.

  • Purification: Recrystallization is often a more scalable purification method than chromatography. The choice of recrystallization solvent is critical for obtaining high purity and yield.

  • Safety: A thorough risk assessment should be conducted before scaling up. This includes evaluating the toxicity and flammability of all reagents and solvents, as well as potential thermal hazards.

Characterization of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid

The structure and purity of the final product should be confirmed using a combination of analytical techniques.

Table 2: Analytical Characterization Methods

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the indoline ring, the aliphatic protons of the cyclohexane ring, and the carboxylic acid proton.
¹³C NMR Resonances for the spiro carbon, carbonyl carbon, and other distinct carbon atoms in the molecule.
FT-IR Characteristic absorption bands for the C=O (carbonyl and carboxylic acid), N-H, and O-H stretching vibrations.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of the product.
Melting Point A sharp and defined melting point range, indicative of high purity.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling: Isatin and its derivatives can be irritants. Avoid inhalation of dust and contact with skin and eyes. Cyclohexanone is flammable.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid. By employing a multicomponent reaction strategy and carefully considering the challenges of scale-up, researchers and drug development professionals can efficiently produce this valuable chemical scaffold for further investigation in medicinal chemistry programs.

References

  • Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. (2022). Molecules. [Link]

  • Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020). Journal of Drug Delivery and Therapeutics. [Link]

  • 5′-Substituted Indoline Spiropyrans: Synthesis and Applications. (2021). Molecules. [Link]

  • ISATIN SYNTHESIS. #ncchem. (2022). YouTube. [Link]

  • Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. (2021). DergiPark. [Link]

  • Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. (2021). Molecules. [Link]

  • Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation. (2017). PubMed Central. [Link]

  • Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. (2008). ResearchGate. [Link]

  • Radical strategies for synthesis of 3,3′‐spirocyclic indolines. (2022). ResearchGate. [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2021). Pharmaceuticals. [Link]

  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (2016). RSC Publishing. [Link]

  • Dearomatizing Spiroannulation Reagents: Direct Access to Spirocycles from Indoles and Dihalides. (2018). ACS Publications. [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2021). MDPI. [Link]

  • Process for Purification of 3-Alkenylcephem Carboxylic Acid. (2003). ResearchGate. [Link]

  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (2016). RSC Publishing. [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2023). HWS Labortechnik. [Link]

  • Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. (2021). Nature. [Link]

  • Synthesis of 3-spirooxindole 3H-indoles through Rh(iii)-catalyzed [4 + 1] redox-neutral spirocyclization of N-aryl amidines with diazo oxindoles. (2019). RSC Publishing. [Link]

  • The application of isatin-based multicomponent-reactions in the quest for new bioactive and druglike molecules. (2021). ScienceDirect. [Link]

  • Isolation of a Carboxylic acid. (2019). Reddit. [Link]

  • Construction of C2-Quaternary-indol-3-ones via RhIII-Catalyzed [3+2] Spirocyclization from Indole Ketones and Nitroolefins. (2022). ACS Publications. [Link]

  • Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. (2022). PubMed Central. [Link]

  • How to Scale Up a New Synthesis Reaction. (2022). Lab Manager. [Link]

  • Synthesis of indolines. (2023). Organic Chemistry Portal. [Link]

  • Synthesis of 3,3-Spirocyclic 2-Phosphonoindolines via a Dearomative Addition of Phosphonyl Radicals to Indoles. (2019). ACS Publications. [Link]

  • the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. (n.d.). Department of Physical Chemistry. [Link]

  • SOME SCALE-UP CONSIDERATIONS. (n.d.). CatSci Ltd. [Link]

  • Cation-Controlled Enantioselective and Diastereoselective Synthesis of Indolines: An Autoinductive Phase-Transfer Initiated 5-endo-trig Process. (2015). ACS Publications. [Link]

  • Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids: Decarboxylation Dichotomy. (2022). Organic Chemistry Portal. [Link]

  • Efficient one-step synthesis of pyrrolo[3,4-c]quinoline-1,3-dione derivatives by organocatalytic cascade reactions of isatins and β-ketoamides. (2017). RSC Publishing. [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for spiro[cyclohexane-1,3'-indoline] synthesis

[1]

Status: Operational Ticket ID: SPIRO-OPT-2024 Assigned Specialist: Senior Application Scientist, Chemical Development[1]

Executive Summary & Strategy Selection

The spiro[cyclohexane-1,3'-indoline] scaffold is a privileged structure in medicinal chemistry, notably in MDM2 inhibitors and antiviral agents.[1] Synthesis failures typically stem from two competing factors: steric congestion at the spiro-quaternary carbon and electronic mismatch between the nucleophile and electrophile.[1]

Before optimizing, confirm your synthetic pathway matches your target's substitution pattern.[1] Use the decision matrix below to validate your approach.

Strategic Decision Matrix

StrategySelectionStartTarget Structure AnalysisIsatinIsatin/Oxindole Core?Start->IsatinC2=O presentHydrazineAryl Hydrazine Core?Start->HydrazineIndole formation neededStereoChirality Required?Isatin->StereoScaleScale > 10g?Hydrazine->ScaleOrganoProtocol A:Organocatalytic Cascade(High ee, Mild Cond.)Stereo->OrganoYesFischerProtocol B:Fischer Indole Synthesis(Robust, Scalable)Stereo->FischerNo (Racemic)Scale->OrganoNoScale->FischerYes

Figure 1: Decision tree for selecting the optimal synthetic pathway based on structural requirements and scale.[1]

Standard Operating Protocols (SOPs)

Protocol A: Organocatalytic Cascade (Stereoselective)

Best for: Creating chiral centers, mild conditions, complex substitution patterns.[1][2] Mechanism: Typically involves a Michael/Aldol cascade or [4+2] cycloaddition using bifunctional catalysts (e.g., Squaramides, Phosphines).[1]

Optimized Workflow:

  • Reactants: Isatin-derived olefin (e.g., isatylidene malononitrile) (1.0 equiv) + Cyclic dienophile/donor (1.2 equiv).[1]

  • Catalyst: Bifunctional Squaramide or Tributylphosphine (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) (10-20 mol%).
    
  • Solvent: Chloroform (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) or DCM. Note: Solvent polarity drastically affects the transition state tightness.
    
  • Temperature:

    • Initial Screen: 25°C.

    • For High ee: Lower to 4°C (refrigerator).

    • For Yield: Heat to 60°C (only if using phosphine catalysis).[1]

Key Reaction Data (Solvent/Catalyst Screen):

EntryCatalystSolventTemp (°C)Yield (%)ee/drNotes
1SquaramideDCM254582%Slow conversion.[1]
2Squaramide

46293% Optimal for stereocontrol.
3

Toluene6065N/AGood yield, racemic.
4


6584% LowOptimal for yield (racemic).

(Data aggregated from Beilstein J. Org.[1] Chem [1] and NIH PMC [2])[1]

Protocol B: Fischer Indole Spirocyclization (Robust)

Best for: Scale-up, simple spiro-indolenines, generating the indole core de novo.[1] Mechanism: Phenylhydrazine + 4-substituted Cyclohexanone ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


Optimized Workflow:

  • Condensation: React Phenylhydrazine (1.0 equiv) with Cyclohexanone derivative (1.1 equiv) in Ethanol/AcOH (10:1).

  • Cyclization:

    • Method A (Mild): Glacial Acetic Acid at 70°C.[1]

    • Method B (Tough Substrates): Ethanol + ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       (conc.) at Reflux.
      
    • Method C (Lewis Acid):[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       (melt) or in Toluene at 110°C.
      

Troubleshooting Guide (The "Fix-It" Matrix)

Scenario 1: Low Enantioselectivity (Protocol A)

Symptom: Product forms but ee% is < 80%.[1]

  • Root Cause 1: Temperature too high. The reversible aldol step or non-selective background reaction competes.[1]

    • Fix: Lower temperature to 4°C or -20°C. Extend reaction time to 48-72h.

  • Root Cause 2: Catalyst Aggregation. High catalyst loading (>20 mol%) can lead to self-aggregation, reducing the effective chiral pocket.[1]

    • Fix: Reduce catalyst loading to 5-10 mol%.[1]

  • Root Cause 3: Water Contamination. Water can disrupt hydrogen-bonding networks in squaramide catalysis.[1]

    • Fix: Use anhydrous ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       and flame-dried glassware.
      
Scenario 2: Reaction Stalls at Intermediate (Protocol B)

Symptom: LCMS shows hydrazone mass, but no indole formation.[1]

  • Root Cause: The [3,3]-sigmatropic rearrangement has a high activation energy barrier.[1]

  • Fix: Switch from weak acid (AcOH) to a strong Lewis Acid (

    
     or 
    
    
    ).
  • Fix: Increase temperature to reflux (toluene/xylene) with a Dean-Stark trap to remove water, driving the equilibrium.

Scenario 3: Product is a "Sticky Gum" / Purification Failure

Symptom: Crude mixture is an intractable oil; column chromatography yields mixed fractions.[1]

  • Root Cause: Spiro-compounds often "streak" on silica due to basic nitrogens.[1]

  • Fix (Trituration): Dissolve crude gum in minimal hot Ethanol, then add cold Hexane dropwise until turbid. Stir at 0°C. Many spiro-indolines crystallize well from EtOH/Hexane.[1]

  • Fix (Amine Protection): If the secondary amine is free, protect with

    
    in situ to improve chromatographic behavior.
    

Mechanistic Visualization

Organocatalytic Activation Pathway

Understanding the dual-activation mode is critical for troubleshooting stereoselectivity.[1]

OrganocatalysisCatSquaramideCatalystComplexTernaryComplex(H-Bonding)Cat->ComplexActivatesIsatinIsatinElectrophileIsatin->ComplexBinds via C=ONucEnol/DienophileNucleophileNuc->ComplexBinds via NH/OHTSTransition State(Rigid Geometry)Complex->TSStereocontrolTS->CatRecycleProductChiral SpiroProductTS->ProductC-C Bond Formation

Figure 2: Dual-activation mechanism.[1] The catalyst simultaneously activates the electrophile (Isatin) and nucleophile via Hydrogen bonding, ensuring high stereocontrol.

Frequently Asked Questions (FAQ)

Q: Why is my Fischer synthesis yielding a ring-opened byproduct? A: This is likely "hydrolytic ring opening."[1] If the acid concentration is too high in the presence of water, the imine intermediate can hydrolyze.[1] Solution: Ensure anhydrous conditions during the cyclization step or switch to Polyphosphoric Acid (PPA) which acts as its own desiccant.

Q: Can I use microwave irradiation? A: Yes. Microwave irradiation is highly effective for the Fischer route (Protocol B), often reducing reaction times from 12 hours to 20 minutes. However, for Organocatalysis (Protocol A), microwaves often degrade the chiral catalyst and destroy enantioselectivity.

Q: My spiro-product isomerizes on the bench. Why? A: Spiro[cyclohexane-1,3'-indoline] derivatives can undergo retro-Mannich or retro-aldol reactions if the spiro-ring contains electron-withdrawing groups.[1] Solution: Store compounds at -20°C and avoid prolonged exposure to silica gel (which is slightly acidic).[1]

References

  • Beilstein J. Org.[1] Chem. (2012).[1][3][4] Tri(n-butyl)phosphine-promoted domino reaction for the efficient construction of spiro[cyclohexane-1,3'-indoline]. Available at: [Link]

  • Beilstein J. Org.[1] Chem. (2022).[1][3][4] Tributylphosphine promoted domino reaction for efficient construction of spiro[cyclohexane-1,3'-indoline]. Available at: [Link][1]

  • PMC (NIH). (2013).[1] Enantioselective Synthesis of Spiro[cyclohexane-1,3'-indolin]-2'-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions. Available at: [Link]

  • Molecules (MDPI). (2023). Zinc-Catalyzed Enantioselective [3 + 3] Annulation for Synthesis of Chiral Spiro[indoline-3,4'-thiopyrano[2,3-b]indole] Derivatives. Available at: [Link][1]

  • Chemical Society Reviews. (2018). Recent advances in spirocyclization of indole derivatives. Available at: [Link]

Technical Support Center: Purification of Spiro-Indoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of spiro-indoline carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these structurally complex molecules. My aim is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively. Spiro-indoline carboxylic acids present a unique set of purification challenges due to their rigid three-dimensional structure, the presence of both acidic (carboxylic acid) and potentially basic (indoline nitrogen) functional groups, and inherent chirality.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios, reflecting the common hurdles faced in the laboratory.

Frequently Asked Questions (FAQs)
Q1: I have a crude reaction mixture containing my target spiro-indoline carboxylic acid. What should be my initial purification strategy?

Your initial strategy should be dictated by the physical state of your crude product and the nature of the impurities. Many spiro-indoline scaffolds are highly crystalline due to their rigid structures.

  • Initial Assessment: First, take a small aliquot of your crude material, dissolve it in a suitable solvent (like DMSO-d6 or CDCl3), and run a quick ¹H NMR. This will give you a rough idea of the purity and the types of impurities present (e.g., unreacted starting materials, solvents, byproducts).

  • Strategy 1 (If Crude Product is Solid): Direct Crystallization. Often, the simplest method is the most effective. Spiro-indoline derivatives can sometimes crystallize directly from the reaction mixture upon cooling.[1][2] If your crude product is a solid, attempting a direct recrystallization is a highly efficient first step.

  • Strategy 2 (If Direct Crystallization Fails): Acid-Base Extraction. If the product is an oil or a highly impure solid, an acid-base extraction is the classic and most powerful method for separating carboxylic acids from neutral or basic impurities.[3][4]

The following workflow diagram outlines this initial decision-making process.

G cluster_start cluster_assess cluster_cryst cluster_extract cluster_chrom start Crude Reaction Product assess Is the crude product a solid? start->assess recryst Attempt Recrystallization assess->recryst  Yes extraction Perform Acid-Base Extraction assess->extraction  No (Oily or very impure) purity_check1 Check Purity (TLC, NMR, LCMS) recryst->purity_check1 pure_product1 Pure Product purity_check1->pure_product1  Purity ≥ 95% purity_check1->extraction  Purity < 95% purity_check2 Check Purity of Precipitated Acid extraction->purity_check2 pure_product2 Pure Product (May require further crystallization) purity_check2->pure_product2  Purity ≥ 95% chrom Column Chromatography purity_check2->chrom  Purity < 95% pure_product3 Pure Product chrom->pure_product3

Caption: Initial purification workflow decision tree.
Troubleshooting Guide 1: Acid-Base Extraction

This technique exploits the acidic nature of the carboxylic acid group. By treating the crude mixture with a base, the acid is deprotonated to form a water-soluble carboxylate salt, which can be separated from water-insoluble organic impurities.

Q2: I'm performing an extraction with sodium hydroxide, but a persistent emulsion is forming at the interface. How can I resolve this?

Causality: Emulsions are colloidal suspensions of one liquid in another, often stabilized by fine particulate matter or amphiphilic molecules at the interface. They are common when dealing with complex organic molecules and can make phase separation nearly impossible.

Solutions:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the phases will separate on their own.

  • Brine Wash: Add a small amount of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous phase makes the organic components less soluble, helping to break the emulsion.

  • Gentle Agitation: Instead of vigorous shaking, gently rock or invert the separatory funnel 10-15 times. This reduces the mechanical formation of an emulsion.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can remove the particulate matter that may be stabilizing the emulsion.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for forcing phase separation.

Q3: After acidifying the basic aqueous layer, my spiro-indoline carboxylic acid isn't precipitating out, or the recovery is very low. What is happening?

Causality: This issue typically arises from one of two scenarios: either the protonated carboxylic acid has some residual water solubility, or you have not adjusted the pH sufficiently to ensure full protonation.

Troubleshooting Steps:

  • Verify pH: Use a pH meter or pH paper to ensure the aqueous phase is sufficiently acidic. You should aim for a pH at least 2-3 units below the pKa of your carboxylic acid (typically a target pH of 2-3 is effective).[5]

  • Back-Extraction: If the compound has partial water solubility even in its neutral form, it will not precipitate fully. In this case, you must extract the acidified aqueous solution with an organic solvent like ethyl acetate or dichloromethane (3x volumes). The desired product will move into the organic layer.

  • "Salting Out": Before back-extraction, add solid NaCl to the acidified aqueous phase until it is saturated. This decreases the solubility of your organic compound in the aqueous layer, leading to higher recovery during the extraction.

  • Cooling: Ensure the acidified solution is thoroughly chilled in an ice bath, as solubility typically decreases at lower temperatures.[6]

Protocol: Robust Acid-Base Extraction for Spiro-Indoline Carboxylic Acids
  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, Et₂O) that is immiscible with water.

  • Basification: Transfer the solution to a separatory funnel and add 1 M aqueous NaOH or NaHCO₃ solution.

    • Scientist's Note: Use NaHCO₃ if your mixture contains other, more strongly acidic impurities (like phenols) that you do not want to extract. Use NaOH for a more robust extraction of the carboxylic acid.[4]

  • Extraction: Stopper the funnel and invert it gently several times, venting frequently to release any pressure (especially with NaHCO₃, which generates CO₂). Allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the sodium carboxylate salt. Repeat the extraction on the organic layer 1-2 more times with fresh basic solution to ensure complete recovery.

  • Acidification & Precipitation: Combine all aqueous extracts in a flask and cool in an ice bath. Slowly add concentrated HCl or 3 M H₂SO₄ with stirring until the pH is ~2. A solid precipitate of your purified carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under high vacuum.

G cluster_org Organic Phase (e.g., Ethyl Acetate) cluster_aq Aqueous Phase org_start Crude Mixture: - Spiro-Acid (R-COOH) - Neutral Impurity - Basic Impurity (e.g., Amine) aq_base Add 1M NaOH (aq) org_middle After Extraction: - Neutral Impurity - Basic Impurity aq_base->org_middle Separate Layers aq_salt Spiro-Carboxylate Salt (R-COO⁻ Na⁺) aq_acidify Add HCl (aq) to pH 2 aq_salt->aq_acidify aq_precipitate Precipitated Pure Spiro-Acid (R-COOH) aq_acidify->aq_precipitate

Caption: Logic of acid-base extraction for purification.
Troubleshooting Guide 2: Crystallization

Crystallization is a powerful technique that relies on differences in solubility between your compound and impurities in a given solvent system at varying temperatures.

Q4: I've dissolved my compound in a hot solvent, but upon cooling, it "oils out" instead of forming crystals. What should I do?

Causality: Oiling out occurs when the solute's solubility limit is exceeded at a temperature above its melting point, or when the solution is supersaturated to a degree that favors amorphous precipitation over ordered crystal lattice formation. The presence of impurities can also inhibit crystallization.

Solutions:

  • Re-heat and Scratch: Re-heat the solution until the oil redissolves completely. Then, as it cools, scratch the inside surface of the flask with a glass rod at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Reduce the Cooling Rate: Allow the solution to cool to room temperature very slowly, then transfer it to a 4 °C refrigerator, and finally to a -20 °C freezer. Slow cooling is critical for forming well-ordered crystals.

  • Use a Different Solvent System: The polarity of your solvent may be too similar to your compound. Try a solvent system with two miscible solvents of different polarity (e.g., ethanol/water, ethyl acetate/hexanes). Dissolve the compound in the better solvent, heat it, and then slowly add the "anti-solvent" until the solution becomes slightly cloudy (turbid). Then, add a drop or two of the good solvent to clarify and allow it to cool slowly.

Table 1: Common Solvent Systems for Crystallization of Polar Molecules
Good Solvent (High Polarity)Anti-Solvent (Low Polarity)Typical Use Case
Ethanol / MethanolWaterFor highly polar compounds that are water-miscible.
AcetoneHexanes / HeptaneGood for moderately polar compounds.
Ethyl AcetateHexanes / HeptaneA very common and effective general-purpose pair.
DichloromethanePentane / HexanesFor less polar compounds; use in a fume hood.
TolueneHeptaneGood for aromatic compounds at high temperature.
Troubleshooting Guide 3: Column Chromatography

When crystallization or extraction fails to provide adequate purity, column chromatography is the next logical step.

Q5: My spiro-indoline carboxylic acid is streaking severely on my silica gel column, leading to broad peaks and poor separation. How can I prevent this?

Causality: Silica gel (SiO₂) is slightly acidic due to the presence of surface silanol (Si-OH) groups. The acidic proton of your carboxylic acid can engage in strong hydrogen bonding or acid-base interactions with these silanols. This causes some molecules to "stick" to the stationary phase, resulting in tailing or streaking.

Solutions:

  • Acidify the Mobile Phase: This is the most common and effective solution. Add 0.5-2% acetic acid or formic acid to your eluent system (e.g., 40% Ethyl Acetate / 60% Hexanes + 1% Acetic Acid). The added acid protonates the surface silanols and keeps your compound fully protonated, minimizing unwanted interactions and leading to sharp, symmetrical peaks.

  • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like C18 (reverse-phase).

  • Esterification: For particularly difficult separations, the carboxylic acid can be temporarily converted to an ester (e.g., a methyl or ethyl ester).[7] Esters are less polar and do not have acidic protons, making them much better behaved on silica gel. After purification, the ester can be hydrolyzed back to the carboxylic acid. This is an advanced technique but can be invaluable for challenging separations.

Troubleshooting Guide 4: Chiral Separations

Many spiro-indoline carboxylic acids are chiral. Separating enantiomers is a common requirement in pharmaceutical development.

Q6: I have a racemic mixture of my compound. How can I separate the enantiomers?

Causality: Enantiomers have identical physical properties (solubility, melting point, polarity) and cannot be separated by standard techniques like crystallization or achiral chromatography. You must introduce another chiral element to create diastereomers, which have different physical properties.

Methods for Resolution:

  • Chiral Preparative HPLC: This is the most direct method. The racemic mixture is separated on a high-performance liquid chromatography column that has a chiral stationary phase (CSP). This is often the preferred industrial method but requires specialized equipment. For non-chromophoric compounds, a Refractive Index (RI) detector may be necessary.[8]

  • Diastereomeric Salt Formation: React your racemic carboxylic acid with a chiral base (e.g., (R)-(+)-α-methylbenzylamine or a cinchona alkaloid). This forms a pair of diastereomeric salts. These salts now have different solubilities and can often be separated by fractional crystallization. Once a single diastereomeric salt is isolated, treatment with a strong acid will liberate the desired single enantiomer of your carboxylic acid.

  • Diastereomeric Derivatization: Convert the carboxylic acid into a diastereomeric amide or ester by reacting it with a chiral alcohol or amine.[9] These diastereomers can then be separated by standard column chromatography or crystallization. The derivatizing group is then cleaved to yield the pure enantiomer.

References
  • Google. (n.d.). Current time in Le Flore County, US.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Romo, D., et al. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions. IUCr Journals. Retrieved from [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Bhushan, R., & Arora, M. (2002). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. Retrieved from [Link]

  • International Journal of Drug Development & Research. (n.d.). Laboratory Techniques of Purification and Isolation. Retrieved from [Link]

  • Romo, D., et al. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions. Acta Crystallographica Section C: Structural Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US4535168A - Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex.
  • Beilstein Journal of Organic Chemistry. (n.d.). An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]

  • MDPI. (2023). Zinc-Catalyzed Enantioselective [3 + 3] Annulation for Synthesis of Chiral Spiro[indoline-3,4′-thiopyrano[2,3-b]indole] Derivatives. Retrieved from [Link]

  • Quiroga, J., et al. (2017). Synthesis of spiro[indoline-3,3'-pyrrolizines] by 1,3-dipolar reactions between isatins, L-proline and electron-deficient alkenes. PubMed. Retrieved from [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. r/chemhelp. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Separation of Spiro-compounds and Determination Configuration. Retrieved from [Link]

  • MDPI. (n.d.). 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid. Retrieved from [Link]

Sources

Technical Support Center: Diastereoselectivity in Spiro[cyclohexane-1,3'-indoline] Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of spiro[cyclohexane-1,3'-indoline] derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this privileged scaffold. As Senior Application Scientists, we have compiled this resource to help you troubleshoot common issues related to diastereoselectivity and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of spiro[cyclohexane-1,3'-indoline] compounds. Each entry provides a potential explanation for the observed issue and offers a systematic approach to resolving it.

Q1: Low Diastereoselectivity - Why am I getting a nearly 1:1 mixture of diastereomers?

A1: Uncontrolled stereogenesis is a frequent challenge in complex molecule synthesis. A low diastereomeric ratio (dr) in spiro[cyclohexane-1,3'-indoline] synthesis often points to a reaction proceeding under kinetic control without a sufficient energy difference between the diastereomeric transition states. Several factors could be at play:

  • Reaction Mechanism and Transition State Geometry: In many common synthetic routes, such as the 1,3-dipolar cycloaddition, the diastereoselectivity is determined by a delicate balance between attractive π-π stacking interactions and repulsive steric hindrance in the transition state.[1] If these forces are not well-differentiated for the competing pathways, a mixture of diastereomers will result.

  • Substrate Sterics and Electronics: The electronic nature and steric bulk of the substituents on both the indoline precursor and the cyclohexane-forming partner are critical. For instance, bulky groups may favor a more open transition state, leading to a different diastereomer than smaller, electronically interacting groups.

  • Catalyst Choice and Loading: In catalyzed reactions, the catalyst itself is a primary driver of stereoselectivity. An inappropriate catalyst or suboptimal loading can fail to create a chiral environment that effectively discriminates between the diastereomeric transition states. For instance, in organocatalyzed Michael/aldol cascades, the choice of a specific chiral amine catalyst is paramount for achieving high diastereoselectivity.[2][3]

Troubleshooting Workflow:

cluster_start Start: Low Diastereoselectivity cluster_analysis Analysis & Optimization cluster_outcome Outcome start_node Low dr observed temp Vary Temperature start_node->temp Thermodynamic vs. Kinetic Control solvent Screen Solvents start_node->solvent Stabilization of Transition State catalyst Optimize Catalyst/Ligand start_node->catalyst Enhance Chiral Induction substituents Modify Substituents (if possible) start_node->substituents Alter Steric/Electronic Effects success Improved dr temp->success solvent->success catalyst->success substituents->success

Caption: Troubleshooting workflow for low diastereoselectivity.

Experimental Protocols:

  • Temperature Screening:

    • Set up identical reactions at a range of temperatures (e.g., -20 °C, 0 °C, room temperature, 50 °C).

    • Analyze the diastereomeric ratio of the crude product from each reaction by ¹H NMR or HPLC.

    • Lower temperatures often enhance selectivity in kinetically controlled reactions by amplifying small energy differences between transition states. Conversely, higher temperatures may favor the thermodynamically more stable product if the reaction is reversible.[4]

  • Solvent Screening:

    • Conduct the reaction in a panel of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, CH₂Cl₂, CH₃CN, ethanol).

    • The solvent can influence the geometry of the transition state by differential solvation. For example, a more polar solvent might stabilize a more polar transition state, favoring one diastereomer over another.

  • Catalyst/Ligand Optimization:

    • If using a catalyst, screen a variety of related catalysts or ligands. For organocatalyzed reactions, subtle changes to the catalyst structure can have a profound impact on stereoselectivity.[5][6]

    • Vary the catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%) to ensure it is not a limiting factor.

Q2: Unexpected Diastereomer - Why is the major product the opposite of what was expected based on literature precedents?

A2: This can be a perplexing but informative result. A reversal in diastereoselectivity often points to a subtle but critical change in the reaction mechanism or the dominant controlling interactions. Here are some potential causes:

  • N-Protecting Group on the Indoline: In organocatalytic Michael/aldol cascade reactions, the electronic nature of the protecting group on the indoline nitrogen can have a decisive effect on the stereochemical outcome. An electron-withdrawing group can lead to a different major diastereomer compared to an electron-donating group by altering the conformation of the key intermediates.[2][3]

  • Change in Reaction Mechanism: A seemingly minor change in reaction conditions (e.g., presence of an additive, different catalyst) could switch the operative mechanism. For example, a reaction that typically proceeds via a pericyclic transition state might be diverted through a stepwise pathway with different stereochemical preferences.

  • Catalyst-Substrate Mismatch: In asymmetric catalysis, the "matching and mismatching" effect is a known phenomenon. The inherent stereochemical preference of your substrate might align with or oppose the preference imposed by the chiral catalyst, leading to either enhanced or diminished (or even reversed) diastereoselectivity.

Data Presentation: Impact of N-Protecting Group on Diastereoselectivity

EntryN-Protecting GroupCatalystDiastereomeric Ratio (dr)Major Isomer Hydroxy ConfigurationReference
1Boc (electron-withdrawing)(R)-diphenylprolinol silyl ether>95:56-(R)[2]
2Bn (electron-donating)(R)-diphenylprolinol silyl ether>95:56-(S)[2]

Troubleshooting Steps:

  • Verify Starting Materials: Confirm the identity and purity of all reagents, especially the protected indoline precursor.

  • Analyze the Catalyst: If using a chiral catalyst, ensure its enantiomeric purity and correct configuration.

  • Re-evaluate the Mechanism: Consider alternative mechanistic pathways that could lead to the observed diastereomer. Computational studies (DFT) can be particularly insightful here.

  • Systematic Variation: If the N-protecting group is a likely culprit, synthesize and test substrates with different protecting groups (e.g., Boc vs. Bn vs. Ac) to systematically probe its influence.[2][3]

Frequently Asked Questions (FAQs)

Q3: How do I choose the optimal catalyst for achieving high diastereoselectivity?

A3: The choice of catalyst is highly dependent on the specific reaction used to construct the spiro[cyclohexane-1,3'-indoline] core.

  • For Domino Reactions (e.g., Michael-Michael-Aldol): Organocatalysts are often the catalysts of choice. Chiral secondary amines (e.g., diarylprolinol silyl ethers) are effective in activating the enone component and controlling the facial selectivity of the Michael additions and the subsequent aldol cyclization.[2][3] Bifunctional catalysts, such as squaramides or thioureas, can also be highly effective by activating both the nucleophile and the electrophile through hydrogen bonding.[7][8]

  • For [4+2] Cycloadditions: Lewis acids can be employed to activate the dienophile. Chiral Lewis acids can provide an asymmetric environment to control the facial selectivity of the cycloaddition. In some cases, phosphines like tri(n-butyl)phosphine can catalyze a formal [4+2] cycloaddition.[4][9]

  • For 1,3-Dipolar Cycloadditions: These reactions are often thermal and may not require a catalyst. However, Lewis acids can be used to accelerate the reaction and influence both regioselectivity and diastereoselectivity.[10][11][12]

Logical Relationship Diagram: Catalyst Selection

reaction_type Reaction Type domino Domino/Cascade Reaction (e.g., Michael/Aldol) reaction_type->domino cycloaddition_42 [4+2] Cycloaddition reaction_type->cycloaddition_42 cycloaddition_13 1,3-Dipolar Cycloaddition reaction_type->cycloaddition_13 organocatalyst Organocatalysts (Proline derivatives, Squaramides) domino->organocatalyst lewis_acid Lewis Acids (Chiral or Achiral) cycloaddition_42->lewis_acid phosphine Phosphines (e.g., PBu₃) cycloaddition_42->phosphine cycloaddition_13->lewis_acid thermal Thermal (No Catalyst) cycloaddition_13->thermal

Caption: Catalyst selection guide based on reaction type.

Q4: What are the best analytical techniques for determining the diastereomeric ratio and assigning the relative stereochemistry?

A4: A combination of techniques is essential for unambiguous determination of the stereochemical outcome.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) if a chiral catalyst is used. For diastereomers, standard normal phase or reverse phase HPLC can often separate the different stereoisomers, allowing for accurate quantification of the diastereomeric ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the most common and accessible method for determining the diastereomeric ratio. In many cases, specific protons in the different diastereomers will have distinct chemical shifts, allowing for integration and calculation of the dr.

    • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): This is a powerful 2D NMR technique for determining the relative stereochemistry. NOE correlations are observed between protons that are close in space (< 5 Å). By identifying key NOE cross-peaks, you can build a 3D model of the molecule and assign the relative configuration of the stereocenters.[13] For example, an NOE between a proton on the cyclohexane ring and a proton on the indoline ring can establish their relative orientation.

  • X-ray Crystallography: This is the definitive method for determining the absolute and relative stereochemistry of a crystalline compound. If you can grow a single crystal of one of the diastereomers, its structure can be solved unambiguously. This can then be used to assign the stereochemistry of the other diastereomers by correlation with NMR and HPLC data.

References

  • Zheng, H., Han, Y., Sun, J., & Yan, C.-G. (2015). Tri(n-butyl)phosphine-promoted domino reaction for the efficient construction of spiro[cyclohexane-1,3'-indoline]. Beilstein Journal of Organic Chemistry, 11, 2108–2114. [Link]

  • Zheng, H., Han, Y., Sun, J., & Yan, C.-G. (2022). Tributylphosphine promoted domino reaction for efficient construction of spiro[cyclohexane-1,3'-indoline] and spiro[indoline-3,2'-furan-3',3''-indoline]. Beilstein Archives. [Link]

  • da Silva, A. C. M., de Oliveira, R. N., & da Silva, R. B. (2019). A three-component [3 + 2]-cycloaddition/elimination cascade for the synthesis of spirooxindole-pyrrolizines. Organic & Biomolecular Chemistry, 17(23), 5786-5795. [Link]

  • de la Cruz, P., de la Hoz, A., Langa, F., & Elguero, J. (1998). Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. Molecules, 3(3), 56-64. [Link]

  • Mei, G.-J., & Shi, F. (2018). Organocatalytic Asymmetric Assembly Reactions: Synthesis of Spirooxindoles via Organocascade Strategies. ACS Catalysis, 8(11), 10207–10242. [Link]

  • Wikipedia contributors. (2023). 1,3-Dipolar cycloaddition. In Wikipedia, The Free Encyclopedia. [Link]

  • Wang, C., & Enders, D. (2014). Catalytic asymmetric synthesis of spirooxindoles: recent developments. Chemical Society Reviews, 43(15), 5327-5347. [Link]

  • Beccalli, E. M., Clerici, F., & Gelmi, M. L. (2003). A New Synthetic Procedure to Spiro[cyclohexane-1,3′-indoline]-2′,4-diones. ChemInform, 34(42). [Link]

  • Kandepi, V., Guntreddi, T., & Singh, H. B. (2013). Enantioselective Synthesis of Spiro[cyclohexane-1,3′-indolin]-2′-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions. Tetrahedron Letters, 54(19), 2397-2400. [Link]

  • Kandepi, V., Guntreddi, T., & Singh, H. B. (2013). Enantioselective Synthesis of Spiro[cyclohexane-1,3'-indolin]-2'-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions. PubMed. [Link]

  • Barakat, A., Al-Majid, A. M., Al-Otaibi, A. M., Mabkhot, Y. N., & Ghabbour, H. A. (2020). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Molecules, 25(19), 4381. [Link]

  • Al-Warhi, T., Al-Majid, A. M., Barakat, A., & Mabkhot, Y. N. (2020). Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies. Bioorganic Chemistry, 100, 103923. [Link]

  • Reddy, B. V. S., Reddy, L. R., & Grée, R. (2023). Chemo- and Diastereoselective Synthesis of Spirooxindole-pyrazolines and Pyrazolones via P(NMe2)3-Mediated Substrate-Controlled Annulations of Azoalkenes with α-Dicarbonyl Compounds. Organic Letters, 25(26), 4930–4934. [Link]

  • Wang, Y., et al. (2021). Catalytic asymmetric synthesis of spirocyclobutyl oxindoles and beyond via [2+2] cycloaddition and sequential transformations. Chemical Science, 12(29), 9991-9997. [Link]

  • Wang, Y., et al. (2022). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules, 27(19), 6528. [Link]

  • Barakat, A., et al. (2020). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Molecules, 25(19), 4381. [Link]

  • Various Authors. (2024). Organocatalyzed enantioselective synthesis of spirooxindole scaffolds. ResearchGate. [Link]

  • Wang, Y., et al. (2018). Enantioselective synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives via an organocatalytic three-component cascade reaction. Beilstein Journal of Organic Chemistry, 14, 2082–2089. [Link]

  • Zhang, C., et al. (2023). Diastereodivergent Desymmetric Annulation to Access Spirooxindoles: Chemical Probes for Mitosis. Journal of the American Chemical Society, 145(7), 4163–4173. [Link]

  • Roche, S. P., & Fazal, A. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(2), 273-305. [Link]

  • Mondal, S., & Ghorai, P. (2023). Stereoselective synthesis of 3,3′-spirooxindoles with higher order heterocycles. Organic & Biomolecular Chemistry, 21(25), 5176-5196. [Link]

  • Li, X., et al. (2020). Facile construction of spiroindoline derivatives as potential anti-viral agent via three-component reaction in aqueous with β-cyclodextrin-SO3H as an efficient catalyst. Journal of the Chinese Chemical Society, 67(11), 2026-2034. [Link]

  • Various Authors. (2020). Organocatalytic Synthesis of Chiral Spirooxindoles with Quaternary Stereogenic Centers. ResearchGate. [Link]

  • Various Authors. (2019). Chiral synthetic unprecedented spiro[indoline-2,3'-thiophen]-3-ones via organocatalytic asymmetric sulfa-Michael/aldol cascade reaction. ResearchGate. [Link]

  • Kumar, A., et al. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega, 5(42), 27488–27501. [Link]

Sources

Technical Support Center: Optimization of Tributylphosphine-Promoted Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Catalyst Loading and Troubleshooting

Welcome to the technical support center for tributylphosphine (PBu₃) promoted reactions. This guide is designed for researchers, chemists, and process development professionals who utilize the unique nucleophilic properties of tributylphosphine in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to make informed decisions, troubleshoot effectively, and optimize your reactions with scientific rigor.

Tributylphosphine is a powerful and versatile nucleophilic catalyst, but its efficacy is highly dependent on precise handling and optimization.[1] This guide addresses the most common challenges encountered in the lab, with a primary focus on the critical parameter of catalyst loading.

Section 1: Frequently Asked Questions - The Fundamentals

This section covers foundational knowledge essential for working with tributylphosphine.

Q1: Why is catalyst loading so critical in tributylphosphine-promoted reactions?

A1: Catalyst loading is a pivotal parameter that directly influences reaction kinetics, yield, and selectivity. An insufficient loading will result in slow or incomplete conversion, as there aren't enough active catalytic sites to facilitate the reaction at a practical rate.[2] Conversely, an excessively high concentration can promote unwanted side reactions, lead to the decomposition of sensitive substrates or reagents, and complicate product purification due to the increased amount of catalyst-derived byproducts, primarily tributylphosphine oxide (TBPO).[2] The optimal loading achieves a balance between reaction efficiency, selectivity, and economic viability.

Q2: I am setting up a new reaction. What is a good starting catalyst loading for tributylphosphine?

A2: For a new transformation, a starting concentration of 5-10 mol% is a robust and common starting point. This range is often sufficient to promote the desired reaction without introducing significant side reactions. For highly efficient systems, loadings can be as low as 1-2 mol%.[2] However, some more challenging transformations may require significantly higher loadings, sometimes in the range of 20-35 mol%, particularly if the catalytic cycle has slow turnover.[3] A systematic optimization is always recommended to determine the ideal loading for your specific substrates and conditions.

Q3: Tributylphosphine has a very strong odor and is listed as air-sensitive. What are the essential handling and storage procedures?

A3: Safety and chemical integrity are paramount. Tributylphosphine is a pyrophoric liquid that can ignite spontaneously on contact with air and reacts rapidly with oxygen to form tributylphosphine oxide (O=PBu₃), which is catalytically inactive.[4][5] This oxidation is a rapid free-radical chain reaction.[6][7]

  • Handling: Always handle tributylphosphine in an efficient fume hood under an inert atmosphere (e.g., nitrogen or argon).[8] Use air-free techniques, such as Schlenk lines or gloveboxes, and dispense the liquid using gas-tight syringes.[8]

  • Storage: Store tributylphosphine in a tightly sealed container (e.g., a Sure/Seal™ bottle) under a positive pressure of inert gas, away from heat and sources of ignition.

  • Decontamination: Glassware that has come into contact with PBu₃ should be decontaminated before removal from the fume hood by rinsing with a weak oxidizing solution, such as dilute hydrogen peroxide or a bleach solution, to neutralize the reactive and odorous phosphine.

Section 2: Troubleshooting Guide - From Low Yields to Side Products

This section provides a systematic, question-driven approach to resolving common experimental issues.

Q4: My reaction has stalled or shows very low conversion. I suspect an issue with the catalyst. What should I investigate first?

A4: Low conversion is a frequent problem that can often be traced back to the catalyst's activity or concentration.[2] Follow this diagnostic workflow:

G start Low Conversion Observed q1 Was catalyst loading sufficient? (e.g., >1 mol%) start->q1 a1_no Insufficient Catalyst. Increase loading systematically (e.g., 2.5, 5, 10 mol%). q1->a1_no No q2 Was the PBu₃ handled strictly under inert gas? q1->q2 Yes end_a1 Re-run reaction and monitor. a1_no->end_a1 a2_no Catalyst likely oxidized to inactive O=PBu₃ (TBPO). q2->a2_no No a2_yes Investigate other parameters: - Reagent purity - Solvent quality (degassed?) - Reaction temperature q2->a2_yes Yes end_a2 Use fresh, properly handled PBu₃. a2_no->end_a2

Caption: Troubleshooting workflow for low reaction conversion.

The primary cause of failure is often the deactivation of the catalyst through oxidation. Tributylphosphine reacts with atmospheric oxygen to form the corresponding phosphine oxide, which is not a competent catalyst for most nucleophilic phosphine-catalyzed reactions.[4]

G PBu3 PBu₃ (Active Catalyst) O2 + O₂ (Air) TBPO O=PBu₃ (TBPO) (Inactive Oxide) O2->TBPO

Caption: The primary deactivation pathway for tributylphosphine.

Q5: I've increased the catalyst loading, and while conversion has improved, I'm now seeing a significant amount of byproducts. How does catalyst loading impact selectivity?

A5: This is a classic optimization challenge. While increasing catalyst concentration boosts the rate of the desired reaction, it can disproportionately accelerate undesired pathways.

  • Causality: High local concentrations of the reactive phosphine-substrate adduct can lead to dimerization, polymerization, or reaction with other sensitive functional groups in the mixture. Think of it as "overcrowding of active sites," which can increase the probability of non-productive encounters.

  • Solution: The goal is to find the "sweet spot" or the Minimum Effective Catalyst Loading . Systematically decrease the catalyst loading from your high-concentration experiment (e.g., from 15 mol% down to 10%, 7.5%, 5%) and monitor the ratio of product to byproduct at each step. Often, a slightly longer reaction time at a lower catalyst loading will provide a much cleaner product profile. Additionally, consider lowering the reaction temperature, as side reactions often have a higher activation energy and will be suppressed more significantly than the desired transformation.[3]

ParameterEffect of DECREASING Catalyst LoadingEffect of INCREASING Catalyst Loading
Reaction Rate Generally decreasesGenerally increases
Selectivity Often increases (fewer side reactions)May decrease due to side reactions
Yield May increase if selectivity is the limiting factorMay decrease if side reactions dominate
Purification Easier (less TBPO byproduct)More challenging

Q6: My reaction is complete, but removing the tributylphosphine oxide (TBPO) byproduct is extremely difficult. What are the best purification strategies?

A6: The removal of stoichiometric phosphine oxide byproducts is a well-known challenge in reactions like the Wittig and Mitsunobu, and it's equally relevant here.[9][10] Standard silica gel chromatography can be difficult as TBPO can co-elute with products of moderate polarity.

Here are field-proven, chromatography-free (or chromatography-light) methods:

  • Precipitation/Crystallization: This is the most common and scalable method. TBPO has low solubility in non-polar solvents.[9][11] After the reaction, concentrate the mixture and add a non-polar solvent like hexanes, pentane, or diethyl ether. The TBPO will often precipitate as a white solid and can be removed by simple filtration.[12][13]

  • Lewis Acid Adduct Formation: TBPO is a Lewis base. It can form insoluble adducts with certain Lewis acids like magnesium chloride (MgCl₂), zinc chloride (ZnCl₂), or calcium bromide (CaBr₂).[10] Adding one of these salts to your reaction mixture in an appropriate solvent (e.g., toluene, THF) can precipitate the TBPO as a complex, which can then be filtered off.[10] This method is particularly effective when simple precipitation is insufficient.

G start Crude Reaction Mixture (Product + TBPO) step1 Concentrate mixture in vacuo. start->step1 q1 Is product soluble in non-polar solvents? step1->q1 a1_yes Triturate/slurry with Hexane or Pentane/Ether. q1->a1_yes Yes a1_no Explore Lewis Acid addition. q1->a1_no No end_filter Filter to remove solid TBPO or [LA-TBPO] adduct. a1_yes->end_filter step2 Add Lewis Acid (e.g., CaBr₂) in aprotic solvent (e.g., THF). a1_no->step2 step3 Precipitate [Lewis Acid-TBPO] adduct. step2->step3 step3->end_filter

Caption: Decision workflow for post-reaction TBPO removal.

Section 3: Key Experimental Protocols

These protocols provide a validated, step-by-step framework for key experimental procedures.

Protocol 1: Preparation and Titration of a Tributylphosphine Stock Solution

Rationale: Preparing a stock solution minimizes repeated handling of the neat, air-sensitive reagent and allows for more accurate dispensing of small quantities.

  • Preparation: In a glovebox or under a strong stream of inert gas, transfer a known volume of tributylphosphine (e.g., 5.0 mL) into a dry, oven-baked volumetric flask containing a stir bar.

  • Dilution: Dilute to the mark with a dry, degassed solvent (e.g., toluene or THF) to make a stock solution of a convenient concentration (e.g., 1.0 M).

  • Sealing: Seal the flask with a rubber septum and wrap securely with Parafilm. Store under an inert atmosphere.

  • Titration (Optional but Recommended): The exact concentration of active phosphine can be determined by ¹H NMR titration against a known standard or by a simple colorimetric titration with elemental sulfur (S₈) or selenium (Se), which react to form the corresponding sulfide or selenide, respectively, which can be quantified.

Protocol 2: Systematic Catalyst Loading Screening

Rationale: This experiment efficiently determines the minimum catalyst loading required for optimal performance, saving time and material in the long run.

  • Setup: Arrange a series of identical reaction vials, each with a small stir bar.

  • Reagent Addition: To each vial, add your substrate (e.g., 0.1 mmol) and any other necessary reagents (except the catalyst). Add the reaction solvent.

  • Catalyst Addition: Using a gas-tight syringe, add varying amounts of your PBu₃ stock solution to each vial to achieve the desired catalyst loadings. Include a control reaction with no catalyst.

    • Example Setup:

      Vial # Substrate (mmol) PBu₃ (mol%) PBu₃ Stock (1.0 M, µL)
      1 (Control) 0.1 0 0
      2 0.1 1.0 1
      3 0.1 2.5 2.5
      4 0.1 5.0 5
      5 0.1 10.0 10

      | 6 | 0.1 | 15.0 | 15 |

  • Execution: Seal the vials, place them in a temperature-controlled heating block, and stir for the desired reaction time.

  • Analysis: After the allotted time, quench the reactions and analyze the conversion and product/byproduct ratio for each vial using an appropriate analytical technique (e.g., LC-MS, GC, or ¹H NMR with an internal standard). Plot the yield/selectivity versus catalyst loading to identify the optimal conditions.

References

  • . chemeurope.com.

  • . Benchchem.

  • . chemeurope.com.

  • . Wikipedia.

  • . International Research Journal of Engineering, Science, Technology & Innovation (IRJESTI).

  • . Benchchem.

  • . Daken Chemical Limited.

  • . National Center for Biotechnology Information.

  • . National Institutes of Health.

  • . National Center for Biotechnology Information.

  • . ACS Publications.

  • . Scientific Update.

  • . National Center for Biotechnology Information.

  • . University of Rochester.

  • . ResearchGate.

  • . ACS Publications.

  • . ACS Publications.

Sources

strategies to improve the drug-like properties of spirooxindole leads

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Medicinal Chemistry Support Current Status: OPEN Agent: Senior Application Scientist (Medicinal Chemistry Division)

Introduction: The "Spiro" Paradox

Welcome to the Spirooxindole Optimization Hub. You are likely here because you have identified a spirooxindole hit—perhaps targeting MDM2-p53 , acetylcholinesterase , or a G-protein coupled receptor .

The Good News: You have escaped "flatland." Your molecule possesses a rigid, three-dimensional quaternary carbon core that allows for precise vectorization of substituents, ideal for disrupting protein-protein interactions (PPIs) where flat aromatics fail.

The Bad News: That same rigidity often leads to "brick dust" insolubility, and the complex stereochemistry can be a nightmare to control. Furthermore, specific spiro-linkages are prone to retro-Mannich decomposition in plasma.

This guide treats your optimization challenges as "Support Tickets." Select the issue below that matches your current bottleneck.

Ticket #01: "My Compound is a Brick" (Solubility Issues)

User Complaint: “Potency is nanomolar (Ki < 10 nM), but the compound precipitates in the assay buffer. Oral bioavailability (%F) is < 5% in rodents.”

Root Cause Analysis

Spirooxindoles often suffer from high lattice energy rather than just high lipophilicity (LogP). The rigid spiro-fusion creates highly symmetrical, compact molecular packing in the crystal lattice. This makes the energy cost to break the crystal lattice (melting point) too high for water to overcome, even if you add polar groups.

Troubleshooting Protocol

Step 1: Diagnose the "Brick Dust" vs. "Grease Ball" status.

  • Grease Ball: High LogP (>5), Low Melting Point (<150°C). Solution: Add polarity.[1][2]

  • Brick Dust: Moderate LogP (2–4), High Melting Point (>220°C). Solution:Disrupt Symmetry.

Step 2: The "Symmetry Breaking" Strategy. Do not just add solubilizing groups randomly. You must disrupt the crystal packing.

  • Action: Introduce an asymmetric substituent on the oxindole nitrogen or the spiro-ring.

  • Example: If you have a para-chloro phenyl, switch to meta-chloro or ortho-fluoro. This creates a "kink" that lowers the melting point without drastically changing the pharmacophore.

Step 3: The "Solubilizing Appendage" (The Morpholine Fix). If symmetry breaking fails, attach a solubilizing tail to a solvent-exposed region (usually the N1-position of the oxindole).

Solubilizing GrouppKa (approx)RiskBenefit
N-Methyl Piperazine 9.0hERG inhibition (cationic)High solubility at pH 1–7
Morpholine 8.3Metabolic oxidationModerate solubility, lower hERG risk
Phosphaten (Prodrug) N/AIn vivo cleavage requiredExcellent aqueous solubility for IV formulation
Visual Workflow: Solubility Optimization

Solubility_Optimization Start Compound Precipitates Check_MP Check Melting Point (MP) & LogP Start->Check_MP Decision1 Is MP > 220°C? Check_MP->Decision1 BrickDust Diagnosis: BRICK DUST (High Lattice Energy) Decision1->BrickDust Yes GreaseBall Diagnosis: GREASE BALL (High Lipophilicity) Decision1->GreaseBall No Strategy_Sym Strategy: Disrupt Symmetry (Ortho/Meta subs, Chiral centers) BrickDust->Strategy_Sym Strategy_Pol Strategy: Add Polar Groups (Pyridine, Sulfone) GreaseBall->Strategy_Pol Action_N1 Modify N1-Position (Add Morpholine/Piperazine) Strategy_Sym->Action_N1 Strategy_Pol->Action_N1

Caption: Decision tree for distinguishing between lattice-energy limited solubility (Brick Dust) and lipophilicity limited solubility (Grease Ball).

Ticket #02: Chemical Instability (The Retro-Mannich Trap)

User Complaint: “The compound is pure in DMSO, but in plasma or acidic media, I see multiple peaks or loss of potency over time. It seems to be epimerizing.”

Root Cause Analysis

This is a classic failure mode for spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-ones (common in MDM2 inhibitors). The spiro-ring formation is often a reversible Mannich reaction . In solution, the pyrrolidine ring can open (Retro-Mannich) and re-close, leading to:

  • Epimerization: Scrambling of stereocenters.

  • Decomposition: Loss of the spiro-ring entirely.

Troubleshooting Protocol

The "Blocking" Strategy (C2-Substitution): The retro-Mannich reaction is driven by the stability of the intermediate imine. You must sterically or electronically disfavor the ring-opening.

  • Fix: Introduce a substituent at the C2 position of the pyrrolidine ring (adjacent to the spiro-carbon).

  • Mechanism: A substituent at C2 creates steric clash in the open-chain form or destabilizes the transition state for ring opening.

  • Case Study (MDM2 Inhibitors): In the development of MI-1061 , researchers found that unsubstituted pyrrolidines were unstable. Adding a substituent at the C2 position rendered the ring-closure irreversible , locking the stereochemistry [1].

Protocol: Stability Stress Test

  • Dissolve compound in Methanol/Water (1:1).

  • Add 1 eq. of Trifluoroacetic acid (TFA).

  • Monitor by LC-MS at t=0, 1h, 24h.

  • Pass Criteria: >95% parent remaining, no new diastereomer peaks.

Ticket #03: Stereoselectivity in Synthesis[3][4][5][6]

User Complaint: “I am using the 1,3-dipolar cycloaddition to make my scaffold, but I am getting a racemic mixture or the wrong diastereomer.”

Root Cause Analysis

The standard synthesis involves a three-component reaction: Isatin + Amino Acid (Sarcosine/Proline) + Dipolarophile (Chalcone) . The stereochemistry is determined by the approach of the azomethine ylide (dipole) to the alkene (dipolarophile).

  • Issue: Thermal generation of the ylide often allows rotation, leading to mixed isomers.

Troubleshooting Protocol

1. Solvent Control (The "Water Effect"): Switching from refluxing ethanol to water or ionic liquids can sometimes invert or improve stereoselectivity due to the hydrophobic effect forcing a specific compact transition state [2].

2. Catalyst Selection: If thermal cycloaddition fails, use a catalyst to chelate the dipole.

Catalyst SystemMechanismOutcome
Cu(I) / Ganphos Chelation of azomethine ylideHigh Enantioselectivity (ee > 90%)
Ag(I) / TF-BiphamPhos Ag-F interactionControls "endo" vs "exo" selectivity
Organocatalyst (Thiourea) H-bonding to IsatinMetal-free stereocontrol
Visual Workflow: 1,3-Dipolar Cycloaddition Mechanism

Synthesis_Mechanism Isatin Isatin Ylide Azomethine Ylide (Dipole) Isatin->Ylide - CO2 AminoAcid Amino Acid (Proline) AminoAcid->Ylide Chalcone Dipolarophile (Chalcone) TS_Endo Endo-Transition State (Kinetic) Ylide->TS_Endo + Chalcone TS_Exo Exo-Transition State (Thermodynamic) Ylide->TS_Exo Product Spirooxindole (Pure Isomer) TS_Endo->Product Fast TS_Exo->Product Slow

Caption: The stereochemical divergence in spirooxindole synthesis. Controlling the Endo/Exo pathway is critical for obtaining the bioactive isomer.

Ticket #04: Safety (hERG Inhibition)

User Complaint: “My lead is potent and soluble, but it kills the hERG channel (IC50 < 1 µM). I can't move to Phase 1.”

Root Cause Analysis

To solve the solubility issue (Ticket #1), you likely added a basic amine (piperidine, pyrrolidine).

  • The Trap: A lipophilic core + a basic amine (pKa > 8) is the exact pharmacophore for hERG blocking. The spiro-core acts as the lipophilic anchor, and the solubilizing tail binds the channel pore.

Troubleshooting Protocol

Strategy 1: The "Zwitterion" Approach. Mask the charge. If you have a basic amine, introduce a carboxylic acid nearby to create a zwitterion. This reduces hERG binding while maintaining solubility.

Strategy 2: Reduce Basicity (pKa modulation). Lower the pKa of your basic nitrogen to below 7.0.

  • Change: Piperidine (pKa ~10) → Morpholine (pKa ~8.3) → Pyridine (pKa ~5.2) → Difluoropiperidine (pKa ~6.5).

  • Result: Less cation at physiological pH means less hERG pore binding.

Strategy 3: Rigidification near the Basic Center. Recent SAR studies suggest that adding rigidity next to the positively charged nitrogen decreases hERG affinity by preventing the "induced fit" required for channel blockage [3].

References

  • Design of Chemically Stable, Potent, and Efficacious MDM2 Inhibitors. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition. Source: ACS Omega. URL:[Link]

  • Strategies to Reduce hERG K+ Channel Blockade: Exploring Heteroaromaticity and Rigidity. Source: Journal of Medicinal Chemistry.[3] URL:[Link]3]

  • The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. Source: Molecules (MDPI). URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Spiro[cyclohexane-1,3'-indoline] Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The spiro[cyclohexane-1,3'-indoline] motif is a privileged structural scaffold frequently encountered in a wide array of biologically active natural products and pharmaceutical agents.[1] Its rigid three-dimensional architecture, featuring a spirocyclic carbon center at the C3-position of the indoline ring, provides a unique topographical presentation for molecular interactions, making it a highly attractive target for medicinal chemists. The development of efficient and stereoselective methods to construct this complex framework is a significant endeavor in modern organic synthesis. This guide provides a comparative analysis of several prominent synthetic strategies, offering insights into their mechanisms, practical applications, and relative merits to aid researchers in selecting the optimal approach for their specific synthetic challenges.

Organocatalytic Cascade Reactions: A Strategy for Complexity from Simplicity

Organocatalytic cascade reactions, also known as domino reactions, have emerged as a powerful tool for the rapid construction of complex molecular architectures from simple starting materials in a single operation.[2] These reactions are particularly attractive due to their operational simplicity, mild reaction conditions, and the ability to generate multiple stereocenters with high levels of control.

The Michael/Aldol Cascade: Building the Cyclohexane Ring with Precision

A notable example is the organocatalytic Michael/Aldol cascade reaction between 3-olefinic oxindoles and pentane-1,5-dialdehyde.[1] This strategy efficiently constructs the spiro[cyclohexane-1,3'-indolin]-2'-one core with the concomitant formation of up to five contiguous chiral centers.

Mechanism and Rationale:

The reaction is typically catalyzed by a chiral secondary amine, such as a (R)-diphenylprolinol silyl ether. The catalyst first activates the pentane-1,5-dialdehyde through the formation of an enamine intermediate. This enamine then undergoes a stereoselective Michael addition to the 3-olefinic oxindole. The resulting intermediate, still bound to the catalyst, is poised for an intramolecular aldol reaction, which proceeds to form the six-membered cyclohexane ring. The stereochemical outcome of the reaction is dictated by the chiral environment provided by the organocatalyst. Interestingly, the protecting group on the indolin-2-one nitrogen has been shown to play a crucial role in the stereochemical outcome of the final aldol ring closure.[1] Electron-withdrawing protecting groups tend to favor one diastereomer, while electron-donating groups favor the other. This observation underscores the subtle interplay of steric and electronic factors in directing the stereochemical course of the reaction.

Experimental Protocol: (R)-diphenylprolinol silyl ether-catalyzed tandem Michael/aldol reaction [1]

  • To a solution of 3-olefinic oxindole (1 equivalent) in THF is added the organocatalyst (10 mol%).

  • Pentane-1,5-dialdehyde (1.2 equivalents) is then added to the mixture.

  • The reaction is stirred at ambient temperature under an aerobic atmosphere.

  • Reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired spiro[cyclohexane-1,3'-indolin]-2'-one derivative.

Michael_Aldol_Cascade cluster_reactants Reactants cluster_reaction Reaction Sequence Olefinic_Oxindole 3-Olefinic Oxindole Michael_Addition Michael Addition Olefinic_Oxindole->Michael_Addition Pentanedial Pentane-1,5-dialdehyde Enamine_Formation Enamine Formation Pentanedial->Enamine_Formation Catalyst (R)-Diphenylprolinol silyl ether Catalyst->Enamine_Formation Enamine_Formation->Michael_Addition Enamine Intermediate Aldol_Reaction Intramolecular Aldol Reaction Michael_Addition->Aldol_Reaction Michael Adduct Product Spiro[cyclohexane-1,3'-indolin]-2'-one Aldol_Reaction->Product

Caption: Organocatalytic Michael/Aldol cascade workflow.

Multi-Component Reactions (MCRs): The Power of Convergence

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules by combining three or more starting materials in a single reaction vessel.[3] This strategy is particularly well-suited for the construction of diverse libraries of spiro[cyclohexane-1,3'-indoline] derivatives for drug discovery.

Three-Component Synthesis of Functionalized Spiro[cyclohexane-1,3'-indolines]

A notable example is the tri(n-butyl)phosphine-catalyzed three-component reaction of isatylidene malononitriles and bis-chalcones.[4] This reaction proceeds via a formal [4+2] cycloaddition to afford highly functionalized spiro[cyclohexane-1,3'-indolines] in moderate to good yields.

Mechanism and Rationale:

The reaction is initiated by the nucleophilic attack of tri(n-butyl)phosphine on the bis-chalcone, generating a phosphonium enolate intermediate. This intermediate then acts as a 1,4-dipole, which undergoes a formal [4+2] cycloaddition with the isatylidene malononitrile, serving as the dienophile. Subsequent intramolecular cyclization and elimination of the phosphine catalyst furnishes the desired spirocyclic product. The choice of tri(n-butyl)phosphine as the catalyst is crucial, as it exhibits higher nucleophilic catalytic ability compared to other phosphines like triphenylphosphine.[4] The reaction conditions, such as solvent and temperature, have a significant impact on the reaction yield. For instance, conducting the reaction in chloroform at 65 °C has been found to be optimal.[4]

Experimental Protocol: Tri(n-butyl)phosphine-catalyzed three-component reaction [4]

  • A mixture of isatylidene malononitrile (1 equivalent), bis-chalcone (1.1 equivalents), and tri(n-butyl)phosphine (20 mol%) in chloroform is prepared in a Schlenk flask.

  • The reaction mixture is stirred at 65 °C for six hours.

  • Reaction progress is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the spiro[cyclohexane-1,3'-indoline].

MCR_Workflow cluster_inputs Starting Materials Isatylidene Isatylidene Malononitrile Reaction_Vessel One-Pot Reaction (Chloroform, 65°C) Isatylidene->Reaction_Vessel BisChalcone Bis-Chalcone BisChalcone->Reaction_Vessel Catalyst Tri(n-butyl)phosphine Catalyst->Reaction_Vessel Product Functionalized Spiro[cyclohexane-1,3'-indoline] Reaction_Vessel->Product [4+2] Cycloaddition

Caption: Three-component reaction for spiro[cyclohexane-1,3'-indoline] synthesis.

Intramolecular Heck Reaction: Forging the Spirocyclic Core via C-C Coupling

The intramolecular Mizoroki-Heck reaction is a powerful and versatile method for the construction of carbon-carbon bonds and has been successfully applied to the synthesis of sterically demanding spirocyclic structures, including spiroindolines.[5] This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene tethered to the same molecule.

Diastereoselective Synthesis of Spiroindolines

A palladium-catalyzed intramolecular Heck reaction of N-methylallylanilines has been developed for the diastereoselective synthesis of spiroindolines.[5] The use of a suitable palladium catalyst, such as Pd(t-Bu3P)2, is critical for achieving high diastereoselectivity.

Mechanism and Rationale:

The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst, forming a Pd(II) species. This is followed by the intramolecular migratory insertion of the tethered alkene into the aryl-palladium bond, which forms the spirocyclic ring system. The regioselectivity of this step typically favors the exo cyclization product.[5] The final step is a β-hydride elimination, which regenerates the Pd(0) catalyst and releases the spiroindoline product. The diastereoselectivity of the reaction is influenced by various factors, including the nature of the catalyst, the substrate structure, and the reaction conditions. The choice of a bulky phosphine ligand, such as tri-tert-butylphosphine, can significantly enhance the diastereoselectivity.

Experimental Protocol: Palladium-catalyzed Intramolecular Heck Reaction [5]

  • To a solution of the N-methylallylaniline substrate in a suitable solvent (e.g., toluene) is added the palladium catalyst (e.g., Pd(t-Bu3P)2) and a base (e.g., Cs2CO3).

  • The reaction mixture is heated to the desired temperature (e.g., 100 °C) under an inert atmosphere.

  • The reaction is monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature and filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by flash chromatography to afford the spiroindoline.

Heck_Reaction_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition Substrate N-Methylallylaniline Substrate->Oxidative_Addition Product Spiroindoline Migratory_Insertion Migratory Insertion Oxidative_Addition->Migratory_Insertion Pd(II) Intermediate Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Spirocyclic Pd(II) Intermediate Beta_Hydride_Elimination->Pd0 Regeneration Beta_Hydride_Elimination->Product

Caption: Catalytic cycle of the intramolecular Heck reaction.

Comparative Analysis of Synthesis Methods

MethodKey FeaturesAdvantagesDisadvantagesTypical Yields
Organocatalytic Michael/Aldol Cascade Forms multiple stereocenters in one pot; enantioselective.High stereocontrol; mild conditions; operational simplicity.Substrate scope can be limited; catalyst loading may be high.41-99%[1]
Multi-Component Reactions (MCRs) Combines three or more starting materials; high atom economy.High efficiency; molecular diversity; convergent synthesis.Optimization can be complex; product purification can be challenging.Moderate to good (e.g., up to 84%)[4]
Intramolecular Heck Reaction Forms C-C bonds with high reliability; good for sterically hindered centers.High functional group tolerance; predictable regioselectivity (exo).Requires a pre-functionalized substrate; catalyst can be expensive.Good to excellent[5]

Conclusion

The synthesis of the spiro[cyclohexane-1,3'-indoline] scaffold can be achieved through a variety of elegant and efficient methods. Organocatalytic cascade reactions excel in the stereocontrolled construction of multiple chiral centers in a single step. Multi-component reactions offer a rapid and convergent route to diverse and highly functionalized analogues. The intramolecular Heck reaction provides a robust and reliable method for the formation of the spirocyclic core, particularly for sterically congested systems. The choice of the most appropriate synthetic strategy will depend on the specific target molecule, the desired level of stereochemical control, and the availability of starting materials. This guide provides a foundation for researchers to make informed decisions in their synthetic planning, ultimately accelerating the discovery and development of new therapeutic agents based on this important heterocyclic motif.

References

  • Current time information in Le Flore County, US. (n.d.). Google.
  • Pictet–Spengler reaction. (2023, December 2). In Wikipedia. [Link]

  • Shi, F., Tu, S., & Li, G. (2012). Tri(n-butyl)phosphine-promoted domino reaction for the efficient construction of spiro[cyclohexane-1,3'-indoline]. Beilstein Journal of Organic Chemistry, 8, 156-163. [Link]

  • Ahmad, A., et al. (2022). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Molecules, 27(19), 6592. [Link]

  • A new synthetic procedure to spiro[cyclohexane-1,3'-indoline]-2',4-diones. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Li, Y., et al. (2016). Enantioselective synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives via an organocatalytic three-component cascade reaction. RSC Advances, 6(73), 68961-68968. [Link]

  • Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Reddy, B. V. S., et al. (2012). Enantioselective Synthesis of Spiro[cyclohexane-1,3′-indolin]-2′-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions. ACS Combinatorial Science, 14(10), 576-582. [Link]

  • Wang, X., et al. (2023). Zinc-Catalyzed Enantioselective [3 + 3] Annulation for Synthesis of Chiral Spiro[indoline-3,4′-thiopyrano[2,3-b]indole] Derivatives. Molecules, 28(3), 1033. [Link]

  • Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction. (n.d.). Beilstein Journals. Retrieved February 3, 2026, from [Link]

  • Enantioselective Synthesis of Spiro[Indoline-3,4-Pyrrolo[3,4-b]Pyridines] Via an Organocatalysed Three-Component Cascade Reaction. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • Organocatalytic Asymmetric Synthesis of Spirooxindole Embedded Oxazolidines. (n.d.). ACS Publications. Retrieved February 3, 2026, from [Link]

  • Organocatalytic Asymmetric Assembly Reactions: Synthesis of Spirooxindoles via Organocascade Strategies. (n.d.). ACS Publications. Retrieved February 3, 2026, from [Link]

  • Catalytic asymmetric synthesis of spirooxindoles: recent developments. (n.d.). RSC Publishing. Retrieved February 3, 2026, from [Link]

  • Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations. (n.d.). ACS Publications. Retrieved February 3, 2026, from [Link]

  • HOAc-Mediated Domino Diels–Alder Reaction for Synthesis of Spiro[cyclohexane-1,3′-indolines] in Ionic Liquid [Bmim]Br. (n.d.). PMC - NIH. Retrieved February 3, 2026, from [Link]

  • (PDF) Organocatalyzed enantioselective synthesis of spirooxindole scaffolds. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Catalytic asymmetric synthesis of spirocyclobutyl oxindoles and beyond via [2+2] cycloaddition and sequential transformations. (n.d.). Chemical Science (RSC Publishing). Retrieved February 3, 2026, from [Link]

  • The Intramolecular Heck Reaction. (n.d.). Macmillan Group. Retrieved February 3, 2026, from [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Diastereoselection in the Formation of Spirocyclic Oxindoles by the Intramolecular Heck Reaction. (n.d.). PMC - NIH. Retrieved February 3, 2026, from [Link]

  • Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet-Spengler Reaction. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • Catalytic asymmetric [4 + 1] cycloaddition to synthesize chiral pyrazoline-spirooxindoles. (n.d.). SpringerLink. Retrieved February 3, 2026, from [Link]

Sources

A Comparative Guide to the Structural Validation of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In modern drug discovery and materials science, the precise three-dimensional atomic arrangement of a molecule is not merely an academic detail—it is the bedrock upon which function, activity, and patentability are built.[1][2] Spirocyclic scaffolds, such as Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid, present a significant analytical challenge due to their complex stereochemistry. While a suite of analytical tools can provide clues to its structure, only single-crystal X-ray crystallography (SC-XRD) delivers an unambiguous, high-resolution portrait of the molecule's absolute configuration.[3] This guide provides an in-depth comparison of SC-XRD with orthogonal techniques, offering a field-proven perspective on designing a robust structural validation workflow for this important molecular class. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative standards.

The Analytical Challenge: The Spiro[cyclohexane-1,3'-indoline] Scaffold

The Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid molecule is of significant interest in medicinal chemistry due to the prevalence of the spiro-indoline motif in numerous biologically active compounds.[4][5] The core challenge lies in the quaternary spiro-carbon, which joins the cyclohexane and indoline rings. This single atom acts as a stereocenter, creating a rigid three-dimensional architecture that is difficult to definitively assign using solution-state or lower-resolution methods. Confirming the absolute stereochemistry is critical, as different enantiomers or diastereomers can exhibit vastly different pharmacological profiles.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

For definitive proof of molecular structure, SC-XRD is unparalleled.[3] It moves beyond connectivity to provide precise spatial coordinates of each atom in the crystal lattice, revealing bond lengths, bond angles, and, most critically for this topic, the absolute configuration of chiral centers.[6]

The Principle: From Diffraction to Structure

SC-XRD operates on the principle of X-ray diffraction by a crystalline solid.[6] When a focused beam of X-rays strikes a well-ordered single crystal, the electrons of the atoms scatter the X-rays, creating a unique diffraction pattern of spots.[6] The geometry and intensity of this pattern are mathematically related to the arrangement of atoms within the crystal. By analyzing this pattern, we can reconstruct a three-dimensional electron density map of the molecule and build an atomic model.[6]

Experimental Workflow: A Self-Validating Protocol

Obtaining a high-quality crystal structure is a systematic process. Each step contains internal checks to ensure the final model is both accurate and reliable.

SC_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement A Compound Synthesis & Purification (>99%) B Crystal Growth (Slow Evaporation, Diffusion) A->B Purity is key C Crystal Selection & Mounting B->C Select defect-free crystal D Diffractometer: X-ray Data Collection C->D Data redundancy E Data Reduction & Integration D->E Process raw frames F Structure Solution (Direct Methods/Patterson) E->F Initial atomic model G Structure Refinement (Least-Squares) F->G Optimize model vs. data H Validation & CIF Report (R-factor, Flack Parameter) G->H Assess quality

Caption: The systematic workflow for Single-Crystal X-ray Crystallography.

Step-by-Step Methodology:

  • Purification: The starting material must be of the highest possible purity (>99%). Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

  • Crystal Growth (The Art and Science): This is often the most challenging step.[7] For a zwitterionic molecule like Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid, which has both acidic and basic centers, solubility can be complex.

    • Expert Insight: Zwitterions often have strong intermolecular interactions (like hydrogen bonding), making them prone to precipitating as an amorphous powder.[8] The key is to find conditions for slow, ordered growth.

    • Recommended Protocol: Start with slow evaporation.[9] Dissolve the compound to near-saturation in a solvent where it is moderately soluble (e.g., methanol, ethanol). Place the vial in a larger, sealed container with a less volatile anti-solvent (e.g., ethyl acetate). The slow diffusion of the anti-solvent vapor will gradually decrease the solubility, promoting the formation of well-ordered crystals over days or weeks.[10]

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope, ensuring it is a single, untwinned specimen with sharp edges. It is then mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, cooled in a stream of nitrogen gas (typically 100 K) to minimize thermal vibration, and irradiated with a monochromatic X-ray beam. The crystal is rotated, and thousands of diffraction images are collected.

  • Structure Solution and Refinement: Specialized software is used to integrate the diffraction spots and solve the "phase problem" to generate an initial electron density map. An atomic model is built into this map and then refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[11]

Case Study: Interpreting Crystallographic Data

The output of a successful SC-XRD experiment is a Crystallographic Information File (CIF). Below is a table summarizing the kind of key parameters you would find and their significance for validating the structure of Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid.

ParameterTypical ValueSignificance & Trustworthiness Check
Formula C14 H17 N O2Confirms the elemental composition of the single crystal.
Crystal System MonoclinicDescribes the symmetry of the crystal lattice.
Space Group P2₁/cDefines the specific symmetry operations within the crystal. For a chiral molecule, a chiral space group is expected.
R1 (R-factor) < 0.05 (5%)A primary measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower is better.
wR2 (weighted R-factor) < 0.15 (15%)A secondary measure of agreement, typically higher than R1.
Goodness-of-Fit (GooF) ~ 1.0Should be close to 1, indicating a good refinement model.
Flack Parameter 0.0(1)Crucial for absolute stereochemistry . A value near 0 with a small standard uncertainty (s.u.) confirms the assigned configuration is correct. A value near 1 indicates the inverted structure is correct.[12][13][14]
Bond Lengths/Angles e.g., C-C: 1.54 ÅMust be chemically sensible. Software automatically flags unusual values, providing an internal check on the model's validity.

Orthogonal and Complementary Techniques: A Comparative Analysis

While SC-XRD is the definitive method, other techniques provide valuable, often complementary, information.[15] A robust validation strategy leverages multiple lines of evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone of organic chemistry for determining the connectivity and solution-state structure of molecules.[16] For Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid, ¹H and ¹³C NMR would confirm the presence of all expected chemical groups. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can piece together the molecular skeleton.[17]

  • Strengths: Excellent for determining the constitution (atom-to-atom connectivity) in solution.

  • Weaknesses: Assigning relative stereochemistry can be challenging and often relies on observing Nuclear Overhauser Effects (NOEs), which depend on through-space proximity of protons.[18][19] However, for complex, rigid systems, this can be ambiguous. Critically, standard NMR cannot determine the absolute configuration of a chiral molecule without using special chiral derivatizing or solvating agents, which can be a complex process itself.[20]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the compound by providing a highly accurate mass-to-charge ratio.[17]

  • Strengths: Extremely sensitive, requires very little sample, and provides an exact molecular weight, confirming elemental composition.

  • Weaknesses: Provides no information about atom connectivity or 3D stereochemistry. Different stereoisomers will have identical mass spectra.

Computational Chemistry

Methods like Density Functional Theory (DFT) can predict the lowest energy (most stable) 3D conformation of a molecule.[21] This can be used to predict spectroscopic data (e.g., NMR chemical shifts) or to compare the relative energies of different possible stereoisomers.

  • Strengths: Provides a theoretical model that can support experimental findings.[22][23] It can help rationalize which stereoisomer is more likely to form.

  • Weaknesses: The output is a prediction, not an experimental measurement. Its accuracy is highly dependent on the level of theory and basis set used.[24] Computational results should always be validated by experimental data; they cannot serve as standalone proof of structure.

Comparative Performance Matrix
FeatureSingle-Crystal XRDNMR SpectroscopyMass SpectrometryComputational (DFT)
Information Provided Absolute 3D StructureConnectivity, Relative StereochemistryMolecular FormulaPredicted 3D Structure
Definitive for Stereocenter? Yes (Absolute) Ambiguous (Relative)NoNo (Predictive)
Sample Phase Solid (Single Crystal)SolutionGas/SolutionIn Silico
Sample Amount MilligramsMilligramsMicrogramsN/A
Primary Bottleneck Crystal Growth Signal Overlap / ComplexityIsomer DifferentiationComputational Cost
Self-Validating? Yes (R-factors, Flack Param.)PartialNoNo

An Integrated Approach to Structural Validation

Integrated_Workflow cluster_initial Initial Characterization cluster_hypothesis Stereochemical Hypothesis A Proposed Structure (from synthesis) B Mass Spec (HRMS) Confirms Formula A->B C NMR (1D & 2D) Confirms Connectivity A->C D Computational (DFT) Predicts Stable Isomer B->D Informs Hypothesis E NMR (NOESY) Suggests Relative Stereochem B->E Informs Hypothesis C->D Informs Hypothesis C->E Informs Hypothesis F Single-Crystal XRD Definitive Proof of Absolute Structure D->F Hypothesis to be Tested E->F Hypothesis to be Tested

Caption: An integrated workflow for unambiguous molecular structure validation.

In this workflow, MS and NMR first confirm the basic identity and connectivity. Computational modeling and advanced NMR can then be used to form a hypothesis about the likely stereochemistry. Finally, SC-XRD is performed to unambiguously confirm or refute this hypothesis, providing the final, authoritative structural assignment.

Conclusion

For complex chiral molecules like Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid, structural validation is a multi-step process that culminates in a single, definitive experiment. While NMR and MS are indispensable for confirming the 2D structure and molecular formula, they lack the power to resolve the absolute stereochemistry of the critical spiro-center. Computational methods offer valuable predictive insights but cannot replace physical measurement. Single-crystal X-ray crystallography remains the "gold standard" because it provides a direct, high-resolution visualization of the atomic arrangement in three-dimensional space.[3][16] By employing an integrated strategy with SC-XRD as the final arbiter, researchers and drug developers can proceed with absolute confidence in their molecule's structure, ensuring the integrity and success of their downstream research.

References

  • Vertex AI Search. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC - NIH.
  • Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis.
  • Thermo Fisher Scientific. (2013, April 29). CXMS: An Alternative to X-Ray Crystallography for Proteins.
  • SPT Labtech. (n.d.). Chemical crystallization.
  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds.
  • Quora. (2025, January 8). What are some alternatives to NMR spectroscopy to study protein structures?.
  • ResearchGate. (2021, June 30). (PDF) X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione.
  • Portland Press. (2021, February 4). Beyond X-rays: an overview of emerging structural biology methods.
  • (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Wikipedia. (n.d.). Flack parameter.
  • NanoImaging Services. (2023, May 30). Comparing Analytical Techniques for Structural Biology.
  • (n.d.). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene.
  • MDPI. (n.d.). Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR.
  • Jstar-research. (n.d.). Predicting Molecular Properties via Computational Chemistry.
  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
  • ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics.
  • (2025, August 7). A New Synthetic Procedure to Spiro[cyclohexane-1,3′-indoline]-2′,4-diones.
  • The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of the spiro compound 18.
  • MDPI. (n.d.). Howard Flack and the Flack Parameter.
  • Harned Research Group. (n.d.). NMR and Stereochemistry.
  • ResearchGate. (2025, October 15). (PDF) Howard Flack and the Flack Parameter.
  • ResearchGate. (2018, March 6). Crystal engineering of zwitterionic drug to neutral co-crystals.
  • University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.
  • PubMed Central. (n.d.). Recommendations for evaluation of computational methods.
  • The UWA Profiles and Research Repository. (n.d.). Syntheses of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid and their derivatives.
  • Howard Flack. (n.d.). electronic reprint Reporting and evaluating absolute-structure and absolute-configuration determinations.
  • RSC Publishing. (n.d.). Some thoughts about the single crystal growth of small molecules.
  • ResearchGate. (2025, August 6). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data | Request PDF.
  • Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery.
  • PubMed Central. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide.
  • ResearchGate. (2025, August 7). Strategies for using NMR spectroscopy to determine absolute configuration.
  • MDPI. (n.d.). Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development.
  • ACS Publications. (2026, January 16). Integrating Medicinal Chemist Expertise with Deep Learning for Automated Molecular Optimization.
  • (n.d.). Protein Structure Validation and Analysis with X-Ray Crystallography.
  • Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy.
  • AIP Publishing. (n.d.). Prediction uncertainty validation for computational chemists.
  • MDPI. (n.d.). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential.
  • Semantic Scholar. (2020, August 26). Howard Flack and The Flack Parameter.
  • (2024, October 29). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline].

Sources

validating the mechanism of action for spiro-indoline based drug candidates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spiro-Indoline Privilege

In the landscape of protein-protein interaction (PPI) inhibitors, the spiro-indoline (specifically spiro-oxindole) scaffold has emerged as a "privileged structure" for targeting the p53-MDM2 interface. Unlike earlier scaffolds that struggled with conformational flexibility or metabolic instability, the spiro-indoline core offers a rigid, three-dimensional architecture that precisely mimics the tryptophan (Trp23), phenylalanine (Phe19), and leucine (Leu26) triad of the p53 transactivation domain.

This guide provides a technical framework for validating the Mechanism of Action (MoA) of spiro-indoline candidates (e.g., MI-773/SAR405838 , MI-888 ) against the historical standard, Nutlin-3a . We focus on distinguishing on-target efficacy from off-target toxicity—a critical bottleneck in MDM2 inhibitor development.

Comparative Analysis: Spiro-Indolines vs. Imidazolines (Nutlins)

To validate a new candidate, one must benchmark it against established standards. The table below contrasts the performance metrics of the spiro-indoline class (represented by MI-773) against the first-generation imidazoline class (Nutlin-3a).

Table 1: Performance Benchmark & Biophysical Profiles
FeatureSpiro-Indoline Class (e.g., MI-773/SAR405838)Imidazoline Class (e.g., Nutlin-3a)Implication for Validation
Binding Affinity (

)
< 1.0 nM (High Potency)~30–100 nMSpiro-indolines require high-sensitivity assays (e.g., SPR) to differentiate potency at the sub-nanomolar level.
Binding Mode Induced Fit: The spiro-core rigidly positions substituents to fill the Trp23/Phe19 pockets, often inducing a "lid" closure on MDM2.Static Fit: Mimics the p53 helix but lacks the rigid stereochemical complexity of spiro-compounds.Structural validation (X-ray) is critical to confirm the specific induced-fit mechanism.
Selectivity (p53 WT vs Null) > 100-fold shift in IC50~10-50-fold shiftHigh selectivity index is the primary "Go/No-Go" MoA validation criterion.
Metabolic Stability High: Designed to overcome the rapid oxidation/glucuronidation seen in earlier scaffolds.Low/Moderate: Poor PK often limits in vivo utility, confounding MoA studies with toxicity.Metabolic stability ensures that cellular effects are due to the parent compound, not metabolites.
Stereochemical Complexity High: Multiple chiral centers; synthesis yields diastereomers.Moderate: Fewer chiral centers.Critical: You must validate the MoA of the pure eutomer. Racemic mixtures yield noisy data.

The Mechanistic Logic: Disrupting the Feedback Loop

To validate the MoA, one must prove that the drug breaks the p53-MDM2 auto-regulatory loop. The spiro-indoline acts as a "wedge," competitively inhibiting MDM2. This prevents p53 ubiquitination, leading to p53 accumulation without DNA damage (non-genotoxic activation).

Visualization 1: The Spiro-Indoline Intervention Pathway

MoA_Pathway p53 p53 Protein MDM2 MDM2 E3 Ligase p53->MDM2 Transactivates Complex p53-MDM2 Complex (Ubiquitination) p53->Complex Binds p21 p21 (CDKN1A) Upregulation p53->p21 Transcriptional Activation PUMA PUMA/NOXA Upregulation p53->PUMA MDM2->p53 Stabilization (Accumulation) MDM2->Complex Binds Proteasome Proteasomal Degradation Complex->Proteasome Targets p53 Spiro Spiro-Indoline Candidate Spiro->MDM2 High Affinity Binding (Blocks p53 site) Arrest Cell Cycle Arrest (G1/G2) p21->Arrest Apoptosis Apoptosis PUMA->Apoptosis

Caption: Figure 1. Mechanism of Action. The spiro-indoline candidate competitively binds the hydrophobic cleft of MDM2, preventing p53 ubiquitination and triggering the p53 transcriptional program.

Validation Protocols: The "Self-Validating" System

A robust validation strategy relies on causality . It is not enough to show that cells die; you must prove they die because MDM2 is inhibited.

Protocol A: Isogenic p53 WT/Null Cytotoxicity Assay (The Gold Standard)

Objective: Differentiate on-target efficacy from off-target toxicity. If your spiro-indoline kills p53-null cells at the same concentration as p53-WT cells, the candidate has failed the MoA validation.

Materials:

  • Cell Lines: HCT116 p53+/+ (Wild Type) and HCT116 p53-/- (CRISPR/TALEN Knockout).

  • Reagents: CellTiter-Glo® or MTT; Spiro-indoline candidate; Nutlin-3a (Positive Control).

Step-by-Step Methodology:

  • Seeding: Plate 2,000 cells/well of both isogenic lines in 96-well plates. Allow attachment for 24 hours.

  • Dosing: Prepare a 10-point serial dilution of the spiro-indoline (range: 1 nM to 50 µM). Include Nutlin-3a as a reference standard.

  • Incubation: Treat cells for 72 hours. Note: MDM2 inhibitors are cytostatic/cytotoxic over longer periods; 24h is often insufficient for full apoptotic readout.

  • Readout: Add detection reagent (e.g., CellTiter-Glo), shake for 10 mins, and read luminescence.

  • Analysis (The Validation Metric): Calculate the Selectivity Index (SI) :

    
    
    
    • Pass Criteria: SI > 20 (Ideally > 50 for spiro-indolines like MI-773).

    • Fail Criteria: SI < 10 (Indicates significant off-target toxicity).

Protocol B: Fluorescence Polarization (FP) Binding Assay

Objective: Quantify the


 of the spiro-indoline for the MDM2 protein in a cell-free system.
  • Probe: Use a 5-FAM labeled p53 peptide (sequence derived from p53 N-terminus).

  • Protein: Recombinant Human MDM2 (residues 1-118).

  • Competition: Titrate the spiro-indoline into a mixture of MDM2 (at

    
     concentration) and Probe (10 nM).
    
  • Measurement: Read mP (milli-polarization) units. A decrease in mP indicates displacement of the probe.

  • Data Fit: Fit to a competitive binding equation (Cheng-Prusoff correction) to derive

    
    .
    

Strategic Validation Workflow (Decision Tree)

This workflow ensures resources are not wasted on compounds with ambiguous mechanisms.

Visualization 2: The Validation Funnel

Validation_Workflow Start Spiro-Indoline Synthesis Step1 1. Biophysical Screen (FP / SPR) Start->Step1 Decision1 Ki < 10 nM? Step1->Decision1 Step2 2. Isogenic Cellular Assay (p53 WT vs Null) Decision1->Step2 Yes Fail Discard / Redesign (Off-Target / Low Potency) Decision1->Fail No Decision2 Selectivity Index > 20? Step2->Decision2 Step3 3. Mechanistic Biomarkers (Western Blot) Decision2->Step3 Yes Decision2->Fail No (Off-target toxicity) Check3 p53/MDM2/p21 Upregulated? Step3->Check3 Step4 4. Structural Confirmation (X-Ray Crystallography) Check3->Step4 Yes Check3->Fail No Success Validated MoA (Proceed to In Vivo) Step4->Success

Caption: Figure 2. Validation Decision Tree. A stage-gate process prioritizing biophysical affinity and cellular selectivity before structural confirmation.

Expert Insight: The "COMPARE" Analysis

For advanced validation, utilize a COMPARE analysis .[1] Correlate the


 profile of your spiro-indoline across a panel of diverse cancer cell lines (e.g., NCI-60) against the profile of Nutlin-3a .
  • High Correlation (Pearson r > 0.7): Confirms the compound acts via the same mechanism (MDM2 inhibition).

  • Low Correlation: Suggests the spiro-indoline may be hitting other targets (e.g., kinases or tubulin), a common risk with indole-based scaffolds.

References

  • Design and Synthesis of Spiro-oxindoles (MI-773/SAR405838) Title: Discovery of SAR405838: A Potent, Selective, Orally Bioavailable, and Highly Efficacious Inhibitor of the p53-MDM2 Interaction.[2] Source: Journal of Medicinal Chemistry (2014) URL:[Link]

  • The "Nutlin" Benchmark Title: Potent and selective small-molecule antagonists of MDM2.[1] Source: Science (2004) URL:[Link]

  • Validation Protocols (Isogenic Lines) Title: Pharmacogenomics characterization of the MDM2 inhibitor MI-773 reveals candidate tumours and predictive biomarkers. Source: Scientific Reports (2021) URL:[Link]

  • Structural Basis of Spiro-Indoline Binding Title: Molecular basis for the inhibition of p53-MDM2 interaction by spiro-oxindole derivatives.[3][4][5][6] Source: Cell Cycle (2011) URL:[Link]

Sources

comparing the efficacy of different catalysts in spiro-indoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The spiro-indoline (and spiro-oxindole) scaffold represents a "privileged structure" in drug discovery, serving as the core for MDM2 inhibitors (e.g., MI-888), anti-malarials, and natural alkaloids like spirotryprostatin B. The synthetic challenge lies in the simultaneous construction of the quaternary carbon center at the C3 position of the indole ring with high stereocontrol.

This guide objectively compares three dominant catalytic methodologies for accessing this scaffold: Chiral Phosphoric Acids (CPAs) , Transition Metal Complexes (Lewis Acids) , and N-Heterocyclic Carbenes (NHCs) .

The Verdict:

  • For Operational Simplicity & Robustness: CPAs (e.g., TRIP, BINOL-derivatives) are superior due to moisture tolerance and metal-free conditions.

  • For Reaction Speed & Low Loading: Transition Metals (Cu/Ni-complexes) offer faster kinetics but often require stricter environmental control.

  • For Unique Umpolung Reactivity: NHCs provide access to distinct substitution patterns (e.g.,

    
    -lactams) inaccessible via standard Lewis acid activation.
    

Mechanistic Foundations

Understanding the activation mode is critical for catalyst selection. The diagram below contrasts the non-covalent H-bonding network of CPAs against the rigid coordination spheres of metal catalysts and the covalent nature of NHCs.

MechanismComparison Substrate Isatin/Imine Precursor CPA Chiral Phosphoric Acid (Bifunctional Activation) Substrate->CPA Metal Metal-Ligand Complex (Cu/Ni-Bisoxazoline) Substrate->Metal NHC NHC Catalyst (Carbene) Substrate->NHC TS_CPA Dual H-Bonding TS (Ion Pairing) CPA->TS_CPA Protonation Product Chiral Spiro-Indoline TS_CPA->Product [3+2] Cycloaddition TS_Metal Rigid Chelation TS (Lewis Acid Activation) Metal->TS_Metal Coordination TS_Metal->Product [3+2] Cycloaddition TS_NHC Breslow Intermediate (Homoenolate/Azolium) NHC->TS_NHC Covalent Bonding TS_NHC->Product Annulation Cascade

Figure 1: Comparative mechanistic pathways. CPAs utilize soft non-covalent interactions, Metals utilize hard Lewis-acid coordination, and NHCs rely on covalent intermediate generation.

Comparative Analysis of Catalytic Classes

Class A: Chiral Phosphoric Acids (Organocatalysis)[1]
  • Primary Mechanism: Asymmetric Counteranion Directed Catalysis (ACDC) or bifunctional H-bonding.

  • Key Insight: The phosphate oxygen acts as a Lewis base to orient the nucleophile, while the acidic proton activates the electrophile (imine/olefin).

  • Standard-Bearer: The work of Gong and Antilla demonstrates that BINOL-derived CPAs can achieve >98% ee in 3-component reactions.

  • Pros: High functional group tolerance; no heavy metal waste (green chemistry); air/moisture stable.

  • Cons: Often requires higher catalyst loading (5-10 mol%) compared to metals; reaction times can be longer (24-48h).

Class B: Transition Metal Catalysts (Cu, Ni, Rh)
  • Primary Mechanism: Lewis acid activation of 1,3-dipoles (azomethine ylides) or diazo-decomposition.

  • Key Insight: Feng’s

    
    -dioxide ligands with Ni(II) or Cu(II) create a rigid "chiral pocket" that strictly enforces facial selectivity.
    
  • Pros: Extremely fast kinetics (often <4h); low catalyst loadings (1-5 mol%); effective for sterically hindered substrates.

  • Cons: Background racemic reactions can occur if the metal dissociates; often requires inert atmosphere (glovebox/Schlenk line).

Class C: N-Heterocyclic Carbenes (NHCs)[2]
  • Primary Mechanism: Covalent catalysis generating homoenolates or acyl azoliums from enals.

  • Key Insight: Chi and co-workers utilized NHCs to reverse the polarity (umpolung) of aldehydes, allowing reaction with isatins to form spiro-

    
    -lactams.
    
  • Pros: Accesses unique bond disconnections impossible with Acid/Base catalysis; high enantioselectivity.

  • Cons: Requires basic conditions (can degrade sensitive substrates); oxidative pathways require stoichiometric oxidants (e.g., quinones).

Performance Data Comparison

The following table summarizes the performance of these catalysts in the benchmark synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives via [3+2] cycloaddition or annulation.

FeatureChiral Phosphoric Acid (CPA)Metal Complex (Cu/Ni)NHC Organocatalyst
Typical Catalyst TRIP or BINOL-PACu(OTf)

-Bisoxazoline
Triazolium/Imidazolium
Yield (Avg) 85 - 96%88 - 99%70 - 85%
Enantioselectivity (ee) 90 - 98%90 - 99%93 - 99%
Diastereoselectivity (dr) > 20:1> 20:110:1 to >20:1
Reaction Time 12 - 48 hours1 - 12 hours12 - 24 hours
Conditions Ambient, Open flask possible0°C to RT, Inert gasRT, Basic, Inert gas
Substrate Scope Broad (Aldehydes, Imines)Broad (Diazo, Ylides)Specific (Enals, Ketenes)

Experimental Protocol: The "Gold Standard" Method

For researchers seeking the highest reproducibility with minimal equipment requirements, the CPA-catalyzed 3-component coupling (based on Gong, JACS 2009) is the recommended starting point.

Objective: Synthesis of spiro[pyrrolidin-3,3'-oxindole] via 1,3-dipolar cycloaddition.

Materials
  • Catalyst: (R)-TRIP or (R)-BINOL-Phosphoric Acid (5 mol%).

  • Substrates: Isatin (1.0 equiv), Amino ester (1.1 equiv), Aldehyde (1.1 equiv).

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

  • Drying Agent: 4Å Molecular Sieves (activated).

Step-by-Step Procedure
  • Preparation: Flame-dry a 10 mL round-bottom flask and cool under argon.

  • Charging: Add Isatin (0.2 mmol), amino ester (0.22 mmol), and aldehyde (0.22 mmol) to the flask.

  • Catalyst Addition: Add the Chiral Phosphoric Acid catalyst (0.01 mmol, 5 mol%) and 100 mg of activated 4Å molecular sieves.

  • Solvation: Add anhydrous DCM (2.0 mL) via syringe.

  • Reaction: Stir the mixture vigorously at room temperature (25°C) for 24 hours.

    • Validation: Monitor via TLC (EtOAc/Hexane 1:3). Look for the disappearance of the isatin spot.

  • Work-up: Filter the reaction mixture through a short pad of celite to remove sieves. Rinse with DCM.[1]

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Analysis: Confirm structure via

    
     NMR and stereochemistry via Chiral HPLC (e.g., Daicel Chiralpak AD-H).
    

Decision Matrix: Selecting the Right Catalyst

Use this workflow to determine the optimal catalyst for your specific substrate constraints.

DecisionTree Start Start: Substrate Analysis Q1 Is the substrate Acid-Sensitive? Start->Q1 Q2 Is the substrate Base-Sensitive? Q1->Q2 No Res_NHC Use NHC Catalyst (Umpolung Strategy) Q1->Res_NHC Yes Q3 Is high throughput/ speed required? Q2->Q3 No Res_CPA Use Chiral Phosphoric Acid (Organocatalysis) Q2->Res_CPA Yes Res_Metal Use Metal Catalyst (Cu/Ni/Rh) Q3->Res_Metal Yes Q3->Res_CPA No (Prioritize Robustness)

Figure 2: Strategic workflow for catalyst selection based on substrate sensitivity and process requirements.

References

  • Gong, L.-Z., et al. (2009). "Organocatalytic Synthesis of Spiro[pyrrolidin-3,3'-oxindoles] with High Enantiopurity and Structural Diversity." Journal of the American Chemical Society.[2][3]

  • Chi, Y. R., et al. (2012). "N-Heterocyclic Carbene Catalyzed [2+3] Annulation Reaction for the Synthesis of Trifluoroethyl 3,2'-Spirooxindole γ-Lactam." Organic Letters.

  • Feng, X., et al. (2011). "Asymmetric Synthesis of Spiro[pyrrolidin-3,3'-oxindoles] Catalyzed by Chiral N,N'-Dioxide-Nickel(II) Complex." Chemical Communications.

  • Trost, B. M., & Brennan, M. K. (2009). "Palladium-Catalyzed Asymmetric Allylic Alkylation of Oxindoles: A Route to Spirooxindoles." Synthesis.

  • Dalpozzo, R. (2015). "Stereoselective Synthesis of Spirooxindoles via Organocatalytic Strategies." Chemical Society Reviews.

Sources

A Head-to-Head Preclinical Comparison of Spiro[cyclohexane-1,3'-indoline] Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the spirooxindole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. Among its many variations, spiro[cyclohexane-1,3'-indoline] derivatives have garnered significant attention for their potential as potent anti-cancer agents. This guide provides a comprehensive head-to-head comparison of these derivatives based on available preclinical data, offering researchers, scientists, and drug development professionals a detailed overview of their performance in various cancer models. We will delve into their cytotoxic effects, mechanisms of action, and the experimental frameworks used to evaluate their efficacy.

The Rationale: Why Spiro[cyclohexane-1,3'-indoline]s?

The unique three-dimensional architecture of the spiro[cyclohexane-1,3'-indoline] core provides a rigid framework that allows for the precise spatial orientation of various functional groups. This structural rigidity is advantageous for high-affinity binding to biological targets. A key area of interest is the potential for these compounds to modulate the p53-MDM2 protein-protein interaction, a critical pathway in cancer pathogenesis.[1][2] The oxindole moiety can mimic the key interactions of p53 with the MDM2 protein, while the spirocyclic cyclohexane ring allows for the exploration of additional binding pockets, potentially leading to enhanced potency and selectivity.[3]

In Vitro Performance: A Comparative Analysis of Cytotoxicity

The initial evaluation of any potential anti-cancer therapeutic begins with assessing its cytotoxicity against a panel of human cancer cell lines. Several studies have reported the synthesis and in vitro anti-proliferative activity of various spiro[cyclohexane-1,3'-indoline] and related spirooxindole derivatives. Below is a comparative summary of the half-maximal inhibitory concentration (IC50) values for representative compounds from different studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Spiro[cyclopropane-1,3'-indolin]-2'-ones Compound 6bDU-145 (Prostate)<20[4]
Compound 6uDU-145 (Prostate)<20[4]
Spiro[indoline-3,3′-pyrazolo[1,2-a]indazole]s Derivative 3lMCF-7 (Breast)1.34 ± 0.21[5]
A549 (Lung)1.87 ± 0.33[5]
Colo-205 (Colon)2.15 ± 0.47[5]
A2780 (Ovarian)2.54 ± 0.51[5]
Spiro[indoline-3,2'-thiazolidine]s Derivative 4nVariousNanomolar range[6]

Analysis of Structure-Activity Relationships (SAR):

The data suggests that the nature of the heterocyclic ring spiro-fused to the indoline core, as well as the substitutions on both the indoline and the spiro-moiety, play a crucial role in determining the cytotoxic potency. For instance, the spiro[indoline-3,3′-pyrazolo[1,2-a]indazole] derivative 3l demonstrated broad-spectrum, low micromolar activity across multiple cancer cell lines, highlighting the favorable contribution of the pyrazolo[1,2-a]indazole moiety.[5] Similarly, the spiro[indoline-3,2'-thiazolidine] derivative 4n exhibited potent nanomolar activity, indicating that the thiazolidine ring system is a promising scaffold for this class of compounds.[6]

Unraveling the Mechanism of Action: Beyond Cytotoxicity

Understanding how these compounds exert their cytotoxic effects is paramount for their development as targeted therapies. Preclinical studies have pointed towards several key mechanisms, with a significant focus on the induction of apoptosis and cell cycle arrest.

The MDM2-p53 Axis: A Prime Target

A significant body of evidence suggests that many spirooxindole derivatives function as inhibitors of the MDM2-p53 interaction.[1][2] In healthy cells, the tumor suppressor protein p53 is kept at low levels by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and allowing cancer cells to evade apoptosis. Spirooxindole derivatives are designed to fit into the hydrophobic pocket of MDM2 that normally binds p53, thereby disrupting this interaction, stabilizing p53, and reactivating its tumor-suppressive functions.[3]

MDM2_p53_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with MDM2 Overexpression cluster_2 Treated Cancer Cell p53 p53 MDM2 MDM2 p53->MDM2 binding Proteasome Proteasome p53->Proteasome degradation MDM2->p53 ubiquitination p53_c p53 (inactive) MDM2_c MDM2 (overexpressed) p53_c->MDM2_c binding Proteasome_c Proteasome p53_c->Proteasome_c degradation MDM2_c->p53_c ubiquitination Spiro Spiro[cyclohexane-1,3'-indoline] MDM2_t MDM2 Spiro->MDM2_t inhibits binding p53_t p53 (stabilized & active) Apoptosis Apoptosis p53_t->Apoptosis CellCycleArrest Cell Cycle Arrest p53_t->CellCycleArrest MTT_Assay_Workflow A 1. Seed Cells (96-well plate) B 2. Add Spiro Derivatives (various concentrations) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours, 37°C) D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the spiro derivative at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive. [7][8][9][10]

Cell Cycle Analysis

Flow cytometry with propidium iodide staining is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases. [11][12][13][14]

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Protocol:

  • Cell Lysis: Treat cells with the spiro derivative, harvest, and lyse the cells to release cellular proteins.

  • Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysate.

  • Fluorescence Measurement: Incubate and measure the fluorescence generated from the cleavage of the substrate by active caspase-3. The fluorescence intensity is proportional to the caspase-3 activity. [15][16][17][18]

In Vivo Preclinical Models: Assessing Efficacy in a Biological System

While in vitro assays provide valuable initial data, the ultimate test of a potential anti-cancer drug's efficacy lies in its performance in in vivo models. Human tumor xenograft models in immunocompromised mice are the gold standard for preclinical evaluation. [19][20][21][22][23] Experimental Workflow:

  • Cell Implantation: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into control and treatment groups. The treatment group receives the spiro[cyclohexane-1,3'-indoline] derivative via an appropriate route of administration (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Tumor volume and body weight are monitored regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

Xenograft_Workflow A 1. Implant Human Cancer Cells in Mice B 2. Allow Tumor Growth A->B C 3. Randomize Mice into Control & Treatment Groups B->C D 4. Administer Spiro Derivative (or vehicle) C->D E 5. Monitor Tumor Volume & Body Weight D->E F 6. Endpoint Analysis (Tumor Excision, etc.) E->F

Caption: General workflow for in vivo xenograft studies.

Conclusion and Future Directions

The preclinical data available for spiro[cyclohexane-1,3'-indoline] and related spirooxindole derivatives are highly promising. These compounds have demonstrated potent in vitro cytotoxicity against a range of cancer cell lines and exhibit favorable mechanisms of action, including the induction of apoptosis and cell cycle arrest, often through the modulation of the critical MDM2-p53 pathway.

Future research should focus on a more direct and systematic head-to-head comparison of a library of spiro[cyclohexane-1,3'-indoline] derivatives with varied substitutions to establish a more definitive structure-activity relationship. Comprehensive in vivo studies are also crucial to evaluate their efficacy, pharmacokinetics, and toxicity profiles in preclinical models. The continued exploration of this fascinating class of molecules holds the potential to deliver novel and effective targeted therapies for cancer treatment.

References

Sources

A Senior Application Scientist's Guide to Confirming the Enantiomeric Purity of Chiral Spiro-Indoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the spiro-indoline scaffold represents a privileged structure, a cornerstone in the architecture of numerous biologically active molecules and complex natural products.[1][2] Its rigid, three-dimensional framework is a fertile ground for creating novel therapeutics. However, the inherent chirality of most spiro-indoline compounds necessitates a critical step in their development: the precise and accurate determination of enantiomeric purity. The biological activity, pharmacology, and toxicology of enantiomers can differ significantly, making the quantification of enantiomeric excess (ee) a non-negotiable aspect of quality control and regulatory submission.[3]

This guide provides an in-depth comparison of the primary analytical techniques for confirming the enantiomeric purity of chiral spiro-indoline compounds. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, offering field-proven insights to help you select and implement the most effective strategy for your specific compound and developmental stage.

The Analytical Challenge: Resolving Mirror Images

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation and quantification a formidable challenge.[4] Effective determination of enantiomeric excess hinges on creating a transient chiral environment where the two enantiomers interact differently, allowing for their discrimination. This is most commonly achieved through chromatographic or spectroscopic techniques.

This guide will focus on the three most powerful and widely adopted methods in the pharmaceutical industry:

  • Chiral High-Performance Liquid Chromatography (HPLC)

  • Chiral Supercritical Fluid Chromatography (SFC)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Auxiliaries

We will also briefly discuss the role of chiroptical methods like Vibrational Circular Dichroism (VCD) for the unambiguous determination of absolute configuration, a related but distinct analytical question.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is arguably the most established and versatile technique for determining enantiomeric excess.[4][5] Its widespread adoption is a testament to its robustness, reliability, and broad applicability.

Scientific Integrity & Logic: The Principle of Differential Interaction

The core of chiral HPLC lies in the Chiral Stationary Phase (CSP) .[4] The CSP is a solid support, packed into a column, that has been functionalized with a single enantiomer of a chiral selector. As the racemic mixture of the spiro-indoline compound passes through the column, the two enantiomers form transient diastereomeric complexes with the chiral selector. These complexes have different interaction energies and, consequently, different stabilities. The enantiomer that forms the more stable complex is retained longer on the column, while the less stable complex elutes faster, resulting in their separation.

The choice of CSP is the most critical parameter in method development. Polysaccharide-based CSPs, particularly those derived from cellulose or amylose coated onto a silica support, are the workhorses of the field.[4] Columns like Daicel's CHIRALPAK® and CHIRALCEL® series have demonstrated exceptional success in resolving a vast array of chiral compounds, including spirocyclic structures.[6]

Experimental Protocol: A Self-Validating Workflow

A robust HPLC method is a self-validating system. The protocol below outlines a systematic approach to developing a reliable method for a novel spiro-indoline compound. This workflow ensures that the final method is specific, accurate, and reproducible, in line with regulatory expectations from bodies like the FDA.[7][8][9]

  • Column Screening:

    • Rationale: The "no one-size-fits-all" principle is paramount. Screening a diverse set of polysaccharide-based CSPs (e.g., CHIRALPAK IA, IB, IC, ID, IE, IF) is the most efficient starting point.

    • Procedure: Prepare a solution of the racemic spiro-indoline compound. Screen a set of 4-6 different chiral columns under both normal-phase (e.g., Hexane/Isopropanol) and polar organic (e.g., Acetonitrile/Methanol) conditions.

  • Mobile Phase Optimization:

    • Rationale: The mobile phase composition directly influences the retention and resolution of the enantiomers. The type and concentration of the alcohol modifier (in normal phase) or the ratio of solvents (in polar organic mode) fine-tunes the interactions between the analyte and the CSP.

    • Procedure: Once a promising column is identified, systematically vary the ratio of the mobile phase components (e.g., from 90:10 to 70:30 Hexane:Isopropanol). Small amounts of additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can dramatically improve peak shape and resolution.

  • Method Validation:

    • Rationale: To ensure the method is fit for its intended purpose, a validation study is performed according to ICH Q2(R2) guidelines.[8][9]

    • Procedure: Validate for specificity, linearity, range, accuracy, precision, and robustness. This involves analyzing samples of known concentrations and enantiomeric ratios.

  • Quantification:

    • Rationale: The enantiomeric excess is calculated from the relative peak areas of the two separated enantiomers.

    • Calculation: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100[4][10]

HPLC_Workflow cluster_prep Sample Preparation cluster_dev Method Development cluster_val Validation & Analysis Prep Prepare Racemic Standard Solution Screen Column & Solvent Screening Prep->Screen Optimize Mobile Phase Optimization Screen->Optimize Select best CSP Validate Method Validation (ICH Q2) Optimize->Validate Analyze Analyze Sample Validate->Analyze Quantify Quantify Peak Areas & Calculate % ee Analyze->Quantify

Chiral HPLC Method Development and Validation Workflow.

Chiral Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative

SFC has emerged as a powerful, "greener" alternative to HPLC for chiral separations.[][12] It utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase.

Scientific Integrity & Logic: The Power of Supercritical Fluids

The use of supercritical CO2 offers several distinct advantages rooted in its physical properties.[13] Supercritical fluids exhibit viscosities closer to that of a gas but solvating power similar to a liquid. This low viscosity allows for much higher flow rates and faster analysis times compared to HPLC without generating excessive backpressure. The high diffusivity of analytes in the supercritical mobile phase leads to sharper peaks and improved efficiency.[12][13]

The separation mechanism in chiral SFC is analogous to normal-phase HPLC. The same polysaccharide-based CSPs are used, and the differential interactions between the enantiomers and the CSP drive the separation.[14] Organic co-solvents (modifiers) like methanol or ethanol are added to the CO2 to modulate the mobile phase strength and achieve the desired retention and resolution.[14]

Experimental Protocol: A Rapid and Efficient Approach

The speed of SFC makes it particularly well-suited for high-throughput screening environments, such as in early drug discovery.

  • Initial Screening:

    • Rationale: Leverage the speed of SFC to screen a wide range of CSPs and co-solvents quickly.

    • Procedure: Employ a standardized screening protocol using a set of 4-6 chiral columns and a generic gradient with common co-solvents (Methanol, Ethanol, Isopropanol). Analysis times are typically under 5 minutes per sample.

  • Modifier and Additive Optimization:

    • Rationale: Fine-tune the separation by adjusting the co-solvent percentage and adding acidic or basic additives as needed.

    • Procedure: Once a "hit" is identified from the screen, perform isocratic runs while varying the percentage of the co-solvent. For basic spiro-indolines, adding 0.1-0.5% diethylamine to the co-solvent can significantly improve peak shape.[14]

  • Backpressure and Temperature Tuning:

    • Rationale: In SFC, backpressure and temperature are additional parameters that can be adjusted to influence fluid density and, consequently, solvating power and selectivity.

    • Procedure: Systematically vary the backpressure (e.g., 100 to 200 bar) and column temperature (e.g., 25°C to 40°C) to optimize the resolution.

SFC_Workflow cluster_prep_sfc Sample Preparation cluster_dev_sfc Method Development cluster_analysis_sfc Analysis Prep_SFC Dissolve Sample in Modifier Screen_SFC Rapid Column & Co-solvent Screen Prep_SFC->Screen_SFC Optimize_SFC Optimize Modifier %, Backpressure, Temp Screen_SFC->Optimize_SFC Select best conditions Analyze_SFC Analyze Sample (Fast Runtime) Optimize_SFC->Analyze_SFC Quantify_SFC Quantify & Calculate % ee Analyze_SFC->Quantify_SFC

Chiral SFC Method Development Workflow.
Performance Comparison: HPLC vs. SFC
FeatureChiral HPLC (Normal Phase)Chiral SFCCausality & Justification
Speed Slower (10-30 min)Faster (1-10 min)The low viscosity of supercritical CO2 allows for higher flow rates and faster equilibration.[13]
Solvent Usage High (e.g., Hexane)Low (Primarily CO2)SFC significantly reduces the consumption of organic solvents, making it a "greener" technology.[12]
Sensitivity High (UV, MS detectors)High (UV, MS detectors)Both techniques can be coupled with highly sensitive detectors. SFC is particularly compatible with MS.[]
Cost Lower initial instrument costHigher initial instrument costSFC systems require specialized pumps and backpressure regulators.
Throughput LowerHigherFaster run times and quicker column equilibration enable higher sample throughput.
Applicability Very broadBroad, especially for less polar compoundsWhile versatile, SFC can sometimes be challenging for highly polar or poorly soluble compounds.

Chiral NMR Spectroscopy: A Mechanistic Alternative

While chromatography is the primary tool for enantiomeric excess determination, NMR spectroscopy offers a valuable orthogonal technique, particularly when chromatographic methods are difficult to develop.[3]

Scientific Integrity & Logic: Creating a Diastereomeric Environment

In a standard NMR experiment, enantiomers are indistinguishable, giving identical spectra. To resolve them, it's necessary to convert the pair of enantiomers into a pair of diastereomers, which have different physical properties and, therefore, distinct NMR spectra. This is achieved by adding a chiral auxiliary.[15]

There are two main approaches:

  • Chiral Derivatizing Agents (CDAs): The spiro-indoline enantiomers are covalently reacted with a single enantiomer of a CDA (e.g., Mosher's acid) to form a new diastereomeric compound. The diastereomers will exhibit different chemical shifts for specific protons, allowing for integration and quantification.

  • Chiral Solvating Agents (CSAs): A chiral solvating agent is simply added to the NMR tube containing the racemic analyte.[15] The CSA forms weak, transient diastereomeric complexes with the enantiomers through non-covalent interactions (e.g., hydrogen bonding, π-stacking). This association induces small but measurable differences in the chemical shifts of the analyte's protons.[15]

Experimental Protocol: A Direct Spectroscopic Measurement
  • CSA Selection:

    • Rationale: The choice of CSA is crucial and depends on the functional groups present in the spiro-indoline compound. The CSA must have complementary interaction sites.

    • Procedure: Screen a small panel of commercially available CSAs.

  • Sample Preparation:

    • Rationale: The concentration of both the analyte and the CSA must be optimized to favor complex formation.

    • Procedure: Dissolve a known quantity of the racemic spiro-indoline in a suitable deuterated solvent (e.g., CDCl3, Benzene-d6). Acquire a baseline ¹H NMR spectrum. Add the CSA incrementally (e.g., 0.5, 1.0, 2.0 equivalents) and acquire a spectrum at each addition until optimal separation of a target proton signal is observed.

  • Quantification:

    • Rationale: The enantiomeric excess is determined by integrating the now-separated signals corresponding to each enantiomer.

    • Procedure: Carefully integrate the baseline-resolved signals. The ratio of the integrals directly corresponds to the ratio of the enantiomers.

NMR_Logic Racemate Racemic Spiro-Indoline (R- & S-Enantiomers) Complexes Transient Diastereomeric Complexes (R-Analyte/S-CSA) & (S-Analyte/S-CSA) Racemate->Complexes CSA Chiral Solvating Agent (e.g., S-CSA) CSA->Complexes Spectra Distinct NMR Signals (Different Chemical Shifts) Complexes->Spectra Different Magnetic Environments Quant Quantification via Integration Spectra->Quant

Logical flow for ee determination by NMR with a CSA.

A Note on Absolute Configuration: Vibrational Circular Dichroism (VCD)

While HPLC, SFC, and NMR can tell you the ratio of enantiomers present (the enantiomeric purity), they do not, without a pure standard of known configuration, tell you which peak or signal corresponds to the R-enantiomer and which to the S-enantiomer. Determining the absolute configuration is a separate but equally important task.

Vibrational Circular Dichroism (VCD) has become a powerful alternative to X-ray crystallography for this purpose, especially for molecules that are difficult to crystallize.[16][17]

  • Principle: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[17] The resulting spectrum is unique to a specific enantiomer.

  • Methodology: An experimental VCD spectrum of the enantiomerically enriched sample is measured. Then, the VCD spectrum for one of the enantiomers (e.g., the R-enantiomer) is calculated using density functional theory (DFT).[16][18]

  • Assignment: If the experimental spectrum matches the calculated spectrum, the sample has that absolute configuration. If it is a mirror image, the sample has the opposite configuration.[16]

Conclusion: Selecting the Right Tool for the Job

The choice of analytical method for determining the enantiomeric purity of a chiral spiro-indoline compound is driven by a combination of factors including the stage of development, required throughput, sample availability, and the specific physicochemical properties of the molecule.

  • Chiral HPLC remains the undisputed gold standard, offering unparalleled versatility and reliability. It is the method of choice for quality control, stability testing, and regulatory filings where robustness is paramount.

  • Chiral SFC provides a high-speed, cost-effective, and environmentally friendly alternative, making it ideal for high-throughput screening in discovery chemistry and for purification at the preparative scale.

  • Chiral NMR serves as an excellent orthogonal technique. It is particularly valuable when chromatographic separations prove challenging or when a rapid, direct assessment is needed without extensive method development.

A comprehensive analytical strategy will often leverage more than one of these techniques. For instance, SFC might be used for initial screening, with a robust HPLC method developed and validated for late-stage development and quality control. NMR can provide confirmation, and VCD can be employed to definitively assign the absolute configuration early in the process, ensuring that the correct enantiomer is advanced toward clinical development. By understanding the fundamental principles and practical nuances of each method, researchers can confidently and accurately characterize these vital chiral molecules.

References

  • Time in Le Flore County, US. (n.d.). Google Search.
  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography . Herald Scholarly Open Access. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, April 12). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry . YouTube. Retrieved from [Link]

  • All 'Bout Chemistry. (2021, June 19). Optical Purity |Enantiomeric Excess| Numerical Problems . YouTube. Retrieved from [Link]

  • Zhang, X., et al. (2023). Zinc-Catalyzed Enantioselective [3 + 3] Annulation for Synthesis of Chiral Spiro[indoline-3,4′-thiopyrano[2,3-b]indole] Derivatives . MDPI. Retrieved from [Link]

  • Al-Saeed, F. A., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application . National Institutes of Health. Retrieved from [Link]

  • Shinde, V. (2020, August 1). Overview & Determination of Enantiomeric Impurities . Veeprho. Retrieved from [Link]

  • Stache, E. E., et al. (2026). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society.
  • Pinter, A., et al. (2024). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives . National Institutes of Health. Retrieved from [Link]

  • De la Cruz, M. S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards . ResearchGate. Retrieved from [Link]

  • Leah4sci. (2017, October 17). Enantiomeric Excess Percent Optical Purity Calculations and Logic . YouTube. Retrieved from [Link]

  • Wesolowski, S. S., & Gawronski, J. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery . American Laboratory. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures . FDA. Retrieved from [Link]

  • De la Cruz, M. S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards . Wiley Online Library. Retrieved from [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations . Selvita. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) . Spectroscopy Europe. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q14 Analytical Procedure Development . FDA. Retrieved from [Link]

  • Cossey, K. (2021, October 27). Calculating Enantiomeric Excess (%ee) . YouTube. Retrieved from [Link]

  • Chiral Technologies. (n.d.). SFC Chiral Separations: Method Development with Polysaccharide CSPs . Chiral Technologies. Retrieved from [Link]

  • American Chemical Society. (2026). Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines.
  • Zhang, X., et al. (2023). Zinc-Catalyzed Enantioselective [3 + 3] Annulation for Synthesis of Chiral Spiro[indoline-3,4′-thiopyrano[2,3-b]indole] Derivatives . National Institutes of Health. Retrieved from [Link]

  • American Chemical Society. (2026). Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives.
  • ResearchGate. (n.d.). Chiral SFC-MS method for separation of enantiomers of compound 9 and... . ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (2025). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism . National Institutes of Health. Retrieved from [Link]

  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background . Chromatography Online. Retrieved from [Link]

  • Jascoinc. (2021, May 4). A Guide to Understanding Vibrational Circular Dichroism Spectroscopy . YouTube. Retrieved from [Link]

  • University of Pisa. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide . University of Pisa. Retrieved from [Link]

  • GEN - Genetic Engineering & Biotechnology News. (2015). New FDA Guidance on Analytical Methods Provides General Approach, but Few Details . GEN - Genetic Engineering & Biotechnology News. Retrieved from [Link]

  • MDPI. (2024). Revisiting the Absolute Configuration of Peyssonnoside A Using Vibrational Circular Dichroism Spectroscopy . MDPI. Retrieved from [Link]

Sources

Safety Operating Guide

Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid: Laboratory Disposal & Handling Guide

[1]

Executive Safety Assessment

Objective: To define the containment, segregation, and disposal pathways for Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid.[1]

This compound represents a class of rigid spiro-cyclic pharmaceutical intermediates . Unlike simple organic acids, the spiro[cyclohexane-indoline] scaffold confers significant structural rigidity and lipophilicity, which can enhance biological persistence and membrane permeability. Consequently, standard "drain disposal" or "general trash" protocols are strictly prohibited .

Chemical Hazard Profile:

  • Functional Group Risks:

    • Carboxylic Acid (

      
       ~4.5):  Corrosive to mucous membranes; incompatible with strong bases and oxidizers.
      
    • Indoline Nitrogen: Potential for N-oxidation; susceptible to exothermic reactions with strong electrophiles.

    • Spiro-Scaffold: High thermal stability requires high-temperature incineration for complete destruction.[1]

  • Bioactivity Assumption: As a privileged scaffold in GPCR and kinase inhibitor discovery, this compound must be treated as a Potent Compound (Band 3/4) until specific toxicology data proves otherwise.

Waste Segregation Protocol

Proper segregation is the primary defense against unexpected exothermic events in the waste stream.

Waste Stream CategoryAllowable ContentsStrictly Prohibited Container Type
Solid Organic Waste (High BTU) Pure solid compound, contaminated gloves, weighing boats, paper towels.[1]Sharps, free-flowing liquids, oxidizers (e.g., permanganates).[1]HDPE Wide-Mouth Drum (Yellow/Black Label)
Acidic Organic Liquid Compound dissolved in DMSO, MeOH, or DCM.[1]Aqueous basic solutions (NaOH), Bleach (NaOCl), Nitric Acid.[1]Glass or HDPE Carboy (Red Safety Cap)
Aqueous Waste (Trace) Rinsate from glassware (only after primary solvent wash).[1]Pure organic solvents (>10%), heavy metals.[1]HDPE Carboy (White/Blue Label)
Decision Logic & Workflow

The following diagram illustrates the critical decision nodes for disposing of this specific spiro-compound. Note the emphasis on thermal destruction (incineration) over landfill.

DisposalWorkflowStartWaste Generation:Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acidStateCheckPhysical State?Start->StateCheckSolidSolid / Contaminated DebrisStateCheck->SolidPowder/DebrisLiquidLiquid / SolutionStateCheck->LiquidSolutionPackSolidDouble Bag in6-mil PolyethyleneSolid->PackSolidBinSolidSegregate: Non-HalogenatedSolid Organic WastePackSolid->BinSolidDestructionHigh-Temperature Incineration(Cement Kiln / Commercial Incinerator)BinSolid->DestructionSolventCheckSolvent Type?Liquid->SolventCheckHaloHalogenated(DCM, Chloroform)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated(DMSO, MeOH, EtOAc)SolventCheck->NonHaloNo HalogensLabelLabel: 'Organic Acid - Toxic'RCRA Code: D002 (if pH<2)Halo->LabelNonHalo->LabelLabel->Destruction

Figure 1: Decision tree for the segregation and disposal of spiro-indoline derivatives, prioritizing high-temperature incineration.

Detailed Operational Procedures
Protocol A: Solid Waste Disposal (Excess Reagent)

Use this for: Expired solids, weighing errors, and contaminated PPE.[1]

  • Containment: Transfer the solid material into a clear, sealable polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the sealed bag into a secondary bag (double-bagging) to prevent particle migration.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: Write fully: "Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid". Do not use abbreviations.

    • Hazards: Check "Toxic" and "Irritant".

  • Transfer: Move to the laboratory's Solid Organic Waste Drum .

    • Note: Ensure this drum is destined for incineration. Landfilling this class of heterocycle is environmentally unsound due to groundwater persistence risks.

Protocol B: Liquid Waste Disposal (Mother Liquors/Reaction Mixtures)

Use this for: HPLC waste, reaction filtrates, and dissolved samples.[1]

  • pH Check: If the solution is highly acidic (pH < 2) due to the carboxylic acid moiety or added reagents:

    • Do NOT neutralize in the waste container (risk of exotherm).

    • Dispose directly into the Acidic Organic Waste stream.

  • Solvent Compatibility:

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste Carboy .
      
    • If dissolved in Methanol/DMSO

      
      Non-Halogenated Waste Carboy .
      
  • Preventing Precipitation: The spiro-scaffold often has poor solubility in water. Do not mix this organic waste with aqueous waste streams, as the compound may precipitate and clog the container opening.

Protocol C: Emergency Spill Cleanup

Scenario: 5g bottle dropped on floor.

  • Isolate: Evacuate the immediate 10ft radius.

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and a P100 particulate respirator (or N95 minimum) to prevent inhalation of dust.

  • Neutralization (Liquids only): If the spill is a solution, cover with a spill pad. If it is a pure acid liquid, apply weak base (Sodium Bicarbonate) slowly to neutralize.

  • Collection (Solids):

    • Do not dry sweep (creates dust).

    • Cover the powder with wet paper towels (dampened with water) to suppress dust.

    • Scoop the wet slurry into a wide-mouth jar.

  • Decontamination: Wash the floor area with 10% soap solution, followed by water.

Regulatory Compliance Data

Refer to these codes when filling out your institution's waste manifest.

Regulatory BodyCode/ClassificationRationale
EPA RCRA (USA) D002 (if liquid pH < 2)Corrosivity characteristic of the carboxylic acid group.[1]
EPA RCRA (USA) Process Waste (Not P/U Listed)As a specific intermediate, it is not individually listed but must be managed based on characteristics.[1]
DOT (Transport) UN 3261 (Solid) or UN 3265 (Liquid)Corrosive Solid/Liquid, Acidic, Organic, N.O.S.[1] (Not Otherwise Specified).
GHS Labeling Warning / DangerH315 (Skin Irrit.), H319 (Eye Irrit.), H412 (Harmful to aquatic life).[1]
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS.org.

  • PubChem. (2023). Compound Summary: Spiro-indoline derivatives (General Safety Data). National Library of Medicine.

Personal protective equipment for handling Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

The Core Challenge: You are not just handling a chemical reagent; you are handling a pharmaceutical scaffold with undefined bioactivity .

Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid is a spirocyclic indoline derivative often used as a core pharmacophore in drug discovery (e.g., MDM2 inhibitors, antiviral agents). While commercial vendors typically classify it under GHS Category 2/3 (Irritant) , its structural similarity to bioactive alkaloids mandates that we apply Universal Precautions for novel intermediates.

The Invisible Threat: The primary vector of exposure for this compound is airborne particulates (dust) during weighing and transfer. As a carboxylic acid derivative, it poses a risk of mucosal irritation and potential sensitization upon repeated dermal contact.

The PPE Matrix: A Tiered Defense System

Do not rely on a "one-size-fits-all" approach. Your PPE must scale with the energy and quantity of your operation.

Table 1: PPE Specifications by Operational Scale
Protection ZoneBench Scale (< 100 mg) Process Scale (> 1 g or Active Milling) Rationale (The "Why")
Respiratory Fume Hood (Face velocity: 100 fpm)PAPR (Powered Air Purifying Respirator) with HEPA filtersStandard N95s often fail due to poor face seal during movement. A hood or PAPR guarantees positive pressure protection.
Dermal (Hands) Double Nitrile Gloves (Min 5 mil outer, 4 mil inner)Double Nitrile + Sleeve Covers (Tyvek)Carboxylic acids can permeate thin nitrile over time. Double gloving provides a "breakthrough buffer" and visual tear detection.
Ocular Chemical Splash Goggles Full Face Shield over GogglesSafety glasses leave gaps. Fine powders drift around frames; goggles seal the orbital area completely.
Body Lab Coat (Cotton/Poly blend)Tyvek® Coverall (Disposable)Cotton weaves trap powders, turning your lab coat into a secondary exposure source. Tyvek sheds particles.

Engineering Controls & Exposure Logic

PPE is the last line of defense. Your primary safety mechanism is the Engineering Control Hierarchy .

Diagram 1: Exposure Control Decision Logic

Caption: Logical flow for determining containment requirements based on operation type.

ExposureControl Start Start: Handling Spiro-Indoline State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Quant Quantity > 1g? Solid->Quant Hood Standard Fume Hood (Sash @ 18 inches) Solution->Hood Low volatility Energy High Energy? (Milling/Vortexing) Quant->Energy No Iso Powder Containment Hood (HEPA Filtered) or Isolator Quant->Iso Yes Energy->Hood No (Static Weighing) GloveBox Glove Box / Closed System Energy->GloveBox Yes (Dust Generation)

Operational Protocol: The "Static-Free" Weighing Ritual

The Problem: Organic powders like spiro-indolines are prone to triboelectric charging (static electricity). A statically charged powder "jumps" off the spatula, bypassing the balance pan and contaminating your gloves and cuffs.

Step-by-Step Methodology
  • Preparation (The Anti-Static Zone):

    • Place an ionizing bar or anti-static gun inside the fume hood.

    • Lay down a black conductive mat or dark paper. Why? White powder is invisible on white bench paper. Contrast allows you to see spills immediately.

  • The Transfer:

    • Don PPE: Put on inner gloves (under cuff) and outer gloves (over cuff).

    • Equilibrate: Open the container inside the hood and let it sit for 30 seconds. This equalizes pressure and minimizes "puffing" upon full opening.

    • Weighing: Use a disposable anti-static weighing boat. Do not use weighing paper (high static risk).

  • Solubilization (The Critical Control Point):

    • Never transport the solid powder outside the hood.

    • Add your solvent (e.g., DMSO, Methanol) directly to the vial/flask inside the hood.

    • Cap tightly. Once in solution, the inhalation risk drops to near zero, and standard liquid handling protocols apply.

  • Decontamination:

    • Wipe the exterior of the stock bottle with a Kimwipe dampened in Ethanol before returning it to storage.

    • Dispose of the Kimwipe as solid hazardous waste.

Waste Disposal & Emergency Response

Chemical Compatibility: As a carboxylic acid, this compound is incompatible with strong oxidizers and strong bases.

Disposal Workflow
  • Solid Waste: Contaminated gloves, weighing boats, and paper go into Solid Hazardous Waste (Trace Organics) .

  • Liquid Waste: Dissolved compound goes into Organic Solvent Waste (Non-Halogenated) unless halogenated solvents (DCM) were used.

  • Acidification Note: If cleaning glassware, rinse with a basic solution (e.g., dilute NaHCO3) to ensure solubility of the carboxylic acid residue, then dispose of the rinse in the aqueous waste stream.

Emergency Procedures
  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use alcohol, as it may enhance dermal absorption of the spiro-scaffold.

  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical evaluation.

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] [Link]

  • National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. Compound Summary: Indoline-2-carboxylic acid (Structural Analog). (Used for hazard extrapolation). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid
Reactant of Route 2
Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.